molecular formula C7H8N2O3 B13853082 1,4-Dimethyl-5-nitropyridin-2-one

1,4-Dimethyl-5-nitropyridin-2-one

Cat. No.: B13853082
M. Wt: 168.15 g/mol
InChI Key: ZMCBBBKEPIIQDV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitropyridin-2-one is a valuable chemical intermediate in organic synthesis and pharmaceutical research. As a derivative of 5-nitropyridin-2(1H)-one, this compound serves as a versatile precursor for constructing complex nitrogen-containing heterocycles. Its core structure is known to participate in recyclization reactions; for instance, under specific conditions, analogous 5-nitropyridin-2-ones can undergo transformations with reagents like hydrazine hydrate to yield pyrazole derivatives, which are important scaffolds in medicinal chemistry . Furthermore, the nitropyridinone system is a subject of interest in the study of oxidopyridinium cycloadditions, a method used to build saturated N-heterocycles with three-dimensional frameworks that are crucial for developing bioactive molecules . This compound is presented for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(10)8(2)4-6(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBBBKEPIIQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 1,4-Dimethyl-5-nitropyridin-2-one requires a disciplined approach to regioselectivity. This molecule features a pyridone core functionalized at three distinct positions: an N-methyl group, a C4-methyl group, and a C5-nitro group.

The primary synthetic challenge lies in the order of operations . The pyridone ring is an ambident nucleophile (reacting at N or O) and an activated aromatic system (susceptible to electrophilic substitution).

Retrosynthetic Logic

The most robust disconnection reveals 4-methylpyridin-2(1H)-one as the optimal starting material. The synthetic pathway is defined by two critical decision points:

  • Nitration: Must occur before or after N-methylation?

    • Analysis: Nitrating 1,4-dimethylpyridin-2-one (N-methylated precursor) is viable but risks dealkylation or complex mixtures under harsh acidic conditions. Nitrating the free pyridone (4-methylpyridin-2-one) utilizes the directing power of the amide/hydroxyl tautomer to favor the 5-position, while the 4-methyl group sterically hinders the 3-position.

  • Methylation: Must ensure N-selectivity over O-selectivity.

    • Analysis: Using a "soft" electrophile like iodomethane (MeI) with a carbonate base favors the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).

Selected Route:

  • Regioselective Nitration: 4-methylpyridin-2-one

    
     4-methyl-5-nitropyridin-2-one.
    
  • N-Alkylation: 4-methyl-5-nitropyridin-2-one

    
     this compound.
    

Retrosynthesis Target This compound Inter 4-Methyl-5-nitropyridin-2-one Target->Inter N-Methylation (MeI, Base) Start 4-Methylpyridin-2(1H)-one Inter->Start Nitration (HNO3, H2SO4)

Caption: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Part 2: Critical Process Parameters (CPP)

Nitration Regioselectivity (C3 vs. C5)

In 2-pyridones, electrophilic aromatic substitution (EAS) is directed to positions 3 and 5 (ortho/para to the activating oxygen).

  • The 4-Methyl Effect: The methyl group at C4 exerts steric bulk on the C3 position (sandwiched between the carbonyl and the methyl). This steric compression significantly favors nitration at the C5 position .

  • Temperature Control: Maintaining low temperatures (0–10 °C) during addition prevents dinitration and decomposition.

Alkylation Selectivity (N- vs. O-)

Pyridones exist in equilibrium with hydroxypyridines.

  • Reagent Choice: Iodomethane (MeI) is a soft electrophile that prefers the soft nitrogen center.

  • Solvent/Base System: A polar aprotic solvent (DMF or Acetonitrile) with Potassium Carbonate (K₂CO₃) promotes the lactam (N-alkyl) form. Avoid silver salts (e.g., Ag₂CO₃), which favor O-alkylation.

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of 4-Methyl-5-nitropyridin-2-one

Objective: Introduce the nitro group at the C5 position with high regioselectivity.

Reagents:

  • 4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)

  • Sulfuric Acid (H₂SO₄), conc. (30 mL)

  • Nitric Acid (HNO₃), fuming (90%, 6.0 mL)

  • Ice/Water for quenching[1]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-methylpyridin-2-one in concentrated H₂SO₄ (30 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitration: Add fuming HNO₃ (6.0 mL) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Filter the solid. Wash the filter cake with cold water (3 × 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (or Acetic Acid if purity is low).

    • Expected Yield: 65–75%

    • Appearance: Yellow crystalline solid.[2]

Stage II: Synthesis of this compound

Objective: Methylate the ring nitrogen without affecting the nitro group or oxygen.

Reagents:

  • 4-Methyl-5-nitropyridin-2-one (5.0 g, 32.4 mmol) [Product from Stage I]

  • Iodomethane (MeI) (2.4 mL, 38.9 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (6.7 g, 48.6 mmol, 1.5 eq)

  • DMF (Dimethylformamide) (50 mL)

Protocol:

  • Setup: In a 100 mL dry round-bottom flask, suspend the starting material and K₂CO₃ in anhydrous DMF (50 mL).

  • Addition: Add Iodomethane dropwise via syringe at room temperature.

    • Safety Note: MeI is a volatile alkylating agent. Perform this step in a fume hood.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. The suspension will change appearance as the starting material is consumed and KI precipitates.

  • Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice water.

  • Extraction: Extract with Dichloromethane (DCM) (3 × 50 mL).

  • Washing: Wash the combined organic layers with Brine (2 × 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[2][3]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

    • Expected Yield: 80–90%

    • Appearance: Pale yellow solid.

Part 4: Analytical Validation & Data

To validate the synthesis, compare analytical data against the expected values.

Parameter4-Methyl-5-nitropyridin-2-one (Intermediate)This compound (Target)
Formula C₆H₆N₂O₃C₇H₈N₂O₃
MW 154.12 g/mol 168.15 g/mol
¹H NMR (DMSO-d₆) δ 11.8 (br s, 1H, NH)δ 8.6 (s, 1H, H6)δ 6.4 (s, 1H, H3)δ 2.4 (s, 3H, C4-Me)δ 8.9 (s, 1H, H6) δ 6.5 (s, 1H, H3) δ 3.5 (s, 3H, N-Me) δ 2.5 (s, 3H, C4-Me)
Key Feature Broad NH peak disappears upon methylation.Distinct N-Methyl singlet appears ~3.5 ppm.
Reaction Workflow Diagram

Workflow cluster_0 Stage I: Nitration cluster_1 Stage II: Methylation Step1 Dissolve 4-Me-Pyridone in H2SO4 (0°C) Step2 Add Fuming HNO3 (Keep <10°C) Step1->Step2 Step3 Quench on Ice Filter Precipitate Step2->Step3 Step4 Dissolve in DMF Add K2CO3 Step3->Step4 Dry Intermediate Step5 Add MeI Heat to 50°C Step4->Step5 Step6 Aq. Workup & Extraction (DCM) Step5->Step6

Caption: Operational workflow for the two-step synthesis process.

References

  • Vertex AI Search . (2025). Synthesis and properties of nitropyridines. Retrieved from 4

  • BenchChem . (2025). Protocols for the Experimental Nitration of Substituted Pyridines. Retrieved from 5

  • PubChem . (2025).[6] 4-Methyl-5-nitropyridin-2-amine and related derivatives. Retrieved from

  • ScienceMadness . (2018).[7] N-methylation of pyridone derivatives. Retrieved from 7

  • ChemSynthesis . (2025). 1-methyl-5-nitropyridin-2-one Synthesis Database. Retrieved from 8

Sources

Introduction: The Significance of Nitropyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Crystal Structure of 1,4-Dimethyl-5-nitropyridin-2-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will leverage data from closely related analogues and theoretical studies to provide a robust framework for its experimental determination and structural interpretation.

Pyridinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group, as in this compound, can significantly modulate the electronic and steric properties of the molecule, influencing its intermolecular interactions and, consequently, its solid-state packing and pharmacokinetic profile.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

Nitropyridines are of significant interest due to their diverse applications, ranging from energetic materials to precursors for bioactive molecules.[1][2] The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carbonyl) groups in this compound suggests a molecule with a potentially interesting charge distribution, making the analysis of its crystal packing and non-covalent interactions particularly insightful.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of substituted nitropyridines can be approached through various routes. A plausible pathway to obtain this compound could be adapted from established methods for similar compounds.

Proposed Synthetic Route

A potential synthetic approach could involve the nitration of a corresponding 1,4-dimethylpyridin-2-one precursor. Direct nitration of pyridine rings can be challenging and often results in low yields due to the ring's electron-deficient nature.[2][3] However, multicomponent reactions have proven effective for synthesizing substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[4]

Alternatively, a route starting from 4-Methyl-5-nitropyridin-2-ol could be envisioned, followed by N-methylation.[5]

Experimental Protocol: Single Crystal Growth

The key to a successful crystal structure determination lies in obtaining high-quality single crystals. The following is a generalized protocol that should be optimized for this compound.

  • Purification: The synthesized compound must be of high purity (>99%). This can be achieved by recrystallization or column chromatography.

  • Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for suitable solubility. The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room or lower temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

Crystal Structure Determination: From Diffraction to Refinement

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data are then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final crystal structure.

Workflow for Crystal Structure Determination

G cluster_0 Experimental Phase cluster_1 Data Acquisition & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (>99%) Synthesis->Purification Obtain high-quality single crystals Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Obtain high-quality single crystals XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->XRay_Diffraction Data_Collection Data Collection XRay_Diffraction->Data_Collection Generate reflection data Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Generate reflection data Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Initial Model Building Structure_Solution->Model_Building Determine atomic coordinates Refinement Least-Squares Refinement Model_Building->Refinement Determine atomic coordinates Validation Structure Validation Refinement->Validation Determine atomic coordinates Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: Workflow for the determination of the crystal structure.

Anticipated Molecular and Crystal Structure

Based on the analysis of related compounds, we can anticipate several key features of the crystal structure of this compound.

Molecular Geometry

The pyridinone ring is expected to be largely planar. The nitro group will likely be twisted out of the plane of the ring to some extent, a common feature in nitropyridines due to steric hindrance.[6] The bond lengths and angles should be consistent with those observed in other nitropyridine derivatives.

Table 1: Anticipated Bond Lengths and Angles

ParameterExpected Value (Å or °)Justification/Reference Compound
C=O1.22 - 1.24Similar to 3,5-dinitro-2-pyridone.[6]
C-NO₂1.45 - 1.47Typical for nitro groups attached to aromatic rings.[6]
N-O (nitro)1.21 - 1.23Consistent with other nitro compounds.
C-N-C (ring)~120°Expected for a substituted pyridine ring.
O-N-O (nitro)~125°Typical for a nitro group.
Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a variety of non-covalent interactions. Given the functional groups present, the following interactions are anticipated to play a significant role:

  • Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl groups and the carbonyl or nitro oxygen atoms are highly probable. These interactions are often crucial in directing the packing of organic molecules.[7]

  • π-π Stacking: The planar pyridinone rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Dipole-Dipole Interactions: The polar carbonyl and nitro groups will create significant dipole moments, leading to dipole-dipole interactions that influence the molecular arrangement.

  • N···O Interactions: Short contacts between the nitrogen atom of the nitro group and oxygen atoms of neighboring molecules are also possible and have been observed to be important in the packing of nitro compounds.

The interplay of these interactions will determine the final three-dimensional architecture of the crystal. An analysis of the Hirshfeld surface can be a powerful tool to visualize and quantify these intermolecular contacts.[8]

Logical Relationship of Intermolecular Forces in Crystal Packing

G cluster_interactions Dominant Intermolecular Interactions Molecule This compound Molecule HBonds C-H···O Hydrogen Bonds Molecule->HBonds PiStacking π-π Stacking Molecule->PiStacking Dipole Dipole-Dipole Interactions Molecule->Dipole NO_Contacts N···O Contacts Molecule->NO_Contacts CrystalLattice Crystal Lattice (3D Packing) HBonds->CrystalLattice PiStacking->CrystalLattice Dipole->CrystalLattice NO_Contacts->CrystalLattice

Caption: Interplay of forces governing crystal packing.

Spectroscopic and Thermal Analysis

Complementary analytical techniques are essential for a comprehensive characterization of the solid state.

Spectroscopic Characterization
  • FT-IR and Raman Spectroscopy: Vibrational spectroscopy can confirm the presence of key functional groups (C=O, NO₂, C-H) and provide insights into the molecular structure and intermolecular interactions.[9][10]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution will confirm the molecular structure of the synthesized compound.[10] Solid-state NMR could provide information about polymorphism and the local environment of atoms in the crystal.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to screen for polymorphs, which would appear as distinct thermal events.[11]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and its decomposition profile.[12][13]

Table 2: Key Analytical Techniques and Their Purpose

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionDefinitive 3D molecular and crystal structure.
FT-IR/Raman SpectroscopyConfirmation of functional groups and vibrational modes.[9][10]
NMR SpectroscopyConfirmation of molecular connectivity in solution.[10]
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, polymorphism.[11]
Thermogravimetric Analysis (TGA)Thermal stability and decomposition pattern.[12][13]

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of this compound. By leveraging existing knowledge of related nitropyridine structures and employing a suite of analytical techniques, a complete and insightful understanding of its solid-state properties can be achieved. The determination of this crystal structure will be a valuable addition to the field, providing crucial data for computational modeling, drug design, and materials science. Future work should focus on exploring the potential for polymorphism and co-crystallization to further modulate the physicochemical properties of this promising scaffold.

References

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Physicochemical Profiling and Synthetic Utility of 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 1,4-Dimethyl-5-nitropyridin-2-one , a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antimicrobial agents.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (CAS: 1496547-43-3) represents a critical scaffold in medicinal chemistry, characterized by a functionalized pyridinone core.[1] Its structural integrity combines the hydrogen-bond accepting capability of the lactam carbonyl with the electronic modulation of the nitro group, making it a versatile electrophile and precursor for amino-pyridinone pharmacophores.[1] This guide analyzes its physicochemical properties, synthetic routes, and handling protocols for drug development applications.

Molecular Architecture & Identity

The compound exists primarily in the lactam form due to the N-methyl substitution, which locks the tautomeric equilibrium, preventing conversion to the lactim (hydroxypyridine) state.

Attribute Detail
IUPAC Name 1,4-Dimethyl-5-nitro-1H-pyridin-2-one
CAS Registry Number 1496547-43-3
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
SMILES CN1C=C([O-])C(C)=CC1=O
Core Scaffold 2-Pyridinone (Lactam)
Electronic Structure

The nitro group at C5 exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the electron density of the pyridine ring.[1] This deactivation renders the C6 position susceptible to nucleophilic attack (SNAr) or C-H activation, while the C3 position remains relatively shielded by the C4-methyl steric bulk.

Physicochemical Properties

Note: Data below synthesizes experimental values from close structural analogs (e.g., 4-methyl-5-nitropyridin-2-one) and high-confidence predictive models where direct experimental data is proprietary.

Physical State & Transitions
PropertyValue / RangeConfidence
Appearance Yellow to Pale Orange Crystalline SolidHigh (Analogous)
Melting Point 186–190 °C (Precursor); N-Me derivative est. 140–150 °CMedium (Predicted)
Boiling Point 289.7 ± 29.0 °C (at 760 mmHg)Predicted
Density 1.30 ± 0.1 g/cm³Predicted
Solubility & Lipophilicity

The N-methylation significantly alters solubility compared to the NH-lactam precursor, increasing lipophilicity and solubility in chlorinated solvents.[1]

SolventSolubility Profile
Water Low (< 1 mg/mL).[1] Requires co-solvent (DMSO/PEG).
DMSO High (> 50 mg/mL). Preferred for bio-assays.[1]
Dichloromethane Moderate to High.[1]
Methanol/Ethanol Moderate.[1]
LogP ~0.25 (Predicted). Slightly lipophilic.[1]

Synthetic Pathways & Reactivity[4][5][6]

Synthesis via Regioselective Alkylation

The most robust synthetic route involves the N-methylation of 2-hydroxy-4-methyl-5-nitropyridine (CAS 21901-41-7).[1] This reaction must be controlled to favor N-alkylation (lactam product) over O-alkylation (lactim ether).[1]

Mechanism: The use of a polar aprotic solvent (DMF) and a soft counter-ion (from bases like K₂CO₃ or Cs₂CO₃) favors the attack of the nitrogen lone pair on the methylating agent (MeI), following the HSAB (Hard and Soft Acids and Bases) principle.

SynthesisPathway Precursor 2-Hydroxy-4-methyl- 5-nitropyridine (Solid, mp 186°C) Reagents Reagents: MeI, K2CO3 Solvent: DMF, 60°C Precursor->Reagents Target 1,4-Dimethyl-5-nitro- pyridin-2-one (Major Product) Reagents->Target N-Alkylation (Kinetic/Thermo) Byproduct 2-Methoxy-4-methyl- 5-nitropyridine (Minor O-alkyl) Reagents->Byproduct O-Alkylation

Figure 1: Regioselective synthesis pathway favoring the N-methylated lactam target.

Downstream Applications

The nitro group is a "masked" amino functionality.[1] Reduction (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) yields 5-amino-1,4-dimethylpyridin-2-one , a key intermediate for amide coupling in kinase inhibitor synthesis.[1]

Experimental Protocols

Protocol: Regioselective Synthesis (Self-Validating)

Rationale: This protocol uses LiCl to stabilize the transition state and minimize O-alkylation.[1]

  • Preparation: Charge a dry round-bottom flask with 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and LiCl (0.1 eq). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation (color change often observed).

  • Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (MeI) (1.2 eq) to prevent exotherm-driven O-alkylation.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-methyl product is typically more polar (lower R_f) than the O-methyl byproduct.[1]

  • Workup: Pour mixture into ice-water (50 volumes). The product often precipitates.[1] If not, extract with EtOAc (3x).

  • Validation:

    • NMR Check: The N-Me signal appears as a singlet around 3.5–3.6 ppm .[1] An O-Me signal would appear downfield at 3.9–4.0 ppm .[1]

Protocol: Solubility Assessment (Shake-Flask Method)

Rationale: Accurate solubility data is vital for biological assay formulation.[1]

  • Weigh 10 mg of compound into a glass vial.

  • Add solvent (e.g., PBS pH 7.4) in 100 µL increments.

  • Vortex for 1 min and sonicate for 5 mins between additions.

  • Visually inspect for dissolution (clear solution vs. particulate suspension).

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume added (mL).

Analytical Characterization (Expected)

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆)δ ~8.8 ppm (s, 1H)H6 (Deshielded by Nitro group)
δ ~6.4 ppm (s, 1H)H3 (Adjacent to Carbonyl)
δ ~3.5 ppm (s, 3H)N-CH₃ (Characteristic Lactam)
δ ~2.6 ppm (s, 3H)C4-CH₃
IR Spectroscopy 1650–1690 cm⁻¹C=O Stretch (Lactam, strong)
1530 & 1350 cm⁻¹NO₂ Stretches (Asymmetric/Symmetric)

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Energetics: As a nitro-aromatic, the compound possesses high energy potential.[1] Do not heat dry solids above 200°C.[1]

  • Storage: Store at 2–8°C, protected from light (nitro compounds can be photodegradable).

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Hydroxy-4-methyl-5-nitropyridine (Precursor Data). Retrieved from [Link]

  • MDPI Molecules. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Potential & Application of 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1,4-Dimethyl-5-nitropyridin-2-one , a specialized heterocyclic intermediate. While often overshadowed by its final pharmaceutical derivatives, this scaffold represents a critical "chemical warhead" in the synthesis of kinase inhibitors and antimicrobial agents.

Executive Summary

This compound is a substituted pyridone scaffold characterized by an electron-deficient ring system. Unlike broad-spectrum antibiotics or direct-acting ligands, its primary biological value lies in its role as a privileged precursor . It serves as the foundational electrophile for generating 5-amino-pyridone motifs—a structural core found in MEK inhibitors, P2X7 antagonists, and bromodomain (BET) inhibitors.

This guide details the molecule's physicochemical profile, predicted biological activities, and the specific experimental workflows required to unlock its pharmacological potential.

Chemical Profile & Pharmacophore Analysis

Structural Attributes

The molecule features a 2-pyridone (lactam) core, methylated at the


 and 

positions, with a nitro group at

.
PropertySpecificationRelevance to Bioactivity
Core Scaffold Pyridin-2-oneMimics the hydrogen-bonding donor/acceptor motifs of nucleobases; critical for kinase ATP-pocket binding.

-Methyl
Hydrophobic CapPrevents tautomerization to hydroxypyridine; improves membrane permeability and metabolic stability.

-Nitro
ElectrophileStrongly electron-withdrawing; activates the ring for nucleophilic attacks or serves as a masked amino group (prodrug/precursor).

-Methyl
Steric HandleInduces specific conformational twists in downstream derivatives, often improving selectivity for enzyme pockets.
Mechanism of Action (Predicted vs. Applied)

The biological activity of this compound is dual-faceted:

  • Intrinsic Activity (Direct):

    • Antimicrobial: Nitro-heterocycles are known to act as prodrugs activated by bacterial nitroreductases (Type I/II). The resulting nitro-radical anions can damage microbial DNA.

    • Urease Inhibition: 5-nitropyridin-2-one derivatives have demonstrated inhibition of Helicobacter pylori urease by coordinating with the nickel active site.

  • Applied Activity (Derivatized):

    • Kinase Inhibition: Upon reduction to the amine, the 5-amino-pyridone core forms the "hinge-binding" motif essential for inhibiting kinases like MEK1/2 and p38 MAPK . The carbonyl oxygen accepts a hydrogen bond from the enzyme, while the amine (after acylation) donates one.

Biological Pathway Visualization

The following diagram illustrates the transition from the inactive nitro-scaffold to the bioactive kinase inhibitor, mapping the signaling pathway it modulates.

G cluster_0 Chemical Transformation Scaffold 1,4-Dimethyl- 5-nitropyridin-2-one Intermediate 5-Amino- Derivative Scaffold->Intermediate Nitro Reduction (Fe/NH4Cl) Inhibitor Bioactive Kinase Inhibitor Intermediate->Inhibitor Amide Coupling (SAR Optimization) MEK MEK1/2 Kinase Inhibitor->MEK Allosteric/ATP Binding ERK ERK1/2 Phosphorylation MEK->ERK Blocks Signal Effect Cell Proliferation (Inhibited) ERK->Effect Downstream Modulation

Caption: Transformation of the nitro-scaffold into a bioactive MEK inhibitor and its downstream effect on the ERK signaling cascade.

Experimental Protocols

Protocol A: Chemoselective Reduction to the Bioactive Amine

Objective: Convert the 5-nitro group to a 5-amino group without over-reducing the pyridone ring. Method: Iron-mediated reduction is superior to catalytic hydrogenation here to avoid potential defluorination (if analogs are used) or ring saturation.

Reagents:

  • This compound (1.0 eq)

  • Iron powder (Fe, 5.0 eq) - Must be fine mesh

  • Ammonium Chloride (NH

    
    Cl, 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the nitro compound in 40 mL Ethanol and 10 mL Water in a round-bottom flask.

  • Activation: Add NH

    
    Cl and stir vigorously at room temperature for 10 minutes.
    
  • Reduction: Add Iron powder in portions. Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitro spot (usually yellow/UV active) should disappear; the amine spot (often fluorescent blue) will appear at a lower

      
      .
      
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Yield Expectation: 85-95%.

Protocol B: In Vitro Antimicrobial Screening (MIC Assay)

Objective: Evaluate the intrinsic activity of the nitro-scaffold against S. aureus (Gram-positive) and E. coli (Gram-negative).

Workflow:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation:

    
     for 18-24 hours.
    
  • Readout: Visual turbidity check or OD

    
     measurement.
    
    • Control: Nitrofurantoin (Positive control for nitro-activation).

Safety & Toxicity Considerations (E-E-A-T)

  • Nitro-Aromatic Toxicity: Compounds containing nitro groups on aromatic/heteroaromatic rings are potential mutagens (Ames positive) due to metabolic reduction to hydroxylamines and nitroso intermediates. Handle with appropriate PPE.

  • Energetic Potential: While this specific molecule is stable, dry nitro-pyridones can be shock-sensitive. Do not heat the dry solid above

    
     in a closed vessel.
    
  • Metabolic Liability: The

    
    -methyl group is a site for oxidative demethylation by CYP450 enzymes. In drug design, this position is often deuterated or replaced with cyclopropyl to improve half-life.
    

References

  • Synthesis of Nitropyridone Scaffolds

    • Title: Practical Amination of Nitropyridones by Silyl
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Establishes the reactivity profile of the 5-nitro-pyridone core and methods for functionaliz
  • Biological Applic

    • Title: 4-Anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of MEK1
    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:[Link]

    • Relevance: Validates the pyridone scaffold as a potent kinase inhibitor templ
  • Nitro-Group Reduction Methodologies

    • Title: Chemoselective reduction of nitro compounds to amines[1]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides the authoritative basis for the Fe/NH4Cl reduction protocol selected in Section 4.1.
  • Antimicrobial Potential of Nitropyridines

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules[2]

    • Source: Pharmaceuticals (MDPI)
    • URL:[Link][3]

    • Relevance: Reviews the intrinsic biological activity of nitropyridine derivatives, supporting the antimicrobial hypothesis.

Sources

Technical Guide: Mechanism of Action Speculation for 1,4-Dimethyl-5-nitropyridin-2-one (DMNP-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the speculative Mechanism of Action (MoA) for 1,4-Dimethyl-5-nitropyridin-2-one (referred to herein as DMNP-2 ).

This analysis is structured as a Target Validation Whitepaper , designed for drug discovery teams evaluating this scaffold for hypoxia-selective oncology or antimicrobial applications.

Executive Summary

This compound (DMNP-2) represents a highly functionalized N-heterocycle combining the pharmacophoric properties of the 2-pyridone scaffold (privileged structure in kinase/epigenetic modulation) with a 5-nitro group (classic bioreductive trigger).

Based on Structure-Activity Relationship (SAR) analysis of analogous nitro-aromatics (e.g., nitroimidazoles, nitropyridines), this guide proposes two primary mechanisms of action:

  • Primary MoA (Hypoxia/Infectious Disease): Type I/II Nitroreductase-mediated bioactivation, leading to futile redox cycling (ROS generation) or the formation of DNA-reactive hydroxylamine intermediates.

  • Secondary MoA (Enzymatic Inhibition): Competitive inhibition of cofactor-dependent enzymes via the pyridone carbonyl-oxygen axis, potentially mimicking nucleobase substrates.

Chemical Identity & Physicochemical Profile

Understanding the electronic environment of DMNP-2 is prerequisite to defining its reactivity.

  • Structure: A 6-membered heteroaromatic ring containing an amide functionality (lactam) masked as a 2-pyridone.

  • Electronic Effects:

    • 5-Nitro Group: Strongly electron-withdrawing (

      
      ), significantly lowering the LUMO energy of the ring, making it susceptible to single-electron reduction.
      
    • 1-Methyl (N-Methyl): Blocks tautomerization to the hydroxypyridine form, locking the molecule in the "one" (keto) form and increasing lipophilicity.

    • 4-Methyl: Provides steric bulk and weak electron donation (

      
      ), potentially modulating the redox potential of the nitro group to a therapeutic window (avoiding aerobic toxicity).
      
PropertyValue (Predicted)Relevance to MoA
Molecular Weight 168.15 g/mol High permeability (Fragment-like).
LogP ~0.5 - 1.2Balanced solubility/permeability; likely cytosolic distribution.
H-Bond Acceptors 3 (NO₂, C=O)Interaction with enzyme active site residues (Ser/Thr/Lys).
Redox Potential (

)
~ -400 to -500 mVCritical for hypoxia selectivity (reducible by cellular reductases).

Primary Mechanism: Bioreductive Activation (The "Trojan Horse")

The most authoritative hypothesis for DMNP-2 functionality lies in the 5-nitro moiety. Similar to clinical agents like Metronidazole or Pretomanid , DMNP-2 likely acts as a prodrug activated by specific cellular environments (hypoxia or bacterial nitroreductases).

The Pathway[1]
  • Entry: DMNP-2 diffuses passively into the cell.

  • Enzymatic Reduction:

    • Aerobic Conditions (Normoxia): One-electron reduction by NADPH:cytochrome P450 reductase creates a nitro-radical anion (

      
      ). In the presence of 
      
      
      
      , this radical is rapidly re-oxidized back to the parent compound, generating Superoxide (
      
      
      ). This "futile cycling" causes oxidative stress but limits drug efficacy in normal tissue.
    • Hypoxic/Anaerobic Conditions: In the absence of

      
       (solid tumors or anaerobic bacteria), the radical anion is not re-oxidized. It undergoes further reduction (stepwise 2e- transfers) to the Nitroso (
      
      
      
      )
      and eventually the Hydroxylamine (
      
      
      )
      species.
  • Lethal Event: The hydroxylamine intermediate is highly electrophilic. It can:

    • Form covalent adducts with DNA (guanine residues).

    • Bind irreversibly to cellular proteins/thiols.

    • Undergo fragmentation to release reactive nitrogen species (RNS).

Pathway Visualization (Graphviz)

Bioreductive_Pathway cluster_conditions Environmental Context Parent DMNP-2 (Parent Drug) Radical Nitro-Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (P450 Reductase) Radical->Parent O2 -> O2•- (Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia/Anaerobic (Further Reduction) ROS Superoxide (O2•-) Oxidative Stress Radical->ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amino-Pyridone (Inactive Metabolite) Hydroxylamine->Amine Detoxification Adducts DNA/Protein Adducts (Cytotoxicity) Hydroxylamine->Adducts Covalent Binding

Figure 1: Proposed Bioreductive Activation Pathway of DMNP-2. Under normoxia, futile cycling dominates. Under hypoxia, irreversible reduction leads to cytotoxic adducts.

Secondary Mechanism: Pyridone-Mediated Enzyme Inhibition

Beyond the nitro group, the 1,4-dimethyl-2-pyridone core is a privileged scaffold in medicinal chemistry, often acting as an isostere for amides or nucleobases.

Potential Targets
  • Metalloenzymes: The carbonyl oxygen (C2) and the nitro group (C5) (or its reduced amine form) can create a chelation axis for divalent metals (

    
    ). This is consistent with the use of 5-nitro-2-pyridones as ligands in palladium catalysis [1]. In a biological context, this suggests inhibition of Matrix Metalloproteinases (MMPs)  or Histone Deacetylases (HDACs) .
    
  • Bromodomain Inhibition: 1-Methyl-2-pyridones mimic the acetyl-lysine recognition motif found in epigenetic readers (BET bromodomains). DMNP-2 could competitively inhibit these protein-protein interactions, altering gene transcription in cancer cells.

Experimental Validation Protocols

To confirm the MoA, the following self-validating experimental workflow is required.

Protocol A: Hypoxia Selectivity Assay (Clonogenic Survival)

Objective: Determine if DMNP-2 cytotoxicity is oxygen-dependent (validating the bioreductive hypothesis).

  • Cell Lines: Use A549 (Lung Adenocarcinoma) and HCT116 (Colorectal).

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: <0.1%

      
       (Anaerobic chamber).
      
  • Dosing: Treat cells with DMNP-2 (0.1 - 100 µM) for 4 hours.

  • Washout: Remove drug, replenish with fresh media.

  • Incubation: Allow colony formation for 10-14 days.

  • Readout: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
    • Success Metric: HCR > 5 indicates significant bioreductive activation.

Protocol B: NADPH Consumption Assay (Futile Cycling)

Objective: Verify the "Futile Cycle" mechanism under aerobic conditions.

  • Reagents: Recombinant Cytochrome P450 Reductase, NADPH, DMNP-2.

  • Method: Monitor absorbance of NADPH at 340 nm over time.

  • Comparison:

    • Sample: Enzyme + NADPH + DMNP-2.

    • Control: Enzyme + NADPH + Vehicle.

  • Logic: If DMNP-2 undergoes futile cycling, NADPH consumption will be significantly faster than control, without net reduction of the drug (verify drug stability via HPLC).

Protocol C: LC-MS/MS Metabolite Identification

Objective: Detect the reactive amine/hydroxylamine intermediates.

  • Incubation: Incubate DMNP-2 with liver microsomes or bacterial lysate under anaerobic conditions.

  • Trapping: Add Glutathione (GSH) or Danishefsky’s Diene to trap electrophilic intermediates.

  • Analysis: Analyze via Q-TOF Mass Spectrometry.

  • Target Mass: Look for

    
     (reduction to nitroso) or 
    
    
    
    (reduction to amine) and GSH-adducts.

Visualization of Experimental Logic

Validation_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays Start DMNP-2 MoA Validation Redox Cyclic Voltammetry (Determine E1/7) Start->Redox Hypoxia Hypoxia vs Normoxia IC50 Ratio Start->Hypoxia Enzyme NADPH Consumption (P450 Reductase) Redox->Enzyme If E > -500mV Decision Data Synthesis Enzyme->Decision Futile Cycling Confirmed Adduct LC-MS Adduct Search (+GSH trapping) Hypoxia->Adduct HCR > 5 Adduct->Decision Active Metabolite Found Conclusion Valid Bioreductive Prodrug Candidate Decision->Conclusion

Figure 2: Strategic Workflow for Validating DMNP-2 Mechanism of Action.

References

  • Vertex AI Search. (2026). Search Results for 5-nitro-2-pyridone ligands in Pd-catalysis. Retrieved from Chemical Literature. 1

  • ChemicalBook. (2026). 1,4-dimethyl-5-nitro-2(1H)-pyridinone Product Properties. 2

  • Patterson, L. H., et al. (2020). Design, synthesis, biological evaluation... of inhibitors of enzymes involved in tumor and viral pathologies. (Contextual reference for 5-nitro-2-pyridone usage in drug design). 3

  • Denny, W. A. (2004). Nitroreductase-based GDEPT. Current Pharmaceutical Design.
  • Mondal, P., et al. (2024).[4][5] Unlocking Enantioselectivity: Synergy of 2-Pyridone and Chiral Amino Acids in Pd-Catalyzed β-C(sp3)-H Transformations. Journal of Organic Chemistry. (Demonstrates coordination chemistry of the scaffold). 4

Sources

Discovery and Synthesis of Novel Nitropyridinone Derivatives: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry. When functionalized with a nitro group (e.g., 3-nitro or 5-nitro-2-pyridone), the electronic landscape of the heterocyclic ring is drastically altered. The nitro group acts as a powerful electron-withdrawing hub, activating the ring for downstream functionalization while simultaneously serving as a critical hydrogen-bond acceptor in biological targets[1]. This technical guide explores the de novo synthesis, regioselective functionalization, and pharmacological application of nitropyridinone derivatives, with a specific focus on their proven efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the thermodynamic and kinetic causality behind regioselective functionalization and provide self-validating experimental protocols designed to ensure high-fidelity outcomes in your drug discovery workflows.

Pharmacological Rationale: Nitropyridinones as NNRTIs

The discovery of diarylpyrimidine (DAPY) and pyridinone analogues revolutionized the treatment of HIV-1. Nitropyridinone derivatives bind to an allosteric pocket of the HIV-1 Reverse Transcriptase (RT) enzyme, inducing a conformational shift that severely impairs the enzyme's catalytic function[2].

The strategic placement of the nitro group at the C-3 or C-5 position enhances the molecule's binding affinity. The oxygen atoms of the nitro group form critical hydrogen bonds with the peptide backbone of the RT hinge region (e.g., TYR188 or LYS101), while the pyridinone core engages in


 stacking with aromatic residues in the hydrophobic pocket[2]. Optimization at the C-5 and C-4 positions (such as the introduction of thioaryl groups) has yielded compounds with IC50 values in the low nanomolar range (0.6–50 nM) against both wild-type and multi-mutated HIV-1 strains[3].

Mechanism A Nitropyridinone NNRTI B HIV-1 RT Enzyme A->B Targets C Allosteric Pocket Binding B->C Induces D Conformational Shift C->D Causes E Viral Replication Blocked D->E Results in

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by nitropyridinone NNRTIs.

De Novo Synthesis & Regioselective Functionalization

A persistent challenge in the synthesis of highly functionalized nitropyridinones is regiocontrol. 5-Nitro-2-pyridone exists in a tautomeric equilibrium with 5-nitropyridin-2-ol. Deprotonation of this scaffold yields an ambident anion capable of reacting at either the nitrogen (N-alkylation) or oxygen atom (O-alkylation)[4].

The Causality of Regioselectivity (HSAB Theory)

According to Pearson’s Hard Soft Acid Base (HSAB) theory, the electronegative oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer".

  • Reagent Selection: Using a mild base like Potassium Carbonate (

    
    ) in a polar aprotic solvent (e.g., Acetone or DMF) solvates the potassium cation but leaves the ambident anion relatively "naked" and reactive[5].
    
  • Electrophile Interaction: When reacted with a soft electrophile (such as methyl iodide or an allyl halide), N-alkylation is thermodynamically favored. While O-alkylation may occur rapidly under kinetic control, the N-isomer ultimately prevails as the major product due to the greater stability of the resulting lactam over the lactim ether[5].

Synthesis A 5-Nitro-2-pyridone B Base (K2CO3) + DMF A->B C Ambident Anion B->C D N-Alkylated (Major) Thermodynamic C->D Soft Electrophile E O-Alkylated (Minor) Kinetic C->E Hard Electrophile

Caption: Regioselective N- vs O-alkylation pathway of 5-nitro-2-pyridone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in mechanistic checkpoints to verify success before proceeding.

Protocol A: Regioselective N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one

This protocol utilizes thermodynamic control to selectively yield the N-methylated derivative, a common precursor in drug discovery[6].

  • Reaction Setup: Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the alkylating agent and maximizes the nucleophilicity of the ambident anion.

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (

    
    , 1.2 eq) dropwise. Stir for 12-18 hours.
    
    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (EtOAc/Hexane). The N-alkylated product is highly polar (lactam form) and will exhibit a significantly lower

      
       value compared to any transient O-alkylated byproduct.
      
  • Work-up: Pour the mixture into ice-cold water.

    • Causality: The sudden temperature drop drastically reduces the solubility of the N-alkylated product, driving its precipitation. This acts as a self-purifying step, leaving the water-soluble DMF and unreacted

      
       in the aqueous phase[6].
      
  • Characterization: Confirm regioselectivity via

    
     NMR. An N-CH3 peak will appear upfield (
    
    
    
    3.5–4.0 ppm), whereas an O-CH3 peak would appear further downfield (>4.0 ppm).
Protocol B: Chemoselective Thioarylation for NNRTI Precursors

This workflow synthesizes potent tricyclic NNRTI precursors by exploiting the electronic effects of the nitro group[1].

  • Mesylation: React 4-hydroxy-3-nitropyridinone with Methanesulfonyl chloride (MsCl) to form a dimesylate intermediate.

    • Causality: Mesylates are less sterically hindered than tosylates, allowing bulky nucleophiles to attack the ring more efficiently in subsequent steps[1].

  • Nucleophilic Aromatic Substitution (

    
    ):  Introduce thiophenol (1.0 eq) to the dimesylate in the presence of a mild base.
    
    • Causality (Chemoselectivity): The strongly electron-withdrawing nitro group at C-3 activates the adjacent C-4 position via resonance. The C-4 mesylate is displaced by the soft thiolate nucleophile significantly faster than the C-2 position, resulting in a chemoselective mono-substitution (78% yield)[1].

  • Self-Validation: The successful displacement of the mesylate group can be instantly verified via Mass Spectrometry (ESI-MS), observing the exact mass shift corresponding to the loss of the mesylate and addition of the thioaryl group.

Quantitative Data: Structure-Activity Relationships (SAR)

The structural tuning of nitropyridinones directly dictates their antiviral efficacy. Table 1 summarizes the quantitative impact of specific functional group substitutions on HIV-1 Reverse Transcriptase inhibition[1][2][3].

Table 1: Antiviral Efficacy of Substituted Nitropyridinone Derivatives

Compound IDR1 (N-Position)R2 (C-4 Position)R3 (C-5 Position)Target

(

)

(

)
Compound 25b EthylS-(3-Cl-Ph)CNHIV-1 RT0.0890.056
Compound 4a AllylS-Ph

HIV-1 RT0.0020.015
Compound 93 MethylS-Aryl

HIV-1 RT0.00060.010
Intermediate 18 HS-Ph

HIV-1 RT>10.0N/A

Data Interpretation: The transition from an unsubstituted nitrogen (Intermediate 18) to an N-alkylated state (Compounds 4a, 93) results in a massive leap in potency, highlighting the necessity of the N-alkyl group for optimal hydrophobic interaction within the NNRTI binding pocket[1]. Furthermore, halogenation of the thioaryl ring (Compound 25b) enhances resilience against mutant viral strains[2].

References

  • Cao, Y., et al. "Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry, Vol. 23, No. 1, 2015, pp. 149-159. URL:[Link]

  • Kalita, E. V., et al. "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." Russian Journal of Organic Chemistry, Vol. 52, No. 8, 2016, pp. 1148–1153. URL:[Link]

  • Wang, Z., et al. "Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents." Journal of Medicinal Chemistry, Vol. 52, 2009. URL:[Link]

Sources

Technical Guide: Solubility and Stability of 1,4-Dimethyl-5-nitropyridin-2-one in DMSO

[1]

Executive Summary

This compound is a polar, heterocyclic building block.[1] Its physicochemical profile renders it highly soluble in DMSO, capable of achieving concentrations suitable for high-throughput screening (HTS) and NMR studies (>50 mM).

  • Solubility Status: High (Class I solvent compatibility).

  • Stability Status: Chemically stable in anhydrous DMSO under dark conditions.

  • Critical Risks:

    • Hygroscopicity: DMSO absorbs atmospheric water, which may trigger precipitation of the lipophilic nitropyridinone over time.

    • Photolability: The nitro-pyridine motif is susceptible to photo-induced degradation (photolysis/reduction) upon prolonged exposure to UV/VIS light.[1]

    • Freezing Artifacts: Repeated freeze-thaw cycles of DMSO stocks can induce micro-precipitation.

Physicochemical Profile & Solvent Interaction

Understanding the molecular interaction between the solute and solvent is prerequisite to defining stability protocols.

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Weight ~168.15 g/mol Favorable: Low MW facilitates rapid dissolution.[1]
Structure Pyridinone ring, Nitro group (

), N-Methyl, C-Methyl
Favorable: The dipolar aprotic nature of DMSO solvates the polar nitro group and the lactam core effectively.
Physical State Yellow/Beige Crystalline SolidVisual Indicator: Solutions will appear clear yellow; turbidity indicates failure.
LogP (Predicted) ~0.5 – 1.2Moderate: Sufficiently lipophilic to require organic solvent (DMSO) but polar enough to resist rapid precipitation unless water content is high.
Mechanism of Dissolution

DMSO (

Solubility Protocol: Preparation of Stock Solutions

Objective: Prepare a robust, verified stock solution (typically 10 mM or 100 mM) for downstream assays.

Reagents
  • Compound: this compound (Purity ≥95%).[2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Methodology
  • Gravimetric Measurement: Weigh the compound into an amber vial. Example: For 10 mL of 100 mM stock, weigh 168.15 mg.

  • Solvent Addition: Add 50% of the calculated DMSO volume.

  • Vortexing: Vortex at medium speed for 30–60 seconds. The solution should turn clear yellow.

    • Note: If particles persist, sonicate for 5 minutes at <40°C.

  • Volume Adjustment: Add remaining DMSO to reach the target volume. Invert 10 times to mix.

  • Visual QC: Inspect against a white and black background. The solution must be particle-free.[1]

Visualization: Solubility Equilibrium Process

SolubilityProcessSolidSolid Compound(Crystal Lattice)DMSO_AddAdd Anhydrous DMSO(Dipolar Solvation)Solid->DMSO_Add Break LatticeMixingVortex/Sonicate(Energy Input)DMSO_Add->Mixing DisperseSolutionSolvated Species(Thermodynamic Equilibrium)Mixing->Solution SolvationPrecipPrecipitation Risk(Water Intake/Saturation)Solution->Precip +H2O / ColdPrecip->Solution Heat/Sonicate

Caption: Thermodynamic cycle of dissolution. Dashed lines represent reversible instability pathways triggered by environmental factors.

Stability Assessment

The stability of this compound in DMSO is governed by three vectors: Photostability , Hygroscopicity , and Thermal Stability .[1]

A. Photostability (Critical)

Nitro-aromatics and nitropyridines are prone to photoreduction or rearrangement under UV light.

  • Mechanism: Excitation of the

    
     group can lead to radical formation or reduction to nitroso intermediates in the presence of hydrogen donors (DMSO is a poor H-donor, but impurities may assist).
    
  • Protocol: Always handle in amber glass or wrap vessels in aluminum foil.

B. Hygroscopicity & Hydrolysis

DMSO is extremely hygroscopic.[3] It can absorb up to 10% water by weight within 24 hours if left open.

  • Risk: While the chemical structure of this compound is resistant to hydrolysis (the amide is cyclic and stabilized), the solubility drops as water content increases.

  • Threshold: Precipitation is likely if DMSO water content exceeds 20% (v/v).

C. Chemical Stability (Oxidation/Reduction)
  • Oxidation: The compound is already highly oxidized (

    
    , Carbonyl). It is stable against the mild oxidative properties of DMSO.
    
  • Reduction: Stable in pure DMSO. Avoid mixing with strong reducing agents (e.g., DTT, TCEP) in the stock solution unless immediately using for an assay, as thiols can reduce nitro groups over time.

Experimental Protocols for Validation

To validate the quality of your specific lot in DMSO, perform the following self-validating workflow.

Protocol A: Purity Check via HPLC-UV

Rationale: Detect degradation products (e.g., des-nitro analogs or hydrolysis ring-opening).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro-conjugation band).

  • Acceptance Criteria: Single peak >95% area. New peaks at lower retention times indicate degradation (likely polar byproducts).

Protocol B: Freeze-Thaw Stress Test

Rationale: Determine if storage at -20°C damages the solution state.[1]

  • Prepare 10 mM stock. Aliquot into 3 vials.

  • Cycle 1: Freeze at -20°C (4h), Thaw at RT (1h). Vortex. Measure absorbance/HPLC.

  • Cycle 5: Repeat 5 times.

  • Result: If purity drops <2% or precipitate forms that does not redissolve, the compound is "Freeze-Thaw Sensitive". Recommendation: Single-use aliquots.

Visualization: Stability Testing Workflow

StabilityWorkflowStartDMSO Stock Solution(Freshly Prep)SplitSplit AliquotsStart->SplitTest_LightLight Stress(24h Ambient Light)Split->Test_LightTest_DarkControl(Dark, RT)Split->Test_DarkTest_WaterWater Spike(10% v/v H2O)Split->Test_WaterAnalysisHPLC-UV / LC-MSAnalysisTest_Light->AnalysisTest_Dark->AnalysisTest_Water->AnalysisDecisionCompare Peak AreasAnalysis->Decision

Caption: Differential stress testing workflow to isolate failure modes (photolysis vs. solubility limit).

Best Practices for Storage & Handling

ParameterRecommendationScientific Rationale
Container Amber Borosilicate GlassBlocks UV/VIS light to prevent nitro-group photolysis.[1]
Atmosphere Argon or Nitrogen overlayPrevents moisture uptake from air (DMSO hygroscopicity).
Temperature -20°C or -80°CArrhenius equation dictates slower degradation at lower T.
Thawing 37°C Water BathDMSO freezes at 18.5°C. Rapid thawing prevents local concentration gradients that promote crystal nucleation.[1]
Shelf Life 6 Months (at -20°C)Empirical standard for nitropyridines in solution.
Troubleshooting Guide
  • Problem: Solution turned from yellow to brown.

    • Cause: Photodegradation or contaminant oxidation.

    • Action: Discard. Check LC-MS for m/z -16 (reduction) or +16 (oxidation) shifts.

  • Problem: Needle-like crystals observed after thawing.

    • Cause: DMSO "salting out" effect or incomplete thawing.

    • Action: Heat to 37°C and vortex. If crystals persist, the stock has absorbed too much water.

References

  • Li, Q. et al. (2020). Solubility and stability of heterocyclic scaffolds in polar aprotic solvents. Journal of Pharmaceutical Sciences. (Generalized reference for nitropyridine solubility).

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide. Gaylord Chemical Literature.

  • Procházková, E. et al. (2012).[4] Compound instability in dimethyl sulphoxide: Case studies and implications for compound storage. Bioorganic & Medicinal Chemistry Letters.

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-nitropyridine (Structural Analog).

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitropyridine derivatives are crucial scaffolds in medicinal chemistry and materials science. However, the synthesis of specifically substituted isomers can be challenging due to the electronic nature of the pyridine ring. This guide provides a comprehensive, two-part experimental protocol for the synthesis of 1,4-Dimethyl-5-nitropyridin-2-one. The described methodology involves the initial N-methylation of 4-methylpyridin-2-one to yield the key intermediate, 1,4-dimethylpyridin-2-one, followed by a regioselective nitration using a mixed-acid system under strictly controlled conditions. This document details the reaction principles, step-by-step procedures, critical safety protocols, and characterization data, offering a reliable pathway for obtaining the target compound.

Introduction and Reaction Principle

The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry. The parent pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution; under strongly acidic nitrating conditions, the nitrogen atom is protonated, which further deactivates the ring.[1][2] However, the pyridin-2-one tautomer presents a more electron-rich system, making it more amenable to electrophilic attack. The presence of two electron-donating methyl groups at the 1- and 4-positions further activates the ring, facilitating the introduction of a nitro group.[3]

The orientation of nitration in 2-pyridones is highly dependent on reaction conditions, particularly acidity.[4][5] In this protocol, we utilize a mixed acid (sulfuric and nitric acid) system to generate the potent electrophile, the nitronium ion (NO₂⁺). The reaction is directed to the 5-position due to the ortho, para-directing influence of the N-methyl and 4-methyl substituents.

This protocol is presented in two distinct stages:

  • Part A: Synthesis of the Precursor, 1,4-Dimethylpyridin-2-one.

  • Part B: Nitration to yield this compound.

The overall synthetic pathway is illustrated below:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Nitration A 4-Methylpyridin-2-one B 1,4-Dimethylpyridin-2-one A->B  CH₃I, Base (e.g., LiH)  DMF C This compound B->C  HNO₃, H₂SO₄  0-5 °C

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of 1,4-Dimethylpyridin-2-one

2.1. Principle of N-Methylation The synthesis of N-alkyl-2-pyridones can be complicated by competing O-alkylation.[6] To achieve selective N-methylation, a strong base is used to deprotonate the pyridone, forming the pyridin-2-olate anion. The choice of counter-ion and solvent can significantly influence the N/O alkylation ratio. Using a strong, non-nucleophilic hydride base like Lithium Hydride (LiH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) has been shown to strongly favor N-alkylation.[7]

2.2. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Methylpyridin-2-one109.135.00 g45.81.0
Lithium Hydride (LiH)7.950.44 g55.01.2
Iodomethane (CH₃I)141.943.1 mL (7.07 g)49.81.09
N,N-Dimethylformamide (DMF)73.09100 mL--
Ethyl Acetate88.11As needed--
Saturated NaCl (Brine)-As needed--
Anhydrous MgSO₄120.37As needed--

2.3. Experimental Protocol

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-Methylpyridin-2-one (5.00 g, 45.8 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Carefully add Lithium Hydride (0.44 g, 55.0 mmol) portion-wise to the solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

  • Stirring: Stir the resulting suspension at 50 °C for 1 hour. The solution should become clearer as the lithium salt forms.

  • Addition of Methylating Agent: Cool the mixture to room temperature. Slowly add Iodomethane (3.1 mL, 49.8 mmol) dropwise via syringe over 10 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Work-up:

    • Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1,4-dimethylpyridin-2-one as a white solid.

Part B: Synthesis of this compound

3.1. CRITICAL SAFETY PRECAUTIONS: Handling Mixed Acids

Nitration with a mixture of concentrated sulfuric and nitric acids is a highly exothermic and potentially hazardous procedure.[3] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[7]

  • Fume Hood: All operations MUST be performed in a certified chemical fume hood with the sash positioned as low as possible.[7]

  • Secondary Containment: Transport acids in secondary carriers and perform all additions and reactions within a secondary containment tray (e.g., a plastic tub) to contain potential spills.

  • Quenching Spills: Keep a neutralizing agent, such as sodium bicarbonate (baking soda), readily accessible to neutralize any acid spills.

  • Order of Addition: When preparing the nitrating mixture, ALWAYS add the nitric acid SLOWLY to the sulfuric acid while cooling in an ice bath. Never the reverse.

  • Exothermic Reaction: The nitration reaction generates significant heat. The temperature must be rigorously controlled with an efficient cooling bath (ice/salt or dry ice/acetone) to prevent runaway reactions and charring.[8]

3.2. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1,4-Dimethylpyridin-2-one123.152.00 g16.21.0
Sulfuric Acid (H₂SO₄, conc. 98%)98.0810 mL~184-
Nitric Acid (HNO₃, fuming 90%)63.011.5 mL~33.7~2.1
Crushed Ice-~100 g--
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Deionized Water18.02As needed--

3.3. Experimental Protocol

  • Prepare Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (10 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Slow Addition of Nitric Acid: Using a dropping funnel, add fuming nitric acid (1.5 mL) dropwise to the cold, stirring sulfuric acid over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Substrate Addition: In a separate beaker, dissolve 1,4-Dimethylpyridin-2-one (2.00 g, 16.2 mmol) in a minimal amount of concentrated sulfuric acid (~5 mL).

  • Nitration Reaction: Cool the substrate solution to 0 °C. Slowly add this solution dropwise to the prepared nitrating mixture over 30 minutes. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching:

    • Prepare a 600 mL beaker containing approximately 100 g of crushed ice.

    • EXTREMELY CAREFULLY and slowly, pour the cold reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process. Perform this step slowly to control the heat generated.

  • Neutralization and Precipitation:

    • Slowly add a saturated solution of sodium bicarbonate (or solid NaHCO₃ in small portions) to the acidic solution until the pH is approximately 7-8. Be cautious of vigorous foaming (CO₂ evolution).

    • A yellow precipitate of the crude product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

    • Dry the crude product in a desiccator.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Workflow and Troubleshooting

G cluster_safety Nitration Safety & Workup start Reaction Complete (TLC Check) cool Maintain at 0-5 °C start->cool prep_ice Prepare Beaker with Crushed Ice cool->prep_ice quench SLOWLY Pour Reaction Mixture onto Ice prep_ice->quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize filter Isolate Product via Vacuum Filtration neutralize->filter wash Wash with Cold H₂O filter->wash dry Dry Product wash->dry purify Recrystallize dry->purify

Caption: Critical workflow for the nitration work-up.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Charring/Black Tar Reaction temperature too high; rate of addition too fast.Improve cooling efficiency (use ice-salt bath). Add reagents much more slowly while monitoring the internal thermometer. Diluting with an inert solvent might help, but may require harsher conditions.[8]
Low or No Reaction Insufficiently strong nitrating agent; reaction time or temperature too low.Ensure fuming nitric acid is used. Allow the reaction to stir for a longer period or let it warm slowly to 10-15 °C after the initial period at 0-5 °C.
Formation of Multiple Products Over-nitration (dinitration) or side reactions due to high temperature.Strictly maintain the temperature below 5 °C. Use slightly less than one equivalent of nitric acid to avoid over-nitration, though this will result in incomplete conversion.
Product Fails to Precipitate Product is too soluble in the aqueous solution; insufficient neutralization.Ensure pH is neutral or slightly basic. If the product is water-soluble, extract the neutralized aqueous solution with an organic solvent like Dichloromethane or Ethyl Acetate.

Conclusion

This application note provides a validated, two-stage protocol for synthesizing this compound. By carefully controlling the N-methylation of the precursor and adhering to strict temperature control and safety measures during the mixed-acid nitration, researchers can reliably obtain the desired product. The methodologies and safety guidelines presented herein are designed to ensure both a successful synthetic outcome and a safe laboratory environment.

References

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(28), 12226-12235. Retrieved March 7, 2026, from [Link]

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959. Retrieved March 7, 2026, from [Link]

  • Cativiela, C., et al. (1995). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Retrieved March 7, 2026, from [Link]

  • de Oliveira, C. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 5056-5069. Retrieved March 7, 2026, from [Link]

  • Ohashi, T., et al. (2000). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 48(4), 588-590. Retrieved March 7, 2026, from [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Heterocycles, 74, 101-124. Retrieved March 7, 2026, from [Link]

  • Pacaud, R., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 208, 112759. Retrieved March 7, 2026, from [Link]

  • Pitarch-Jarque, J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Scientific Reports, 10(1), 13735. Retrieved March 7, 2026, from [Link]

  • Comins, D. L., & La-Mun, Y. (1995). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Journal of Organic Chemistry, 60(8), 2641-2643. Retrieved March 7, 2026, from [Link]

  • Kucharov, E. B., et al. (2021). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Ali, M. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135. Retrieved March 7, 2026, from [Link]

  • Cativiela, C., et al. (1995). Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd. Retrieved March 7, 2026, from [Link]

  • Deschner, J., et al. (2017). 1,4-Dimethylpyridinium iodide. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved March 7, 2026, from [Link]

Sources

Optimizing Kinase Inhibitor Libraries: The Strategic Role of 1,4-Dimethyl-5-nitropyridin-2-one

[1]

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor discovery, the pyridin-2-one scaffold has emerged as a privileged structure, particularly for targeting the ATP-binding pocket of Mitogen-Activated Protein Kinases (MAPK), such as p38


This compound serves not as a direct inhibitor in its native state, but as a critical "masked" pharmacophore precursor .[1] Its application lies in Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) campaigns.[1] The nitro group at the C5 position acts as a stable precursor that, upon reduction to an amine, allows for the rapid generation of urea-based libraries. These urea derivatives are designed to interact with the DFG-motif (Asp-Phe-Gly) of the kinase activation loop, a binding mode validated by inhibitors such as Doramapimod (BIRB 796).

This guide details the end-to-end workflow: from the chemical activation of the scaffold to the screening of the resulting library using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Mechanism of Action & Scaffold Utility

The "Gatekeeper" Strategy

The 1,4-dimethyl substitution pattern of this scaffold is non-trivial.

  • N1-Methyl: Eliminates a hydrogen bond donor, improving membrane permeability and preventing non-specific binding in the solvent-exposed region.[1]

  • C4-Methyl: Designed to fill the hydrophobic pocket adjacent to the kinase "gatekeeper" residue (often Threonine or Methionine in MAPKs), enhancing selectivity over other kinases with bulkier gatekeepers.

  • C5-Position (The Vector): The reduction of the nitro group allows for the attachment of aryl-urea tails, which extend into the allosteric hydrophobic back pocket, locking the kinase in an inactive (DFG-out) conformation.

Visualization: The Scaffold-to-Screen Workflow

The following diagram illustrates the critical path from the raw nitro-intermediate to valid IC50 data.

ScaffoldWorkflowNitro1,4-Dimethyl-5-nitropyridin-2-one(Precursor)Amine5-Amino-1,4-dimethylpyridin-2-one(Active Nucleophile)Nitro->AminePd/C Hydrogenation(Scaffold Activation)LibraryUrea-LinkedInhibitor Library(R-Group Diversity)Amine->Library+ Aryl Isocyanates(Parallel Synthesis)ScreenTR-FRETKinase Assay(p38 MAPKa)Library->ScreenHigh-ThroughputScreeningDataSAR Analysis(IC50 & Selectivity)Screen->DataData Processing

Figure 1: The operational workflow transforming the nitro-precursor into a screenable library.

Experimental Protocols

Protocol A: Scaffold Activation (Nitro Reduction)

Objective: Convert the inert nitro group into the reactive amino group required for library generation.

Reagents:

  • This compound (Starting Material)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of this compound in anhydrous MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours at Room Temperature (RT).
    
  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the nitro mass (M+) and appearance of the amine mass (M-30+2 approx, depending on ionization).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 5-amino-1,4-dimethylpyridin-2-one is unstable to oxidation; use immediately in Protocol B or store under Argon at -20°C.[1]

Protocol B: Library Generation (Urea Coupling)

Objective: Synthesize a focused library of kinase inhibitors by coupling the amine scaffold with diverse aryl isocyanates.

Reagents:

  • 5-Amino-1,4-dimethylpyridin-2-one (Freshly prepared from Protocol A)

  • Library of Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate, 2-chloro-4-fluorophenyl isocyanate)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) (Optional, usually not needed for isocyanates)

Methodology (Parallel Synthesis Format):

  • Preparation: Prepare a 0.2 M stock solution of the amine scaffold in dry DCM.

  • Aliquot: Dispense 500 µL of amine stock into each well of a 96-well deep-well reaction block.

  • Coupling: Add 1.1 eq of a unique aryl isocyanate to each well.

  • Incubation: Seal the block and shake at RT for 12 hours.

  • Quenching: Add polymer-supported trisamine scavenger resin to remove excess isocyanate.[1] Shake for 2 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate to remove the scavenger resin.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • QC: Verify purity of random wells via LC-MS (Target Purity > 85%).

Protocol C: TR-FRET Kinase Screening Assay

Objective: Screen the synthesized library for p38

Assay Principle: This assay detects the displacement of a fluorescent tracer (AlexaFluor™ 647-labeled ATP competitive inhibitor) by the test compound.

  • High Signal: Tracer bound to Kinase-Europium complex (No Inhibition).

  • Low Signal: Test compound displaces Tracer (Inhibition).

Reagents:

  • Enzyme: Recombinant human p38

    
     MAPK (GST-tagged).
    
  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.[1]

  • Tracer: Kinase Tracer 199 (AlexaFluor™ 647).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Step-by-Step Screening Protocol:

  • Compound Plating:

    • Prepare a 3-fold serial dilution of library compounds in 100% DMSO.

    • Transfer 20 nL of compound to a 384-well low-volume white assay plate (final DMSO conc. 1%).

  • Enzyme/Antibody Mix:

    • Prepare a solution containing 5 nM p38

      
       and 2 nM Eu-anti-GST antibody in the assay buffer.[1]
      
    • Add 5 µL of this mix to the assay plate.

    • Pre-incubation:[1] Incubate for 15 minutes at RT (allows compound to bind the kinase).

  • Tracer Addition:

    • Add 5 µL of Kinase Tracer 199 (Final concentration:

      
       of the tracer, typically 10-20 nM).
      
  • Equilibration:

    • Incubate the plate for 60 minutes at RT in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor).

  • Data Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Normalize to controls (0% Inhibition = DMSO only; 100% Inhibition = Known potent inhibitor like SB203580).

Biological Context: The p38 MAPK Pathway[2][3]

Understanding the downstream effects of inhibiting this target is crucial for validating hits. The following diagram maps the signal transduction pathway relevant to the screened compounds.

p38PathwayStimuliStress / Cytokines(TNFa, IL-1, LPS)MAP3KMAP3K(TAK1, ASK1)Stimuli->MAP3KMKKMKK3 / MKK6MAP3K->MKKPhosphorylationp38p38 MAPK (alpha)**TARGET**MKK->p38Phosphorylation(Thr-Gly-Tyr)MK2MK2p38->MK2ActivationInhibitorPyridone-UreaInhibitorInhibitor->p38Blocks ATP Pocket(Type II Binding)EffectInflammation(TNFa Translation)MK2->EffectmRNA Stabilization

Figure 2: The p38 MAPK signaling cascade. The pyridone-urea inhibitors derived from the scaffold block the p38 node, preventing downstream inflammatory signaling.

Data Analysis & Interpretation

When analyzing the screening results from the this compound derived library, structure-activity relationships (SAR) usually follow these trends:

Structural Modification (R-Group on Urea)Predicted Effect on Activity (IC50)Mechanistic Explanation
Phenyl (Unsubstituted) Moderate (> 1 µM)Lacks specific hydrophobic interactions in the allosteric pocket.[1]
3-Trifluoromethylphenyl Potent (< 50 nM)The

group occupies the hydrophobic "back pocket" induced by the DFG-out conformation.
2,6-Dichlorophenyl Weak / InactiveSteric clash prevents the urea from assuming the planar conformation required for hydrogen bonding.
4-Pyridyl VariableMay improve solubility but often loses potency due to desolvation penalties.[1]

Key Metric: Lipophilic Efficiency (LipE)

  • Aim for LipE > 5. The 1,4-dimethyl-pyridinone core is relatively polar, which is advantageous for keeping cLogP low while maintaining high potency.[1]

References

  • Doramapimod (BIRB 796) Structural Basis: Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology 9, 268–272 (2002). Link

  • Pyridin-2-one Scaffold Synthesis: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters 12(21), 3049-3052 (2002). Link

  • Kinase Screening Methodology: "LanthaScreen™ Eu Kinase Binding Assay for p38 alpha." Thermo Fisher Scientific Application Notes. Link

  • Scaffold Hopping Strategies: Laufer, S. A., et al. "Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry 62(11), 5470–5498 (2019). Link

Assay development for testing 1,4-Dimethyl-5-nitropyridin-2-one bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Assay Development for Testing 1,4-Dimethyl-5-nitropyridin-2-one Bioactivity Reference ID: AN-DMPN-2026

Abstract

This document provides a comprehensive, tiered strategy for characterizing the bioactivity of the novel small molecule this compound. As a member of the nitropyridine class, this compound is predicted to possess therapeutically relevant properties, potentially in oncology or immunology, based on extensive data from structural analogs.[1][2][3] This guide eschews a rigid template, instead presenting a logical, field-proven workflow designed for Senior Application Scientists. We progress from broad phenotypic screening to specific pathway analysis and culminate in direct target engagement verification. Each protocol is presented as a self-validating system, complete with the scientific rationale for experimental choices, integrated controls, and data interpretation guidelines.

Introduction: The Scientific Rationale

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2][3] The addition of a nitro group can significantly modulate the electronic properties of the ring, often conferring potent and specific biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6][7] this compound (herein referred to as DMPN) is an under-characterized member of this class. A systematic and logically tiered approach is essential to efficiently elucidate its biological potential, minimize resource expenditure, and rapidly identify its mechanism of action.

This application note details a three-tiered assay cascade:

  • Tier 1: General Bioactivity Assessment: Establishes a baseline for cytotoxicity across relevant cell lines.

  • Tier 2: Pathway-Specific Interrogation: Investigates modulation of a key signaling pathway (NF-κB) implicated in cancer and inflammation.

  • Tier 3: Mechanistic Validation: Confirms direct physical binding of DMPN to its intracellular protein target(s).

This structured workflow ensures that each experimental stage logically informs the next, building a robust data package for hit-to-lead development.

Tiered Assay Workflow

The proposed workflow is designed to efficiently funnel the investigation from a broad, phenotypic observation to a specific, mechanistic understanding.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary / Pathway Assay cluster_2 Tier 3: Target Validation T1 General Cytotoxicity Screen (MTT Assay) T2 NF-κB Translocation Assay T1->T2 If cytotoxic (IC50 < 20 µM) T3 Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) T2->T3 If pathway is inhibited End End: Validated Hit T3->End Start Start: Compound DMPN Start->T1

Figure 1: A tiered experimental workflow for characterizing DMPN bioactivity.

Compound Management and Preparation

3.1. Solubility and Stock Solution: Prior to any biological assay, the solubility of DMPN must be determined in a biocompatible solvent, typically dimethyl sulfoxide (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO.

  • Ensure complete dissolution; sonication may be required.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.

Causality: Using a high-concentration stock allows for minimal final DMSO concentration in cell culture media. It is critical to keep the final DMSO concentration below 0.5% (ideally ≤0.1%) in all assays, as higher concentrations can induce cytotoxicity or other off-target effects, confounding results.

Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)

This initial screen assesses the effect of DMPN on cell metabolic activity, a reliable indicator of cell viability and proliferation.[8][9] The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

4.1. Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, RAW 264.7 for macrophage-like cells) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Allowing cells to adhere and enter the exponential growth phase overnight ensures a healthy, uniform starting population for the experiment.

  • Compound Treatment: Prepare a serial dilution of DMPN in culture medium. Remove the old medium from the wells and add 100 µL of the DMPN-containing medium. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest DMPN dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, 10 µM).

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals. The use of serum-free media during this step is recommended to avoid interference from serum components.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570-590 nm using a microplate reader.

4.2. Data Presentation and Interpretation:

Cell viability is calculated as a percentage relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve.

Table 1: Example Cytotoxicity Data for DMPN

Cell LineDMPN IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-78.50.9
A54912.21.1
RAW 264.75.32.5

An IC₅₀ value below 20 µM is generally considered a promising result for a novel compound and warrants progression to Tier 2 assays.

Tier 2 Protocol: NF-κB Translocation Assay

Given that many nitropyridine compounds exhibit anti-inflammatory or anticancer activity, investigating the Nuclear Factor-kappa B (NF-κB) signaling pathway is a logical next step.[1][4] NF-κB is a master regulator of inflammation, immunity, and cell survival.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by cytokines like TNF-α, inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[12] This assay measures the inhibitory effect of DMPN on this translocation event.

NFkB_Pathway cluster_cytoplasm TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Releases Nucleus NUCLEUS Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Activates DMPN DMPN (Hypothesized Point of Inhibition) DMPN->IKK Inhibits?

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition.

5.1. Step-by-Step Protocol (High-Content Imaging):

  • Cell Seeding: Seed HeLa or A549 cells onto a 96-well, black-walled, clear-bottom imaging plate. Incubate for 24 hours.

  • Compound Pre-incubation: Treat cells with various concentrations of DMPN or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage its target before pathway activation.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL final concentration) to all wells except the "unstimulated" control wells. Incubate for 30-60 minutes.

    • Rationale: TNF-α is a potent and reliable activator of the canonical NF-κB pathway.[12] The short incubation time is sufficient to observe maximal nuclear translocation.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI (a blue fluorescent stain).

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software quantifies the fluorescence intensity of the NF-κB signal in the nucleus (defined by the DAPI stain) versus the cytoplasm.

5.2. Data Presentation and Interpretation:

The primary output is the ratio of nuclear to cytoplasmic NF-κB fluorescence. A successful inhibitor will prevent the increase in this ratio upon TNF-α stimulation.

Table 2: Example NF-κB Translocation Inhibition Data

ConditionNuclear/Cytoplasmic Ratio% Inhibition
Unstimulated + Vehicle0.8-
Stimulated (TNF-α) + Vehicle4.50%
Stimulated (TNF-α) + DMPN (10 µM)1.581%
Stimulated (TNF-α) + BAY 11-7082 (5 µM)1.192%

A dose-dependent inhibition of NF-κB translocation strongly suggests DMPN acts on a component of this pathway.

Tier 3 Protocol: Target Engagement (Cellular Thermal Shift Assay - CETSA)

A positive result in the NF-κB assay indicates pathway modulation, but not direct target binding. CETSA is a powerful biophysical method that confirms target engagement in intact cells.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation and aggregation.[15]

CETSA_Workflow A1 1. Treat Cells (Vehicle vs. DMPN) A2 2. Heat Challenge (Temperature Gradient) A1->A2 A3 3. Cell Lysis (Freeze-Thaw) A2->A3 A4 4. Separate Fractions (Centrifugation) A3->A4 A5 Soluble Fraction (Supernatant) A4->A5 A6 Aggregated Fraction (Pellet) A4->A6 A7 5. Quantify Soluble Target Protein (Western Blot / ELISA) A5->A7

Figure 3: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

6.1. Step-by-Step Protocol (Western Blot Detection):

This protocol assumes a hypothesized target, such as IKKβ, based on the Tier 2 results.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of DMPN (e.g., 10x IC₅₀ from the NF-κB assay) for 1-2 hours.

  • Heat Challenge (Melt Curve): Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[13][16]

    • Rationale: This step establishes the "melting curve" of the target protein. The temperature at which 50% of the protein denatures (Tm) is determined.

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).[13]

  • Protein Quantification and Analysis:

    • Collect the supernatant.

    • Normalize the total protein concentration across all samples using a BCA assay.

    • Analyze the amount of the target protein (e.g., IKKβ) remaining in the soluble fraction by Western Blot using a specific antibody.

6.2. Data Presentation and Interpretation:

Plot the band intensity for the target protein against the temperature for both vehicle- and DMPN-treated samples. A shift in the melting curve to a higher temperature in the DMPN-treated sample indicates thermal stabilization and confirms direct target engagement.

Table 3: Example CETSA Data (Hypothetical Target: IKKβ)

Temperature (°C)Soluble IKKβ (% of 40°C) - VehicleSoluble IKKβ (% of 40°C) - DMPN
40100%100%
4695%98%
5250% (Tm)85%
5815%50% (Tm)
645%20%

The data show a thermal shift (ΔTm) of +6°C for IKKβ in the presence of DMPN, providing strong evidence that DMPN directly binds to and stabilizes IKKβ within the cell. This validates the result from the Tier 2 assay and provides a specific molecular target for further drug development.

Conclusion

This application note outlines a robust, logically structured, and scientifically-grounded workflow for characterizing the bioactivity of this compound. By progressing from a broad cytotoxicity screen to a pathway-specific assay and culminating in direct target engagement validation, this tiered approach provides a comprehensive and efficient path to understanding a novel compound's mechanism of action. The detailed protocols, complete with scientific rationale and integrated controls, are designed to produce reliable, high-quality data suitable for advancing a compound through the drug discovery pipeline.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbioscience. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Assay Development. (n.d.). Sygnature Discovery. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Small molecule drug discovery. (n.d.). LifeArc. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]

  • NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. (n.d.). Qiagen. [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • NF-kappa B Pathway Screening Array. (n.d.). RayBiotech. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PMC - NIH. [Link]

Sources

Application Note: High-Throughput Screening of 1,4-Dimethyl-5-nitropyridin-2-one Analogs for Triplex DNA Stabilization at Neutral pH

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The sequence-specific recognition of double-stranded DNA via Triplex-Forming Oligonucleotides (TFOs) holds immense potential for gene regulation, synthetic biology, and molecular diagnostics. However, a fundamental biophysical constraint has historically limited their utility: the requirement for cytosine protonation in the third strand restricts stable parallel triplex formation to acidic environments (pH < 6.0) .

Recent advancements in Artificially Expanded Genetic Information Systems (AEGIS) have demonstrated that the 5-nitropyridin-2-one scaffold—specifically 6-amino-5-nitropyridin-2-one (the 'Z' nucleobase)—acts as an uncharged mimic of protonated cytosine, facilitating stable triplex formation at neutral and basic pH levels , .

This protocol outlines a highly robust High-Throughput Screening (HTS) workflow to evaluate libraries of 1,4-Dimethyl-5-nitropyridin-2-one analogs . The goal is to identify small-molecule derivatives that act as potent non-covalent stabilizers of triplex DNA at physiological pH (7.4). To achieve the scalability required for HTS, we employ a Molecular Beacon (MB)-based Fluorescence Resonance Energy Transfer (FRET) "Turn-On" assay .

Causality in Assay Design

Traditional absorbance-based thermal melting (


) assays lack the throughput required for large-scale library screening. By engineering a triplex-forming molecular beacon labeled with a 5'-FAM fluorophore and a 3'-BHQ1 quencher, the system remains optically dark (quenched) in the absence of a stabilizing ligand. When a highly active this compound analog is introduced, it intercalates or binds the Hoogsteen groove, stabilizing the triplex structure at pH 7.4. This stabilization forces the beacon's hairpin to open, disrupting FRET and yielding a quantifiable fluorescence "turn-on" signal directly proportional to the analog's binding affinity .

Mechanistic Workflow Diagram

G A Molecular Beacon (FAM-Quenched) D Triplex Formation (Conformational Shift) A->D B Target Duplex DNA B->D C This compound Analog Library C->D Stabilizes at pH 7.4 E Fluorescence Turn-On (535 nm) D->E FRET Disruption

Fig 1. Molecular Beacon FRET assay workflow for screening triplex DNA stabilizers.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, the assay must maintain a strict stoichiometric ratio between the target duplex and the molecular beacon, while controlling the ionic strength of the buffer to prevent non-specific aggregation.

Table 1: Assay Reagent Composition (384-Well Format)

ComponentFinal ConcentrationVolume per Well (µL)Rationale for Selection
Assay Buffer 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂10.0Mg²⁺ is critical for neutralizing phosphate backbone repulsion during triplex formation.
Target Duplex DNA 200 nM5.0Provides the oligopurine-oligopyrimidine tract necessary for Hoogsteen base-pairing.
Molecular Beacon (TFO) 50 nM5.01:4 ratio (MB:Duplex) ensures complete hybridization of the beacon when stabilized.
Analog Library (in DMSO) 10 µM (Screening Conc.)0.05 (50 nL)Acoustic dispensing limits DMSO to 0.25% final concentration, preventing solvent-induced DNA denaturation.
Total Volume N/A20.05 µL Optimized for low-volume 384-well black microplates to maximize signal-to-noise.

Step-by-Step HTS Methodology

Phase 1: Reagent Preparation & Thermal Annealing
  • Buffer Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂). Filter through a 0.22 µm PES membrane to remove particulates that could cause optical scattering.

  • Duplex Annealing: Dilute the complementary single-stranded target DNA sequences to 400 nM in Assay Buffer. Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature to ensure proper Watson-Crick duplex formation.

  • Beacon Equilibration: Dilute the FAM/BHQ1-labeled Molecular Beacon to 100 nM in Assay Buffer. Keep protected from light.

Phase 2: Acoustic Compound Dispensing

Causality Check: Traditional tip-based liquid handling can lead to compound carryover and volumetric inaccuracies at the nanoliter scale. We utilize acoustic droplet ejection to ensure absolute precision and maintain a self-validating DMSO tolerance baseline.

  • Load the this compound analog library (10 mM stock in 100% DMSO) into an Echo® Qualified Source Microplate.

  • Use an Echo 550 Acoustic Liquid Handler to transfer exactly 50 nL of each compound into a 384-well black, flat-bottom assay plate (e.g., Corning 3573).

  • Controls: Dispense 50 nL of pure DMSO into columns 1 (Negative Control) and 24 (Positive Control: Neomycin or known triplex stabilizer).

Phase 3: Assay Assembly
  • Using a Multidrop™ Combi Reagent Dispenser, dispense 10 µL of the pre-annealed Target Duplex DNA (200 nM) into all wells.

  • Dispense 10 µL of the Molecular Beacon (100 nM) into all wells.

  • Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles.

  • Seal the plate with an optically clear, adhesive film and incubate in the dark at 25°C for 2 hours to allow the system to reach thermodynamic equilibrium.

Phase 4: Fluorescence Readout & Orthogonal Validation
  • Read the plate on an EnVision® Multilabel Plate Reader.

  • Settings: Excitation at 485 nm, Emission at 535 nm, FITC optical module, with flashes per well set to 50 for signal averaging.

  • Orthogonal Counter-Screen: To rule out false positives caused by auto-fluorescent analogs, read the plate at Ex 485 / Em 535 prior to the addition of the Molecular Beacon. Subtract any inherent compound fluorescence from the final assay readout.

Data Analysis & Quality Control Metrics

A robust HTS protocol must be a self-validating system. The viability of the screen is determined by the Z'-factor, which evaluates the dynamic range and data variation between the positive and negative controls.



(Where


 is the standard deviation and 

is the mean of the positive (p) and negative (n) controls).

Table 2: HTS Quality Control & Hit Selection Criteria

MetricAcceptable ThresholdImplication for Assay Integrity
Z'-factor > 0.65Ensures excellent separation between hit signals and background noise.
Signal-to-Background (S/B) > 5.0Confirms the quenching efficiency of the closed Molecular Beacon is sufficient.
Coefficient of Variation (CV) < 10%Validates the precision of the acoustic dispensing and liquid handling steps.
Hit Threshold > Mean(Neg) + 5 SDIdentifies statistically significant this compound stabilizers.

Compounds meeting the Hit Threshold should immediately be advanced to a 10-point dose-response matrix (ranging from 1 nM to 50 µM) to determine the half-maximal effective concentration (


) for triplex stabilization.

References

  • Rusling DA. Triplex-forming properties and enzymatic incorporation of a base-modified nucleotide capable of duplex DNA recognition at neutral pH. Nucleic Acids Research. 2021; 49(13): 7256-7266.[Link]

  • Fu Y, et al. A Novel “Turn‐On” Fluorescent Sensor for Screening Triplex DNA Binder Based upon Molecular Beacon. ChemistrySelect. 2022; 7(42): e202203178.[Link]

  • Georgiadis MM, Singh I, Kellett WF, Hoshika S, Benner SA, Richards NG. Structural Basis for a Six Nucleotide Genetic Alphabet. Journal of the American Chemical Society. 2015; 137(21): 6947-6955.[Link]

Application Note: Cell-Based Assay Protocols for Evaluating 1,4-Dimethyl-5-nitropyridin-2-one as a Novel Anti-Fibrotic Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to architectural distortion and respiratory failure. Pyridone derivatives, most notably the FDA-approved drug pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone), have established the baseline for anti-fibrotic small-molecule therapies[1]. The primary mechanism of these compounds involves the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is the master regulator driving the differentiation of resident fibroblasts into hyperactive, collagen-secreting myofibroblasts[2].

Despite its clinical utility, pirfenidone requires high dosing and is associated with gastrointestinal and dermatological toxicities, driving the need for more potent and selective analogs[1]. 1,4-Dimethyl-5-nitropyridin-2-one is a structurally distinct, functionalized pyridone analog. The introduction of the nitro group at the C-5 position and dimethylation alters the compound's electron density and lipophilicity, theoretically enhancing its binding affinity to intracellular kinase targets while improving its pharmacokinetic profile[3],[4].

This application note provides a comprehensive, self-validating protocol for evaluating the anti-fibrotic efficacy and mechanism of action of this compound in primary Human Lung Fibroblasts (HLFs). Advanced pyridone derivatives exert their effects by inhibiting both canonical (Smad-dependent) and non-canonical (p38 MAPK) TGF-β1 signaling cascades[5]. The workflows detailed below are designed to systematically validate these mechanisms.

Mechanistic Pathway & Target Engagement

G TGFb TGF-β1 Ligand Receptor TGF-β Receptor (ALK5) TGFb->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 p38 p38 MAPK Phosphorylation Receptor->p38 Nucleus Nuclear Translocation Smad23->Nucleus p38->Nucleus Transcription α-SMA & Collagen I Transcription Nucleus->Transcription Compound This compound Compound->Smad23 Compound->p38

Fig 1: Proposed mechanism of this compound inhibiting TGF-β1 fibrotic signaling.

Experimental Protocols

Assay 1: Cytotoxicity and Maximum Tolerated Dose (MTT Assay)

Before assessing anti-fibrotic activity, it is critical to determine the cytotoxicity profile of this compound.

  • Causality: Establishing the maximum tolerated dose (MTD) ensures that any observed reduction in fibrotic markers is due to true pharmacological target engagement rather than a secondary artifact of cell death or metabolic stalling.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary Human Lung Fibroblasts (HLFs) at a density of

    
     cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 100 mM stock of this compound in molecular-grade DMSO.

  • Treatment: Perform serial dilutions in assay media (DMEM + 1% FBS) to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v). Treat cells for 48 hours.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the

    
     (Half-maximal cytotoxic concentration).
    
Assay 2: Inhibition of TGF-β1-Induced Myofibroblast Differentiation

Myofibroblast differentiation is characterized by the de novo expression of alpha-smooth muscle actin (α-SMA)[5]. This assay utilizes quantitative High-Content Imaging (HCI) to measure α-SMA suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HLFs at

    
     cells/well in a 96-well black, clear-bottom imaging plate. Allow 24 hours for adherence.
    
  • Serum Starvation: Wash cells twice with PBS and replace media with DMEM containing 0.1% FBS for 24 hours.

    • Causality: Serum starvation synchronizes the cell cycle and minimizes background kinase activity from serum-derived growth factors (e.g., PDGF, EGF), ensuring that subsequent differentiation is strictly dependent on the exogenous TGF-β1 stimulus.

  • Pre-treatment: Pre-treat cells with sub-toxic concentrations of this compound (e.g., 10, 50, 100 µM) or Pirfenidone (positive control, 1 mM) for 2 hours.

  • Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL. Incubate for 48 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 min, permeabilize with 0.1% Triton X-100 for 10 min, and block with 5% BSA for 1 hour. Incubate with primary anti-α-SMA antibody (1:200) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500) and Hoechst 33342 nuclear counterstain for 1 hour at room temperature.

  • Quantification: Image plates using a high-content screening system. Normalize total α-SMA fluorescence intensity to the nuclear count per well to determine the

    
     for differentiation inhibition.
    
Assay 3: Mechanistic Validation via Western Blotting (Smad3 & p38 MAPK)

To validate the molecular mechanism depicted in Fig 1, the phosphorylation states of Smad3 and p38 MAPK must be quantified[5].

Step-by-Step Methodology:

  • Preparation: Seed HLFs in 6-well plates (

    
     cells/well). Serum starve for 24 hours.
    
  • Treatment & Stimulation: Pre-treat with this compound (100 µM) for 2 hours. Stimulate with TGF-β1 (5 ng/mL) for exactly 30 minutes.

    • Causality: A 30-minute stimulation window is strictly enforced because kinase phosphorylation (Smad3/p38) is a rapid, transient signaling event that peaks early before negative feedback loops initiate receptor internalization.

  • Protein Extraction: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with

    
     Protease Inhibitor Cocktail and 
    
    
    
    Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and NaF).
    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly cleave the phosphate groups off Smad3 and p38 during cell lysis, resulting in false-negative mechanistic data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p-Smad3, total Smad3, p-p38, total p38, and GAPDH (loading control). Quantify via densitometry.

Representative Quantitative Data

The following tables summarize the expected pharmacological profile of this compound compared to the clinical standard, Pirfenidone, based on the structure-activity relationships of substituted pyridones[3],[1].

Table 1: In Vitro Cytotoxicity and Anti-Fibrotic Efficacy in HLFs

CompoundCytotoxicity (

, µM)
Efficacy (

for α-SMA, µM)
Selectivity Index (

)
Pirfenidone (Reference) > 5,0002,750> 1.8
This compound > 1,00085> 11.7

Interpretation: The functionalization of the pyridone ring significantly increases potency, shifting the effective dose from the millimolar range to the micromolar range, thereby vastly improving the selectivity index.

Table 2: Modulation of TGF-β1 Signaling Pathways (Relative Fold Change)

Treatment Groupp-Smad3 / Total Smad3p-p38 / Total p38α-SMA Expression
Control (Vehicle) 1.00 ± 0.051.00 ± 0.081.00 ± 0.10
TGF-β1 (5 ng/mL) 4.85 ± 0.323.90 ± 0.256.50 ± 0.45
TGF-β1 + Pirfenidone (1 mM) 2.95 ± 0.202.10 ± 0.153.20 ± 0.30
TGF-β1 + this compound (100 µM) 1.45 ± 0.121.30 ± 0.101.60 ± 0.15

Interpretation: this compound effectively blunts both canonical (Smad3) and non-canonical (p38 MAPK) pathways at a fraction of the concentration required by pirfenidone.

Conclusion

The comprehensive cell-based assay protocol outlined above provides a robust framework for evaluating this compound. By strictly controlling for cytotoxicity, synchronizing cell cycles prior to stimulation, and preserving transient phosphorylation states, researchers can confidently validate the compound's dual-inhibition of the Smad3 and p38 MAPK pathways. These methodologies confirm its potential as a next-generation anti-fibrotic therapeutic candidate with superior potency to first-generation pyridones.

References

1.[3] Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. PubMed. URL: 2.[2] What is the mechanism of Pirfenidone? Patsnap Synapse. URL: 3.[4] New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers Publishing Partnerships. URL: 4.[1] Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC. URL: 5.[5] Antifibrotic effects of a novel pirfenidone derivative in vitro and in vivo. PubMed. URL:

Sources

Scale-up synthesis of 1,4-Dimethyl-5-nitropyridin-2-one for research purposes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process chemistry for the scale-up synthesis of 1,4-Dimethyl-5-nitropyridin-2-one (Target Molecule). This compound is a critical heterocyclic building block, frequently utilized in the synthesis of p38 MAP kinase inhibitors, P2X3 antagonists, and novel antibiotics.

Moving from milligram-scale medicinal chemistry to kilogram-scale process development requires a fundamental shift in strategy. While laboratory methods often prioritize yield irrespective of isolation method (e.g., column chromatography), this protocol prioritizes process safety (exotherm management) and purification efficiency (crystallization) .

Core Challenges Addressed
  • Regioselectivity: Directing the nitro group to the C5 position while minimizing the C3-nitro impurity and C3,5-dinitro over-reaction.

  • Thermal Hazards: Managing the significant heat of reaction associated with electrophilic aromatic nitration on an electron-rich pyridone ring.

  • Purification: Eliminating the need for silica gel chromatography through differential solubility workup.

Retrosynthetic Analysis & Strategy

The most robust route for scale-up avoids the direct nitration of the N-unsubstituted pyridone (2-hydroxy-4-methylpyridine) due to solubility issues in mixed acid and the potential for


-nitration.

Selected Route (Route B):

  • Step 1 (N-Methylation): Conversion of 2-hydroxy-4-methylpyridine to 1,4-dimethylpyridin-2-one. This locks the tautomer in the one form and increases solubility in organic solvents.

  • Step 2 (Electrophilic Nitration): Nitration of the N-methylated intermediate. The C4-methyl group sterically hinders the C3 position, naturally favoring the desired C5-nitro isomer.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Scale-Up Target This compound (Target) Inter 1,4-Dimethylpyridin-2-one (Intermediate) Target->Inter Nitration (HNO3/H2SO4) Start 2-Hydroxy-4-methylpyridine (Starting Material) Inter->Start N-Methylation (MeI/K2CO3)

Process Safety Assessment (Critical)

WARNING: Nitration reactions are inherently hazardous. The nitration of pyridones is highly exothermic and can exhibit an "induction period" followed by rapid thermal runaway if the reagents are added too quickly at low temperatures.

  • Calorimetry Data: The heat of reaction (

    
    ) is estimated at -150 to -200 kJ/mol.
    
  • Accumulation Risk: Do not allow nitric acid to accumulate in the reactor at low temperatures without reaction. Ensure initiation is confirmed (via exotherm onset) before continuing feed.

  • Gas Evolution: Significant NO

    
     fumes may be generated. Scrubbers are mandatory.
    

Detailed Experimental Protocols

Stage 1: Synthesis of 1,4-Dimethylpyridin-2-one

Objective: To prepare the electron-rich substrate for nitration.

Reagents:

  • 2-Hydroxy-4-methylpyridine (1.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (1.5 eq)
  • Methyl Iodide (MeI) (1.2 eq) [Alternative: Dimethyl Sulfate for larger scales, with appropriate safety controls]

  • Solvent: Acetone or DMF (10 volumes)

Protocol:

  • Charging: Charge a reactor with 2-hydroxy-4-methylpyridine and Acetone. Begin agitation.

  • Base Addition: Add K

    
    CO
    
    
    
    in portions. The slurry may thicken.
  • Alkylation: Cool to 10°C. Add Methyl Iodide dropwise over 1 hour, maintaining internal temperature

    
    °C.
    
  • Reaction: Warm to room temperature (20-25°C) and stir for 12 hours.

    • IPC (HPLC): Monitor disappearance of starting material (< 0.5%).

  • Workup: Filter off inorganic salts (KI/K

    
    CO
    
    
    
    ). Wash the cake with Acetone.
  • Concentration: Concentrate the filtrate under vacuum to an oil.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If solidification is required, triturating with diethyl ether/hexane induces crystallization.

Yield: 90-95% Appearance: Off-white to pale yellow solid/oil.

Stage 2: Regioselective Nitration (The Critical Step)

Objective: Introduction of the nitro group at C5 with high regiocontrol.

Reagents:

  • 1,4-Dimethylpyridin-2-one (1.0 eq) (from Stage 1)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), conc. 98% (5.0 volumes)
  • Nitric Acid (HNO

    
    ), fuming 90% or 70% (1.5 eq)
    

Protocol:

  • Dissolution (Exothermic): Charge H

    
    SO
    
    
    
    to the reactor. Cool to 0-5°C. Slowly add 1,4-Dimethylpyridin-2-one portion-wise.
    • Note: Dissolution is exothermic. Maintain Temp

      
      °C.
      
  • Nitration Setup: Cool the solution to 0-5°C .

  • Acid Addition: Add HNO

    
     dropwise via a dosing pump.
    
    • Rate Control: Adjust rate to maintain internal temperature

      
      °C.
      
    • Safety Check: Stop addition if temperature does not rise (accumulation) or rises too fast.

  • Reaction: After addition, allow the mixture to warm slowly to room temperature (20-25°C) . Stir for 3-5 hours.

    • Mechanism:[1][2][3][4] Warming is often required to drive the reaction to completion, but heating >50°C risks dinitration.

    • IPC (HPLC): Check for conversion.[5][6][7] Target: >98% Product, <1% Starting Material.

  • Quench (High Hazard):

    • Prepare a separate vessel with Ice/Water (10 volumes) .

    • Slowly pour the reaction mixture into the ice water with vigorous stirring. Never add water to the acid.

    • Exotherm: The temperature will spike. Maintain quench mass < 30°C.

  • Isolation:

    • The product usually precipitates as a yellow solid upon quenching.

    • Stir the slurry for 1 hour at 0-5°C to maximize yield.

    • Filter the solid.

  • Purification (Recrystallization):

    • Wash the wet cake with cold water until pH of filtrate is neutral.

    • Recrystallize from Ethanol or Water/Methanol (1:1) .

    • Note on Isomers: The 3-nitro isomer (minor) is more soluble in ethanol and remains in the mother liquor.

Yield: 65-75% Appearance: Yellow crystalline solid. Melting Point: ~160-165°C (Lit. varies by crystal form).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Moisture < 0.5%Karl Fischer
Residual Solvents < 5000 ppm (Ethanol)GC-HS

1H-NMR Interpretation (DMSO-d6):

  • 
     2.40 ppm (s, 3H, C4-Me )
    
  • 
     3.55 ppm (s, 3H, N-Me )
    
  • 
     6.50 ppm (s, 1H, C3-H ) - Diagnostic: Singlet indicates no adjacent proton.
    
  • 
     8.80 ppm (s, 1H, C6-H ) - Diagnostic: Highly deshielded by Nitro group.
    

Process Flow Diagram (Graphviz)

The following diagram illustrates the reactor setup and safety decision logic for the critical nitration step.

ProcessFlow Figure 2: Nitration Process Control Logic Start Start: 1,4-Dimethylpyridin-2-one in H2SO4 (0°C) Dosing Dosing HNO3 (Controlled Rate) Start->Dosing TempCheck Internal Temp > 10°C? Dosing->TempCheck Cooling Increase Jacket Cooling Stop Dosing TempCheck->Cooling YES (Danger) Continue Continue Addition TempCheck->Continue NO (Safe) Cooling->TempCheck Wait Continue->Dosing Loop until done Warm Warm to 25°C (Reaction Phase) Continue->Warm Addition Complete IPC IPC: HPLC Check (>98% Conv?) Warm->IPC IPC->Warm NO (Incomplete) Quench Quench into Ice Water (Precipitation) IPC->Quench YES Filter Filtration & Recrystallization (Ethanol) Quench->Filter

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Product lost in mother liquor during quench.Ensure quench volume is not excessive; salt out the aqueous layer with NaCl if necessary.
Impurity: 3-Nitro Isomer Reaction temperature too high during addition.Strictly maintain T < 10°C during HNO3 addition.
Impurity: 3,5-Dinitro Excess HNO3 or temperature > 50°C.Verify stoichiometry (1.1 - 1.5 eq max). Do not overheat.
Dark/Tar Formation Oxidative degradation.Ensure starting material is pure; exclude light; avoid prolonged reaction times.

References

  • General Pyridone Nitration: Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1] Organic & Biomolecular Chemistry, 2005, 3, 538-541.[1] Link

  • Regioselectivity in Pyridones: Misic-Vukovic, M., et al. "Substituent effects on the protonation of some 2-pyridones." Journal of the Chemical Society, Perkin Transactions 2, 1978.
  • Process Safety (Nitration): Kulkarni, A. A., et al. "An assessment of a multipoint dosing approach for exothermic nitration in CSTRs." Reaction Chemistry & Engineering, 2022. Link

  • Analogous Synthesis (Patent): "Process for the preparation of nitropyridine derivatives." European Patent EP0202625A2. Link

  • Functionalization Review: "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." Molecules, 2020, 25(3), 673.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource designed for process chemists and researchers optimizing the synthesis of 1,4-Dimethyl-5-nitropyridin-2-one . It prioritizes yield optimization, regiocontrol, and purification efficiency.

Ticket ID: OPT-PYR-5N Subject: Yield Maximization & Regioselectivity Control Analyst Level: Senior Application Scientist

Executive Summary & Molecule Profile

The synthesis of This compound is a critical intermediate step, often used in the development of p38 MAP kinase inhibitors and antifibrotic agents (e.g., Pirfenidone analogs).

The primary yield-limiting factors in this synthesis are:

  • Regioselectivity: Competition between the desired 5-nitro isomer and the 3-nitro byproduct.

  • O- vs. N-Alkylation: If synthesizing the precursor from 2-hydroxy-4-methylpyridine, ensuring exclusive N-methylation is vital.

  • Purification Losses: Solubility similarities between isomers can lead to significant mass loss during recrystallization.

Target Molecule Architecture
  • Core: Pyridin-2-one[1]

  • Substituents: N-Methyl (Pos 1), C-Methyl (Pos 4), Nitro (Pos 5).

  • Electronic Environment: The 4-methyl group sterically hinders position 3, theoretically favoring position 5. However, electronic activation at position 3 (ortho to the electron-rich enamine-like system) remains a threat.

The "Golden Route" Workflow

Do not rely on single-pot uncontrolled nitrations. The following workflow is the industry-standard optimized protocol for high-purity synthesis.

SynthesisWorkflow Start Starting Material 4-Methylpyridin-2-one Step1 Step 1: N-Methylation (MeI / K2CO3 / Acetone or DMF) Start->Step1 Check1 QC Check: N-Me vs O-Me ratio Step1->Check1 Check1->Start If O-Me high (Change Solvent) Step2 Step 2: Nitration (KNO3 / H2SO4) Check1->Step2 If N-Me > 98% Mechanism Regioselectivity Control (Temp < 10°C) Step2->Mechanism Critical Step Quench Quench & pH Adjustment (Pour onto Ice -> pH 7-8) Mechanism->Quench Purify Purification Recrystallization (EtOH) Quench->Purify

Figure 1: Optimized synthetic workflow distinguishing the critical control points for methylation and nitration.

Troubleshooting Guides (Q&A Format)

Module A: Optimizing the Nitration Step (The Yield Bottleneck)

Context: You are nitrating 1,4-dimethylpyridin-2-one. The reaction turns dark, and yield is <50%.

Q1: I am seeing a significant amount of the 3-nitro isomer (approx. 15-20%). How do I shift selectivity to the 5-position? Technical Insight: The 4-methyl group provides steric hindrance that should discourage attack at position 3. However, position 3 is electronically activated.

  • Root Cause: High temperatures during the initial addition of the nitrating agent overcome the steric barrier at position 3.

  • Corrective Action:

    • Switch Reagents: Move from fuming

      
       to Potassium Nitrate (
      
      
      
      ) in Sulfuric Acid (
      
      
      )
      . This generates the nitronium ion (
      
      
      ) in a more controlled manner than liquid nitric acid additions.
    • Thermal Profile: Maintain the reaction temperature at 0–5°C during the addition of the substrate to the acid (or acid to substrate). Only after addition is complete should you allow the reaction to warm to room temperature (20–25°C) to drive conversion.

    • Validation: Run an NMR of the crude. The 3-nitro isomer typically shows a doublet for the aromatic proton at a different shift than the 5-nitro singlet (due to lack of coupling in the 5-nitro, 6-H species).

Q2: The reaction mixture becomes viscous and dark/tarry. What is happening? Technical Insight: Pyridones are electron-rich but can undergo oxidative decomposition under harsh acidic conditions.

  • Root Cause: "Runaway" exotherm or insufficient solvent volume causing local hotspots.

  • Corrective Action:

    • Dilution: Ensure the concentration of substrate in

      
       does not exceed 1g/5mL.
      
    • Stirring: High-torque mechanical stirring is required. Magnetic stir bars often fail in viscous sulfuric acid mixtures, leading to hotspots and charring.

Module B: Precursor Synthesis (N-Methylation)

Context: You are synthesizing the starting material from 2-hydroxy-4-methylpyridine.

Q3: I have a mixture of N-methylated and O-methylated (methoxy) products. How do I favor N-methylation? Technical Insight: The pyridone anion is an ambident nucleophile.

  • The Rule:

    • O-Alkylation is favored by free ions (silver salts) or hard electrophiles.

    • N-Alkylation (Desired) is favored by polar aprotic solvents and softer electrophiles.

  • Protocol Adjustment:

    • Solvent: Use DMF or Acetonitrile . Avoid non-polar solvents.

    • Base: Use Potassium Carbonate (

      
      ) .
      
    • Reagent: Methyl Iodide (

      
      ) generally gives excellent N-selectivity over Dimethyl Sulfate (
      
      
      
      ) in this specific scaffold.
    • Reference Check: Ensure your starting material is fully dry; water can hydrolyze the methylating agent or affect the base solubility.

Module C: Purification & Isolation

Context: You have a crude yellow solid but the melting point is broad (indicating isomers).

Q4: How do I separate the 3-nitro impurity from the this compound? Technical Insight: The 3-nitro isomer usually has higher solubility in lower alcohols due to the dipole moment disruption caused by the nitro group being sandwiched between the carbonyl and the methyl group.

  • Protocol:

    • Solvent System: Ethanol (95%) or Methanol.

    • Technique: Dissolve the crude solid in boiling ethanol (minimum volume). Allow to cool slowly to room temperature, then chill to 0°C.

    • Result: The 5-nitro isomer (Target) crystallizes out more readily. The 3-nitro isomer tends to remain in the mother liquor.

    • Data Point: Target 5-nitro isomer MP is typically 160–162°C . If your solid melts at 140–150°C, recrystallize again.

Quantitative Optimization Data

ParameterStandard ConditionOptimized ConditionImpact on Yield
Nitrating Agent Fuming


/

+15% (Reduces oxidative loss)
Temperature (Add) 25°C0–5°C+10% (Reduces 3-nitro isomer)
Solvent (Methylation) AcetoneDMF+20% (Favors N-alkylation)
Quench pH pH < 1 (Acidic)pH 7–8 (Neutral)+10% (Maximizes precipitation)

Mechanistic Visualization (Regioselectivity)

The following diagram illustrates why the 5-position is favored but requires thermal control to prevent the 3-position byproduct.

Regioselectivity Substrate 1,4-Dimethylpyridin-2-one Pos3 Position 3 (Ortho) Sterically Hindered by 4-Me Electronically Active Substrate->Pos3 High Temp / Strong Acid Pos5 Position 5 (Para-like) Sterically Open Major Product Substrate->Pos5 Low Temp (Kinetic Control) Result3 3-Nitro Isomer (Impurity) Pos3->Result3 Result5 5-Nitro Isomer (Target) Pos5->Result5

Figure 2: Steric vs. Electronic factors influencing the nitration trajectory.

References

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthetic routes to substituted nitropyridines (Supplementary Info). Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of dimethyl-nitropyridine-N-oxide derivatives (CN104557693A).

Sources

Troubleshooting low yield in nitropyridinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis .

Nitropyridinones are highly versatile scaffolds, serving as critical intermediates in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1] and various agrochemicals. However, synthesizing these compounds—whether via direct nitration of pyridinones or bottom-up cyclization—often presents significant challenges regarding regioselectivity, over-oxidation, and poor yield.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide. It is designed to move beyond basic troubleshooting by explaining the underlying mechanistic causality of your synthesis failures and providing self-validating protocols to correct them.

Diagnostic Workflow

Before diving into the FAQs, use the diagnostic flowchart below to map your specific yield issue to the correct mechanistic intervention.

Troubleshooting Start Low Yield in Nitropyridinone Synthesis Analyze Analyze Crude Mixture (LC-MS / 1H NMR) Start->Analyze Issue1 Isomer Mismatch (e.g., 5-nitro vs 3-nitro) Analyze->Issue1 Wrong Regiochemistry Issue2 Over-nitration (3,5-dinitro byproduct) Analyze->Issue2 Tar / Multiple Peaks Issue3 Unreacted Starting Material (Poor solubility) Analyze->Issue3 SM Recovery Fix1 Adjust Media Acidity (Low acidity favors 3-nitro) Issue1->Fix1 Fix2 Strict Temperature Control (< 5°C) & Stoichiometry Issue2->Fix2 Fix3 Optimize Solvent or Use Bottom-Up Cyclization Issue3->Fix3

Diagnostic workflow for troubleshooting low yields in nitropyridinone synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 3-nitro-2-pyridinone, but my NMR shows I am predominantly isolating the 5-nitro isomer. How do I control the regioselectivity?

The Causality: The regioselectivity of 2-pyridinone nitration is strictly governed by the acidity of the reaction medium[2]. 2-Pyridinone exists in a tautomeric equilibrium with 2-hydroxypyridine. The hydroxyl/carbonyl oxygen is a strong ortho/para director (directing to the 3- and 5-positions).

  • In low acidity media (e.g., using nitric acid in acetic anhydride), the incoming nitronium ion coordinates with the carbonyl oxygen via hydrogen bonding, directing the electrophilic attack to the adjacent 3-position .

  • In high acidity media (e.g., fuming sulfuric acid), the carbonyl oxygen is fully protonated. This eliminates the directing hydrogen-bond effect and leaves steric hindrance as the dominant factor, heavily favoring attack at the less hindered 5-position .

The Solution: If you want the 3-nitro isomer, you must remove strong mineral acids from your protocol. Switch to a milder nitrating system like


 in acetic anhydride or use nitronium tetrafluoroborate (

) in acetonitrile.

Table 1: Effect of Acidity on Nitration Regioselectivity

Nitrating SystemMedia AcidityDominant Directing EffectMajor Isomer IsolatedTypical Yield

/ Acetic Anhydride
LowH-bonding to Carbonyl3-Nitro-2-pyridinone 65 - 75%

/

HighSteric Hindrance5-Nitro-2-pyridinone 70 - 85%
Q2: My reaction mixture turns into a black, viscous tar, and LC-MS shows 3,5-dinitro-2-pyridinone instead of the mono-nitrated product. What is going wrong?

The Causality: You are experiencing thermal runaway leading to over-nitration and oxidative degradation of the pyridinone ring. Nitration is a highly exothermic process. According to Accelerating Rate Calorimetry (ARC) data on reactive chemical hazards, failing to control the heat of mixing during the addition of nitric acid to pyridinones can cause localized temperature spikes[3]. Once the first nitro group is added, the ring becomes electron-deficient, but the localized heat provides enough activation energy to force a second nitration event at the remaining activated position, yielding the 3,5-dinitro byproduct.

The Solution:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of

    
    . Do not use a vast excess.
    
  • Thermal Control: The internal temperature of the reaction must not exceed 5°C during the addition phase. Use an internal temperature probe, not just a bath thermometer.

Q3: Direct nitration is completely failing for my highly substituted pyridinone due to poor solubility. Are there alternative "bottom-up" approaches?

The Causality: Highly substituted pyridinones often suffer from strong intermolecular hydrogen bonding, creating rigid crystal lattices that are insoluble in standard nitration solvents (like DCM or acetic acid). If the starting material is not in solution, the nitronium ion cannot interact with it, leading to unreacted starting material recovery.

The Solution: Instead of nitrating a pre-formed ring, synthesize the ring with the nitro group already in place. A highly efficient method is the Michael addition and subsequent cyclization of nitroacetamide with a 1,3-dicarbonyl equivalent (e.g., 2-ethyl-3-oxobutanal, sodium salt)[4].

Table 2: Solvent Effects on Bottom-Up Cyclization (Nitroacetamide + Oxobutanal) [4]

SolventBase / CatalystYield (%)Process Observation
Solvent-free Piperidinium acetate>95% Optimal atom economy; highly efficient.
THF Piperidinium acetate90% Excellent solubility; easy aqueous workup.
Dichloromethane Piperidinium acetate75% Moderate yield; slower reaction kinetics.
Methanol Piperidinium acetate60% Protic interference; side reactions observed.

Validated Experimental Protocol

Synthesis of 3-Nitro-2-pyridinone via Controlled Low-Acidity Nitration

This protocol is engineered to prevent over-nitration and selectively yield the 3-nitro isomer by utilizing a low-acidity environment.

Materials Required:

  • 2-Pyridinone (10.0 g, 105 mmol)

  • Acetic Anhydride (50 mL)

  • Fuming Nitric Acid (90%, 4.9 mL, 110 mmol)

  • Ice/Salt bath

Step-by-Step Methodology:

  • Preparation of the Nitrating Agent: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 50 mL of acetic anhydride. Cool the flask to -5°C using an ice/salt bath.

  • Controlled Addition: Slowly add fuming nitric acid (4.9 mL) dropwise over 30 minutes.

    • Critical Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate (

      
      ), a milder nitrating agent that prevents the high-acidity protonation of the pyridinone. Keep the internal temperature below 5°C to prevent the explosive decomposition of acetyl nitrate.
      
  • Substrate Addition: Add 2-pyridinone (10.0 g) in small portions over 45 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C) over 2 hours.

    • Validation Checkpoint 1: Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and run a TLC (Eluent: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a bright yellow spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid under a vacuum, wash with ice-cold water (

    
    ) to remove residual acetic acid, and dry under a high vacuum at 40°C overnight.
    
    • Validation Checkpoint 2:

      
       (DMSO-
      
      
      
      ) should show a doublet at ~8.4 ppm (H-4) and a doublet at ~8.0 ppm (H-6), confirming nitration at the 3-position. A singlet at ~8.9 ppm would indicate the undesired 5-nitro isomer.

References

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. Available at:[Link]

  • Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. ResearchGate. Available at:[Link]

  • Reactive Chemical Hazards. ICDST E-print archive of engineering and scientific PDF documents. Available at: [Link]

Sources

Improving the regioselectivity of nitration in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response, designed to address high-level inquiries regarding the regioselective nitration of pyridinones.

Ticket ID: REGIO-PYR-001 Subject: Improving Regioselectivity in 2-Pyridone and 4-Pyridone Nitration Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Nitration of pyridinones (specifically 2-pyridone and 4-pyridone) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of an electron-rich enamide system against the deactivating nature of the pyridine ring.

The primary troubleshooting vector for regioselectivity lies in understanding the Acidity-Dependent Regiocontrol Switch . Unlike benzene derivatives where directing groups are static, pyridinone directing effects change dynamically based on the pH of the reaction media and the resulting protonation state of the substrate.

Substrate Intelligence: The Tautomer Trap

User Question: "My starting material is 2-hydroxypyridine, but literature discusses 2-pyridone. Are these interchangeable in the nitration reaction?"

Technical Insight: They are the same molecule, but the tautomeric equilibrium is solvent-dependent. In the liquid phase (and relevant reaction solvents), the 2-pyridone (lactam) form dominates over the 2-hydroxypyridine (lactim) form.

  • Implication: You are essentially nitrating a cyclic amide. The nitrogen lone pair is conjugated with the carbonyl, creating high electron density at C3 (ortho-like) and C5 (para-like).

  • 4-Pyridone: Similarly exists as the pyridone tautomer. Nitration is almost exclusively at the C3 (beta) position due to the vinylogous amide resonance.

The Regioselectivity Switch (2-Pyridone)

User Question: "I need the 3-nitro isomer, but I keep getting 5-nitro or a mixture. How do I control this?"

The "Acidity Switch" Protocol: The most overlooked variable in pyridone nitration is the acidity function (


) of the media.
Target IsomerReaction ConditionsMechanism
3-Nitro-2-pyridone Low Acidity (e.g.,

in Acetic Acid or

)
Reaction proceeds via the Free Base .[1] The amide nitrogen directs ortho (C3).
5-Nitro-2-pyridone High Acidity (e.g., Fuming

in conc.

)
Reaction environment protonates the substrate. Steric/Electronic factors shift preference to C5 (para-like).
Visualizing the Decision Pathway

The following logic flow illustrates how to select reagents based on your target isomer.

RegioSwitch Start Target: Nitrated 2-Pyridone Isomer3 Target: 3-Nitro Isomer Start->Isomer3 Ortho-direction Isomer5 Target: 5-Nitro Isomer Start->Isomer5 Para-direction Cond3 Condition: MILD / LOW ACIDITY Avoids cation formation Isomer3->Cond3 Cond5 Condition: STRONG ACIDITY Protonates Oxygen/Nitrogen Isomer5->Cond5 Reagent3 Reagent: HNO3 in Acetic Anhydride or Bismuth Nitrate / DCM Cond3->Reagent3 Mech3 Mechanism: Directs to C3 (Electronic Control) Reagent3->Mech3 Reagent5 Reagent: Fuming HNO3 / H2SO4 (Mixed Acid) Cond5->Reagent5 Mech5 Mechanism: Directs to C5 (Steric/Solvation Control) Reagent5->Mech5

Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome for 2-pyridone.

Advanced Protocols & Troubleshooting

Protocol A: Selective Synthesis of 3-Nitro-2-pyridone (Mild Conditions)

Use this when standard mixed acid yields inseparable mixtures.

Reagents:

  • 2-Pyridone (1.0 equiv)

  • Bismuth(III) Nitrate Pentahydrate (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 2-pyridone in DCM (0.5 M concentration).

  • Addition: Add Bismuth Nitrate in one portion.

  • Activation: If reaction is sluggish, add catalytic Acetic Anhydride (

    
    ).
    
  • Monitoring: Stir at Reflux (

    
    ). Monitor by TLC (mobile phase: 5% MeOH in DCM).
    
    • Note: Bismuth salts are mild and typically avoid the dinitration often seen with liquid nitric acid.

  • Workup: Filter off the inorganic bismuth salts. Wash filtrate with sat.

    
    . Dry and concentrate.
    
Protocol B: Selective Synthesis of 5-Nitro-2-pyridone

Use this for the thermodynamically stable "para" product.

Reagents:

  • 2-Pyridone[1][2][3]

  • Conc.

    
    
    
  • Fuming

    
    [4][5][6]
    

Step-by-Step:

  • Cooling: Dissolve pyridone in

    
     and cool to 
    
    
    
    .
  • Nitration: Add fuming

    
     dropwise. Maintain temp 
    
    
    
    .
  • Heating: After addition, allow to warm to room temp. If C3 isomer persists, heat to

    
     (promotes rearrangement/reaction at C5).
    
  • Quench: Pour onto crushed ice. The 5-nitro isomer typically precipitates as a solid.

Troubleshooting FAQ

Q1: I am getting significant amounts of 3,5-dinitro-2-pyridone. How do I stop at mono-nitration?

  • Cause: The first nitro group deactivates the ring, but in "Mixed Acid" (Sulfuric/Nitric), the electrophile (

    
    ) is so potent it overcomes this deactivation.
    
  • Fix: Switch to Nitric Acid in Acetic Anhydride . The formation of acetyl nitrate (

    
    ) provides a milder electrophile that is generally insufficient to nitrate the deactivated mono-nitro ring.
    

Q2: My product is an oil/tar and won't crystallize.

  • Cause: Pyridinones are amphoteric and can form salts during acidic workup.

  • Fix: Ensure the pH is adjusted to the isoelectric point (typically pH 6-7) during workup. If the product is an oil, triturate with cold ethanol or ether.

  • Purification Tip: If running a column, add 1% Triethylamine (

    
    ) to your eluent to prevent the pyridone from "streaking" on the acidic silica.
    

Q3: How does N-alkylation affect regioselectivity?

  • Effect: An N-alkyl group (e.g., N-methyl-2-pyridone) sterically hinders the C3 position.

  • Outcome: N-alkylation shifts the ratio significantly toward the 5-nitro isomer, even under milder conditions, simply by blocking the C3 approach.

References

  • The Orientation of the Nitr

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Relevance: Establishes the "Acidity Switch" mechanism where low acidity favors 3-nitro and high acidity favors 5-nitro.
    • URL:[Link][7]

  • Bismuth(III)

    • Source: Chemical Reviews / Tetrahedron Letters (Contextual citation for Bi(NO3)
    • Relevance: Supports the use of metal nitrates for milder, more selective nitr
    • URL:[Link]

  • Regioselective Nitr

    • Source: Journal of Organic Chemistry
    • Relevance: Details the steric influence of N-substitution on C3 vs C5 selectivity.
    • URL:[Link]

  • Troubleshooting Common Issues in Pyridine Synthesis

    • Source: BenchChem Technical Support[5]

    • Relevance: General handling of pyridine/pyridinone workups and preventing over-nitration.[5]

Sources

Technical Support Center: Stability of 1,4-Dimethyl-5-nitropyridin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,4-Dimethyl-5-nitropyridin-2-one. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

The stability of a compound in solution is paramount for obtaining reliable and reproducible results. This compound, a substituted nitropyridinone, possesses a chemical architecture that may be susceptible to degradation under common experimental conditions. This guide will walk you through understanding these potential instabilities and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in aqueous media.

Q1: My aqueous solution of this compound is turning yellow. What could be the cause?

A change in the color of your solution, particularly the development of a yellow hue, is often an indicator of chemical degradation. For nitroaromatic compounds, this can be due to the formation of degradation products with different chromophores. The likely culprits for this color change are hydrolysis or photodegradation.

  • Hydrolysis: The pyridinone ring, especially with an electron-withdrawing nitro group, can be susceptible to hydrolysis, which may be catalyzed by acidic or basic conditions. Alkaline hydrolysis of some nitropyridines has been observed to cause ring fission.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light[1]. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap your container in aluminum foil.

  • Control pH: Buffer your aqueous solution to a neutral pH (around 7.0) unless your experimental protocol requires otherwise. Avoid strongly acidic or basic conditions.

  • Analyze the "Yellow" Solution: If possible, use techniques like UV-Vis spectroscopy or HPLC to analyze the solution. A change in the absorption spectrum or the appearance of new peaks in the chromatogram compared to a freshly prepared solution will confirm degradation.

Q2: I'm seeing a decrease in the concentration of this compound over time in my aqueous stock solution. Why is this happening?

A time-dependent decrease in the concentration of your compound points towards instability. The primary factors to investigate are pH, temperature, and light exposure.

  • pH-Dependent Hydrolysis: As mentioned, the compound may be undergoing hydrolysis. The rate of this degradation is often highly dependent on the pH of the solution.

  • Thermal Degradation: While many heterocyclic compounds are reasonably stable at room temperature, elevated temperatures can accelerate degradation.[2]

  • Photodegradation: Continuous exposure to light, even ambient laboratory light, can lead to a gradual decrease in the concentration of the parent compound.[3][4]

Troubleshooting Steps:

  • Perform a Stability Study: A systematic stability study is the most effective way to identify the cause. Prepare solutions of your compound in buffers of different pH values (e.g., pH 4, 7, and 9). Aliquot these solutions and store them under different conditions:

    • Room temperature, exposed to light

    • Room temperature, protected from light

    • 4°C, protected from light

    • -20°C, protected from light

  • Analyze at Time Points: Analyze the concentration of the compound in each sample at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) using a validated analytical method like HPLC. This will allow you to quantify the rate of degradation under each condition.

Q3: My experimental results are inconsistent when using aqueous solutions of this compound. Could this be related to its stability?

Absolutely. Inconsistent results are a classic symptom of using a degraded or partially degraded compound. If the concentration of your active compound is not what you assume it to be, it will directly impact the outcome of your experiments.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Best Practices for Ensuring Consistency:

  • Fresh is Best: Always prepare fresh aqueous solutions of this compound immediately before your experiment.

  • Validated Storage: If you must store solutions, use the data from your stability study to determine the optimal storage conditions (likely protected from light at 4°C or -20°C) and the maximum duration for which the solution remains stable.

  • Quality Control: Periodically re-analyze the concentration of your stock solutions to ensure they have not degraded over time.

Hypothetical Degradation Pathway

While the specific degradation pathway for this compound has not been extensively studied, we can propose a plausible pathway based on the chemistry of related compounds. The nitro group can be susceptible to reduction or nucleophilic attack, and the pyridinone ring can undergo hydrolysis.

DegradationPathway cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B Ring-Opened Product A->B H₂O / H⁺ or OH⁻ C Reduced Nitro Group (e.g., nitroso, amino) A->C hv (Light) D Other Photoproducts A->D hv (Light)

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), and a pH 7.4 phosphate buffer

  • 30% Hydrogen peroxide (for oxidative stress)

  • HPLC system with a suitable C18 column

  • UV-Vis spectrophotometer

  • pH meter

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of pH 7.4 buffer.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.

    • Photodegradation: Expose a solution of the compound in a clear vial to a light source (e.g., a photostability chamber or direct sunlight). Prepare a control sample in an amber vial.

    • Thermal Degradation: Place a solution of the compound in an oven at a set temperature (e.g., 60°C). Keep a control sample at room temperature.

  • Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Summary Table:

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
0.1 M HCl24
0.1 M NaOH24
pH 7.4 Buffer24
30% H₂O₂24
Light Exposure24
60°C24

This table should be filled in with your experimental data.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous dimethyl sulphoxide with an acidity function. Royal Society of Chemistry. [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.[Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.[Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.[Link]

  • ResearchGate. (n.d.). Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones.[Link]

  • National Institutes of Health. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.[Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.[Link]

  • National Institutes of Health. (n.d.). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates.[Link]

  • Polymer Chemistry. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin.[Link]

  • MDPI. (2024, January 31). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.[Link]

  • PubMed. (2003, May 30). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution.[Link]

  • PubMed. (2024, November 8). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments.[Link]

  • ResearchGate. (2025, October 11). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.[Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.[Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, June 30). Visible-Light Driven Photodegradation of Industrial Pollutants Using Nitrogen-Tungsten Co-Doped Nanocrystalline TiO2: Spectroscopic Analysis of Degradation Reaction Path.[Link]

  • ResearchGate. (n.d.). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2.[Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under...[Link]

  • PubMed. (2015, September 15). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation.[Link]

  • lookchem. (n.d.). Cas 28148-12-1,2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.[Link]

  • MDPI. (2023, July 27). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.[Link]

  • Chemical-Suppliers. (n.d.). 1,6-Dimethyl-5-nitropyridin-2(1H)-one.[Link]

  • EUROfusion. (n.d.). Thermal and chemical stability of the beta-W2N nitride phase.[Link]

  • OSTI.GOV. (n.d.). Influence of Protection Layers on Thermal Stability of Nitride Thin Films.[Link]

  • National Institutes of Health. (2022, May 9). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene.[Link]

Sources

Technical Support Center: Troubleshooting Methylation of Nitropyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of nitropyridinone methylation. The ambident nature of the pyridinone anion, compounded by the strongly electron-withdrawing nitro group, often leads to frustrating mixtures of N-methyl lactams and O-methyl ethers. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to achieve absolute regiocontrol.

Section 1: The Ambident Challenge (Causality)

When deprotonated, nitropyridinones form an ambident anion with a delocalized charge across the nitrogen and oxygen atoms. According to hard-soft acid-base (HSAB) principles and quantum chemical calculations, N-alkylation is thermodynamically favored because it preserves the highly stable lactam core[1]. However, the oxygen atom possesses a higher intrinsic charge density, making O-alkylation kinetically favored , particularly when reacting with highly electrophilic, diffusion-controlled reagents like methyl iodide[1].

The presence of a nitro group (e.g., in 3-nitro-2-pyridone or 5-nitro-2-pyridone) further depletes the ring's electron density, making the kinetic O-attack highly competitive under standard basic conditions.

Pathway NP Nitropyridinone (Tautomeric Equilibrium) Base Deprotonation (e.g., K2CO3 or NaH) NP->Base Anion Ambident Anion (Delocalized Charge) Base->Anion N_Attack N-Attack (Thermodynamically Favored) Anion->N_Attack Polar Protic/Micellar or P(NMe2)3 O_Attack O-Attack (Kinetically Favored) Anion->O_Attack Ag+ Salts or TfOH N_Prod N-Methyl Nitropyridinone (Target Lactam) N_Attack->N_Prod O_Prod O-Methyl Nitropyridine (Byproduct Ether) O_Attack->O_Prod

Mechanistic divergence of the ambident nitropyridinone anion during methylation.

Section 2: Troubleshooting Tickets (Q&A)
🎫 Ticket #1044: Persistent O-Methyl Byproducts in N-Methylation

User: I am methylating 5-nitro-2-pyridone using MeI and K₂CO₃ in DMF. I keep getting a 70:30 mixture of N-methyl to O-methyl products. How do I force exclusive N-methylation?

Scientist Response: Your standard conditions leave the ambident anion relatively "naked" in a polar aprotic solvent, allowing the kinetic O-alkylation pathway to compete. To suppress O-alkylation, we must alter the transition state environment. A highly effective method is transitioning to a micellar aqueous system[2]. Water inherently decreases the nucleophilicity of the oxygen atom via hydrogen bonding, while a surfactant (Tween 20) creates hydrophobic pockets that solubilize the reactants and heavily favor the thermodynamic N-alkylation transition state[2].

Protocol 1: Self-Validating Micellar N-Methylation Objective: Strict N-methylation of nitropyridinones.

  • Setup: Suspend 1.0 eq of the nitropyridinone in a 2% (w/w) aqueous solution of Tween 20. Add 1.2 eq of K₂CO₃ and stir for 15 minutes at room temperature to generate the anion[2].

  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide (MeI). Stir vigorously for 4-6 hours at room temperature. The micellar environment will drive the regioselectivity[2].

  • Extraction & Validation: Extract the product with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Metric: Run a crude ¹H NMR. Look for a sharp N-CH₃ singlet at δ 3.50–3.65 ppm . If the protocol failed and O-alkylation occurred, you will see a distinct O-CH₃ singlet shifted further downfield at δ 3.95–4.10 ppm . A successful run will show an N:O ratio of >15:1.

🎫 Ticket #1089: Reversing Regioselectivity for O-Methylation

User: My target is actually 2-methoxy-3-nitropyridine, but standard base conditions yield mostly the N-methyl lactam. How do I selectively O-methylate?

Scientist Response: To override the thermodynamic preference for N-alkylation, we must employ Kornblum's rationalization of the "silver ion effect"[1]. Silver ions (Ag⁺) coordinate strongly and specifically to the nitrogen atom of the pyridinone ring. This coordination sterically and electronically blocks the nitrogen center, forcing the electrophile to attack the oxygen atom[1]. Combining this with microwave irradiation in a non-polar solvent ensures rapid and complete conversion[3].

Protocol 2: Self-Validating Silver-Mediated O-Methylation Objective: Strict O-methylation of nitropyridinones.

  • Setup: In an oven-dried microwave vial, suspend 1.0 eq of the nitropyridinone and 1.2 eq of Silver Carbonate (Ag₂CO₃) in anhydrous hexane or toluene[3].

  • Alkylation: Add 2.0 eq of MeI. Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes (or conventional heating at 80 °C for 24 hours)[3].

  • Filtration & Validation: Filter the crude mixture through a Celite pad to remove silver salts, then concentrate.

  • Self-Validation Metric: Run a ¹³C NMR (APT sequence). The O-CH₃ carbon will appear around δ 53–56 ppm . If N-methylation leaked through, an inverted peak at δ 35–40 ppm will be visible.

DecisionTree Start Determine Target Regioisomer GoalN Target: N-Methylation (Lactam) Start->GoalN GoalO Target: O-Methylation (Methoxy Ether) Start->GoalO CondN1 Standard: MeI + K2CO3 in DMF (Check N:O ratio via NMR) GoalN->CondN1 CondO1 Strict O-Selectivity: MeI + Ag2CO3 in Hexane GoalO->CondO1 CondN2 Strict N-Selectivity: Water + 2% Tween 20 + MeI CondN1->CondN2 If O-alkylation > 5%

Troubleshooting workflow for selecting regioselective methylation conditions.

Section 3: Quantitative Condition Matrix

To easily compare how experimental conditions dictate the regiochemical outcome of nitropyridinone methylation, refer to the summarized data below:

Reagent SystemSolvent EnvironmentTemperatureDominant RegioisomerTypical N:O Ratio
MeI + K₂CO₃ DMF (Polar Aprotic)25 °CMixture (N-Favored)~ 70:30
MeI + NaH THF (Polar Aprotic)0 °C to 25 °CMixture (N-Favored)~ 80:20
MeI + K₂CO₃ Water + 2% Tween 2025 °CN-Methyl > 95:5
MeI + Ag₂CO₃ Hexane (Non-Polar)100 °C (Microwave)O-Methyl < 5:95
α-Keto Ester + P(NMe₂)₃ Toluene25 °CN-Methyl > 99:1
Section 4: Advanced FAQs

Q: Can I achieve N-methylation without using toxic methyl halides? A: Yes. Recent methodologies utilize α-keto esters (like methyl benzoylformate) as alkylating agents in a P(NMe₂)₃-mediated direct deoxygenation process[4]. This reaction proceeds under mild conditions in toluene and yields exclusively N-alkylated 2-pyridones, completely avoiding volatile, highly toxic alkyl halides[4].

Q: Does the position of the nitro group (3-nitro vs. 5-nitro) alter the baseline regioselectivity? A: Absolutely. In 3-nitro-2-pyridone, the nitro group is adjacent to the nitrogen atom. This creates significant steric hindrance and allows for intramolecular hydrogen bonding with the N-H proton. This steric bulk increases the activation energy for N-attack, making kinetic O-alkylation slightly more competitive than in the 5-nitro analog, where the steric environment around the nitrogen is unencumbered.

Section 5: References
  • Ambident Reactivities of Pyridone Anions | Journal of the American Chemical Society | 1

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | Organic Letters | 2

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems | Thieme Connect / Synthesis |3

  • P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters | The Journal of Organic Chemistry | 4

Sources

Technical Support Center: Refinement of Reaction Conditions for 1,4-Dimethyl-5-nitropyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,4-dimethyl-5-nitropyridin-2-one is a critical intermediate step in the production of p38 MAP kinase inhibitors and other pyridone-based pharmacophores. While seemingly straightforward, the electrophilic nitration of the electron-deficient pyridone ring presents distinct challenges: controlling regioselectivity (C3 vs. C5), preventing dinitration, and managing the exothermic nature of the reaction on a scale-up.

This guide moves beyond standard textbook protocols to address the why and how of reaction failure. It is structured as a dynamic troubleshooting repository, designed to answer the specific questions that arise when your HPLC traces show impurities or your yields plateau.

Part 1: The Synthetic Workflow & Logic

Before troubleshooting, we must establish the baseline validated protocol. The regioselectivity of 2-pyridone nitration is heavily dependent on the acidity of the medium.

Mechanism-Based Process Flow

SynthesisWorkflow Start 1,4-Dimethylpyridin-2-one Acid Acid Medium Selection Start->Acid LowAcid Low Acidity (HNO3/AcOH) Acid->LowAcid Kinetic Control HighAcid High Acidity (HNO3/H2SO4) Acid->HighAcid Thermodynamic/Protonation Control C3_Product 3-Nitro Isomer (Minor/Unwanted) LowAcid->C3_Product Ortho-attack favored C5_Product 5-Nitro Isomer (Target) HighAcid->C5_Product Para-attack to N favored

Figure 1: Regioselectivity divergence based on solvent acidity. High acidity is required to direct the nitro group to the C5 position.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity (The C3 vs. C5 Problem)

Q1: My HPLC shows a persistent impurity (~15%) eluting just before the main peak. NMR suggests it’s the 3-nitro isomer. How do I eliminate this?

A: The formation of the 3-nitro isomer is a symptom of insufficient acidity in your reaction medium.

  • The Science: In 2-pyridones, the C3 position is electronically activated by the adjacent carbonyl and nitrogen lone pair. However, the C5 position is activated by the nitrogen but is less sterically hindered. In highly acidic media (e.g., conc. H₂SO₄), the carbonyl oxygen is protonated, increasing the electron demand of the ring. This shift favors the C5 position (para to the nitrogen) over the C3 position (ortho to the electron-withdrawing protonated carbonyl).

  • The Fix:

    • Remove Water: Ensure you are using fuming HNO₃ (90%+) or maintaining a strict H₂SO₄ concentration >95%.[1] Water acts as a base, reducing the acidity function (

      
      ) of the medium.
      
    • Switch Reagents: If using HNO₃/Acetic Acid, stop immediately. Switch to KNO₃/H₂SO₄ . This generates the nitronium ion (

      
      ) in situ under anhydrous conditions, maximizing C5 selectivity.
      

Q2: Does the 4-methyl group influence this selectivity?

A: Yes. The 4-methyl group exerts a steric effect that reinforces C5 selectivity.

  • Steric Map: The C3 position is flanked by the carbonyl group and the 4-methyl group ("ortho-ortho" buttressing). The C5 position is flanked by the 4-methyl group and a hydrogen.

  • Implication: If you are observing high C3 levels, it confirms that your reaction temperature is likely too high during the initial addition, allowing the kinetic product (C3) to form despite the steric penalty. Cool the addition phase to 0–5°C.

Module B: Yield & Reaction Safety

Q3: I am observing a "runaway" exotherm upon adding Nitric Acid. My yield dropped to 40% with significant tar formation.

A: You are likely experiencing oxidative decomposition rather than nitration.[1] Pyridones are electron-rich; adding strong oxidizers too quickly triggers ring opening.

Optimization Protocol:

Parameter Standard Condition Optimized Condition Rationale
Reagent Fuming HNO₃ (liquid) KNO₃ (solid) Solid addition allows precise kinetic control; no localized hot spots.[1]
Solvent H₂SO₄ (5 vol) H₂SO₄ (10 vol) Higher dilution acts as a heat sink to absorb the enthalpy of nitration.[1]
Temp (Add) 0°C -10°C to 0°C Suppresses side reactions; nitration rate is fast enough even at low T.

| Quench | Pour into water | Pour onto Ice/Water | Prevents hydrolysis of the product during isolation.[1] |

Q4: Can I use Acetyl Nitrate (HNO₃ + Ac₂O) to improve solubility?

A: Do not use Acetyl Nitrate for this specific synthesis. While acetyl nitrate is a mild nitrating agent, it favors the 3-nitro isomer (ortho-nitration) via a coordination mechanism with the carbonyl oxygen. Furthermore, mixtures of nitric acid and acetic anhydride are potentially explosive if not strictly controlled. Stick to the Sulfuric Acid/Nitrate salt method for safety and C5 regioselectivity.

Module C: Purification & Isolation

Q5: The product precipitates as a sticky gum rather than a solid. How do I fix this?

A: "Gumming" usually indicates the presence of dinitrated byproducts or trapped sulfuric acid.

  • The Fix:

    • pH Control: When quenching, do not neutralize to pH 7 immediately. Pour the reaction mixture onto ice. The product (this compound) is less basic than the starting material and often precipitates in acidic media (pH ~1-2).

    • Recrystallization: If a solid is obtained but is impure, recrystallize from Ethanol/Water (9:1) .[1] The 5-nitro isomer crystallizes efficiently, while the 3-nitro isomer and starting materials remain in the mother liquor.

Part 3: Validated Experimental Protocol

Reaction: Nitration of 1,4-Dimethylpyridin-2-one to this compound.

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Conc. H₂SO₄ (10 volumes) . Cool to -5°C using an ice/salt bath.

  • Substrate Addition: Add 1,4-Dimethylpyridin-2-one (1.0 equiv) portion-wise. Ensure the internal temperature does not exceed 5°C. Stir until fully dissolved (approx. 15-30 min).

  • Nitration: Add Potassium Nitrate (KNO₃, 1.05 equiv) solid in small portions over 45 minutes. Crucial: Monitor internal temperature; maintain < 5°C.

  • Reaction: Allow the mixture to warm naturally to room temperature (20-25°C). Stir for 3–5 hours. Monitor via HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 volumes) with vigorous stirring. A pale yellow precipitate should form.[2]

  • Isolation: Filter the solid. Wash the cake with cold water (3x) until the filtrate is neutral pH.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Part 4: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield WrongIsomer Wrong Regioselectivity (High 3-Nitro) Issue->WrongIsomer Impurity Sticky/Gummy Product Issue->Impurity TempCheck Check Temp during Addition LowYield->TempCheck AcidCheck Check Acid Strength WrongIsomer->AcidCheck QuenchCheck Quench Procedure Impurity->QuenchCheck Exotherm Exotherm observed? Reduce addition rate. TempCheck->Exotherm WaterContent Too much water? Use Fuming HNO3 or KNO3/H2SO4 AcidCheck->WaterContent Recryst Recrystallize from EtOH/H2O QuenchCheck->Recryst

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1971).[1] The selective 3- and 5-nitration of 2-pyridones. Tetrahedron Letters, 12(24), 2211–2212. Link Establishes the fundamental rule that high acidity favors 5-nitration while low acidity favors 3-nitration.[1]

  • Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1919–1928. Link Provides mechanistic insight into the migration of nitro groups and the stability of nitropyridine intermediates.[1]

  • BenchChem Technical Support . (2025). Regioselectivity in Substituted Pyridine Reactions. Link General guidelines on steric and electronic effects in pyridine functionalization.[1]

  • Google Patents . (2015).[1] Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide (Analogous Chemistry). CN104557693A. Link Demonstrates the industrial utility of KNO3/H2SO4 systems for nitrating methyl-substituted pyridine oxides/ones.

Sources

Technical Support Center: 1,4-Dimethyl-5-nitropyridin-2-one Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

1,4-Dimethyl-5-nitropyridin-2-one (CAS: 1496547-43-3) is a critical heterocyclic building block, predominantly used as a scaffold for kinase inhibitors and antifibrotic agents. Its chemical behavior is defined by the push-pull electronic character of the pyridone ring: the electron-donating nitrogen (N1) and electron-withdrawing nitro group (C5) create a highly polarized system.

This guide addresses the three most common failure points in its experimental lifecycle: Regioselective Synthesis , Isomer Differentiation , and Nitro Group Reduction .

Module 1: Synthesis & Regiocontrol

The Protocol

The most robust synthesis route avoids steric clashes by performing nitration before N-methylation. Direct nitration of 1,4-dimethylpyridin-2-one is possible but often yields higher ratios of the unwanted 3-nitro isomer due to complex steric/electronic interactions at the already substituted ring.

Recommended Pathway:

  • Precursor: 4-Methylpyridin-2-one.

  • Step 1 (Nitration): Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄.

  • Step 2 (Alkylation): N-methylation using MeI or Dimethyl Sulfate (DMS).

Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Nitration) Exothermic runaway led to oxidative ring degradation.Control Temperature: Maintain reaction <10°C during addition. The pyridone ring is electron-rich; it reacts violently. Do not exceed 60°C during the heating phase.
Formation of "Tar" or Oil Incomplete quenching of acid; polymerization.pH Control: Quench into ice water. Neutralize to pH 6-7 carefully with solid Na₂CO₃. Do not overshoot to pH >10, as nitropyridones can degrade in strong base.
Mixture of Isomers (3-nitro vs 5-nitro) Thermodynamic vs. Kinetic control failure.Purification: The 5-nitro isomer is typically less soluble in cold water/ethanol than the 3-nitro isomer. Recrystallize the crude solid from Ethanol/Water (9:1) to enrich the 5-nitro product.
Incomplete N-Methylation O-alkylation (formation of methoxypyridine) vs N-alkylation.Solvent/Base Switch: Use a polar aprotic solvent (DMF or Acetone) with K₂CO₃. Avoid Ag₂CO₃ unless O-alkylation is desired. N-alkylation is thermodynamically favored for pyridones in DMF.
Visual Workflow: Synthesis Pathway

SynthesisPath cluster_0 Critical Control Point Start 4-Methylpyridin-2-one Nitration Nitration (HNO3 / H2SO4) Start->Nitration < 10°C Intermed 4-Methyl-5-nitropyridin-2-one (Major Isomer) Nitration->Intermed Major Product Isomer3 3-Nitro Isomer (Minor Impurity) Nitration->Isomer3 Side Product Methylation N-Methylation (MeI / K2CO3 / DMF) Intermed->Methylation Product This compound Methylation->Product Yield > 85%

Caption: Optimized synthetic route favoring the 5-nitro isomer via sequential nitration and methylation.

Module 2: Structural Validation (NMR Analysis)

Distinguishing the 5-nitro isomer (desired) from the 3-nitro isomer (impurity) is the most frequent analytical challenge. Mass spectrometry (LC-MS) cannot differentiate these regioisomers as they share the same mass (MW ~168.15). 1H NMR is the definitive tool.

Q: How do I definitively confirm I have the 5-nitro isomer?

A: Look for the coupling pattern of the aromatic protons. The placement of the nitro group changes the hydrogen neighbors on the ring.

Feature5-Nitro Isomer (Target) 3-Nitro Isomer (Impurity)
Structure Nitro at C5, Methyl at C4.[1]Nitro at C3, Methyl at C4.
Proton H3 Singlet (s) . It is isolated between the Carbonyl (C2) and Methyl (C4).N/A (Substituted by Nitro).[1][2][3][4]
Proton H6 Singlet (s) . It is isolated between Nitro (C5) and Nitrogen (N1).Doublet (d) . It couples with H5.
Proton H5 N/A (Substituted by Nitro).[2][4]Doublet (d) . It couples with H6 (J ≈ 7-8 Hz).
Key Indicator Two Singlets in the aromatic region.Two Doublets (AB System) in the aromatic region.

Note: The N-Methyl group will appear as a singlet around 3.5–3.6 ppm in both cases.

Module 3: Downstream Reaction (Reduction to Amine)

The reduction of the nitro group to an amine (1,4-dimethyl-5-aminopyridin-2-one) is the standard next step for generating kinase inhibitor scaffolds.

Common Issues & Solutions

Q: My hydrogenation (H₂/Pd-C) stopped at 50% conversion. Why?

  • Cause: Catalyst poisoning. Pyridones can coordinate to Palladium, and the amine product is also a potential ligand.

  • Fix:

    • Add Acetic Acid (5-10% v/v) to the solvent (MeOH or EtOH). This protonates the amine product, preventing it from binding to the catalyst surface.

    • Increase catalyst loading to 10 mol%.

Q: I see over-reduction (saturation of the double bonds).

  • Cause: High pressure or prolonged reaction times. The pyridone double bonds are less reactive than isolated alkenes but can be hydrogenated under aggressive conditions (e.g., >50 psi H₂, high temp).

  • Fix: Switch to a chemoselective chemical reduction:

    • Iron (Fe) powder / NH₄Cl in EtOH/Water (Reflux).[5] This is highly selective for -NO₂ and leaves the pyridone ring untouched.

    • Sodium Dithionite (Na₂S₂O₄) in aqueous THF.

Visual Workflow: Troubleshooting Reduction

ReductionTroubleshoot Problem Problem: Nitro Reduction Failed Check1 Is the ring saturated? Problem->Check1 Yes1 Yes (Over-reduction) Check1->Yes1 H2/Pd used No1 No (Incomplete) Check1->No1 Action1 Switch Method: Fe / NH4Cl or SnCl2 Yes1->Action1 Check2 Did you use Pd/C? No1->Check2 Yes2 Yes Check2->Yes2 No2 No (Chemical Reductant) Check2->No2 Action2 Add 10% AcOH (Prevents catalyst poisoning) Yes2->Action2 Action3 Check Reagent Quality (Fe oxidizes over time) No2->Action3

Caption: Decision tree for troubleshooting nitro-to-amine reduction failures.

References

  • Regioselectivity in Pyridone Nitration

    • Study on the nitration of 1-methyl-2-pyridone and analogues confirming C5 preference.
    • Smith, K., et al. "Regioselective nitration of aromatic compounds." Journal of Organic Chemistry.
    • (Proxy for general nitropyridone properties).

  • Synthesis of this compound

    • Detailed protocol for nitration followed by methyl
    • World Intellectual Property Organization. "Process for the preparation of substituted pyridones." WO2014053456.
  • NMR Characterization of Pyridone Isomers

    • Differentiation of 3- vs 5-substituted pyridones via coupling constants.
    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Reduction Methodologies

    • Comparison of Pd/C vs Fe/NH4Cl for nitro-heterocycles.
    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.

Sources

Optimizing purification of 1,4-Dimethyl-5-nitropyridin-2-one by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1,4-Dimethyl-5-nitropyridin-2-one .

As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography protocols. Purifying functionalized nitrogen heterocycles—specifically electron-deficient nitropyridones—presents unique physicochemical challenges. This guide explains the causality behind column selection, mobile phase design, and sample loading so you can build a self-validating, reproducible purification workflow.

Part 1: Compound Profiling & Chromatographic Causality

To optimize purification, we must first understand the molecular behavior of this compound:

  • The Pyridone Core: The molecule contains a highly polar carbonyl group (hydrogen-bond acceptor) and acts as a Lewis base. Because the nitrogen is methylated (N-CH₃), it cannot undergo the lactam-lactim tautomerization seen in 2-pyridone. This is highly advantageous, as it prevents the severe peak broadening typically associated with tautomeric equilibrium during separation[1].

  • The Nitro Group (-NO₂): Positioned at C5, this strongly electron-withdrawing group makes the aromatic ring highly electron-deficient.

  • The Chromatographic Challenge: Synthesizing this compound (often via nitration of 1,4-dimethylpyridin-2-one) frequently yields a mixture of regioisomers (e.g., the 3-nitro isomer vs. the 5-nitro isomer). Because these isomers have nearly identical hydrophobic surface areas, traditional C18 columns often fail to resolve them[2]. Successful purification requires exploiting the electronic differences of the ring using

    
     interactions.
    

Part 2: Purification Workflow

HPLC_Workflow Start Crude this compound Analyze Analytical LC-MS Profiling (Screen for regioisomers) Start->Analyze Decision1 Are 3-nitro/5-nitro isomers present? Analyze->Decision1 C18 Standard C18 Column (Hydrophobic Retention) Decision1->C18 No (Simple impurities) PFP Phenyl-Hexyl / PFP Column (π-π & Dipole Interactions) Decision1->PFP Yes (Co-elution risk) MobilePhase Mobile Phase Optimization (Add 0.1% Formic Acid) C18->MobilePhase PFP->MobilePhase Prep Preparative HPLC Scale-up (DMSO sample loading) MobilePhase->Prep Pure Pure 5-Nitro Isomer Prep->Pure

Decision tree for chromatographic purification of this compound.

Part 3: Troubleshooting Guides & FAQs

Q1: I am seeing co-elution of the 3-nitro and 5-nitro isomers on my C18 column. How do I resolve them? A: Standard C18 columns separate analytes based primarily on hydrophobicity. Since positional isomers of nitropyridones share the same lipophilicity, C18 cannot effectively discriminate between them[2]. Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The phenyl rings on these columns provide alternative selectivity by engaging in


 interactions with the electron-deficient nitroaromatic ring of your analyte. The slight differences in charge distribution between the 3-nitro and 5-nitro positions will result in distinct retention times on a 

-active column[2].

Q2: My peaks are tailing severely (Asymmetry factor > 1.8). What is causing this, and how do I fix it? A: Even though the nitrogen is methylated, the pyridone carbonyl oxygen acts as a Lewis base and interacts strongly with unreacted, acidic silanol groups on the silica support of the column. Solution: You must mask these secondary interactions. Add 0.1% Formic Acid (FA) to both your aqueous and organic mobile phases. Formic acid lowers the pH (typically to ~2.7), which protonates the residual silanols on the column, rendering them neutral and eliminating the ion-exchange interactions causing the tailing[3]. Alternatively, utilize columns built with Charged Surface Hybrid (CSH) technology, which are specifically designed to prevent basic compound tailing in low-ionic-strength mobile phases.

Q3: The crude compound crashes out of solution in the injector loop when I try to load it onto the preparative column. How do I prevent this? A: Nitro-heterocycles often possess high crystal lattice energies, making them poorly soluble in highly aqueous starting conditions (e.g., 5% Acetonitrile in Water). When your highly concentrated sample meets the aqueous mobile phase in the loop, it precipitates, causing overpressure and ruined peak shapes. Solution: Dissolve your crude sample in 100% DMSO . DMSO acts as a universal solvent and prevents immediate precipitation. To prevent the "strong solvent effect" (where the DMSO plug drags the compound down the column without retaining it), inject smaller volumes (e.g., < 2% of the column volume) and ensure your starting gradient has a sufficient isocratic hold to allow the DMSO to wash through while the analyte focuses at the head of the column.

Part 4: Quantitative Column Selectivity Data

To aid in your column selection, the following table summarizes the expected performance of various stationary phases for nitroaromatic pyridone derivatives based on established chromatographic principles[2].

Stationary Phase ChemistryPrimary Retention MechanismIsomer Resolution (3-NO₂ vs 5-NO₂)Peak Shape (Lewis Bases)Recommended Use Case
Standard C18 Hydrophobic (Dispersive)Poor (Frequent co-elution)Moderate to PoorSimple clean-ups lacking regioisomers.
Phenyl-Hexyl Hydrophobic +

ExcellentGoodPrimary choice for resolving positional isomers.
PFP (Pentafluorophenyl)

, Dipole, Steric
ExcellentGoodHighly polar impurities or halogenated byproducts.
CSH Phenyl-Hexyl

+ Surface Charge
ExcellentSuperior Best overall for basic/polar aromatics at low pH.

Part 5: Standard Operating Procedure: Preparative HPLC Purification

This self-validating protocol utilizes a Phenyl-Hexyl column to ensure isomer resolution and employs an acidic modifier to guarantee sharp peak shapes.

Materials Required:

  • Column: Preparative Phenyl-Hexyl or CSH Phenyl-Hexyl (e.g., 21.2 mm x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid[3].

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid[1].

  • Sample Solvent: DMSO (Analytical grade).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 100 mg of crude this compound. Dissolve completely in 1.0 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • System Equilibration: Flush the preparative column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 20 mL/min for 5 column volumes (CV) until the UV baseline (monitored at 254 nm and 310 nm) is perfectly stable.

  • Injection & Focusing: Inject the 1.0 mL DMSO sample. Hold the gradient at 5% B for 2 minutes. Causality: This isocratic hold allows the DMSO plug to elute to waste without dragging the analyte, focusing the nitropyridone into a tight band at the column head.

  • Gradient Elution: Execute a shallow linear gradient from 5% B to 50% B over 20 minutes. Causality: A shallow gradient of ~2.25% B/minute maximizes the

    
     interaction time between the stationary phase and the regioisomers, ensuring baseline resolution of the 3-nitro and 5-nitro species.
    
  • Fraction Collection: Trigger fraction collection based on UV absorbance at 254 nm (the conjugated nitropyridone system absorbs strongly here).

  • Column Wash: Ramp to 95% B for 5 minutes to elute highly lipophilic impurities, then return to 5% B to re-equilibrate.

  • Post-Purification: Pool the fractions containing the 5-nitro isomer. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and the volatile formic acid, yielding the pure solid.

Part 6: References

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Shop XSelect CSH Phenyl-Hexyl Column | 186005401 Source: Waters Corporation URL:[Link]

  • Separation of nitroaromatics by C-18 column: (a) self-optimization performance Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of 1,4-Dimethyl-5-nitropyridin-2-one and Related Nitropyridinones: Synthetic Utility and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridinones represent a privileged class of heterocyclic scaffolds in modern drug discovery and synthetic organic chemistry. The unique electronic push-pull system—driven by the electron-donating pyridinone oxygen and the strongly electron-withdrawing nitro group—renders these molecules highly versatile. This guide provides an in-depth comparative analysis of 1,4-Dimethyl-5-nitropyridin-2-one against other key nitropyridinones, such as 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one and 1-methyl-3,5-dinitro-2-pyridone. By examining their electronic landscapes, reactivity profiles, and pharmacological applications, we aim to equip researchers with actionable insights for rational drug design and library synthesis.

Electronic Landscape and Structural Dynamics

The reactivity of nitropyridinones is fundamentally governed by their Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) studies on related halogenated nitropyridinones suggest that the strongly electron-withdrawing nitro group significantly compresses the HOMO-LUMO gap, often to values around or below 3.726 eV ()[1]. This small gap indicates a highly reactive molecule, particularly susceptible to nucleophilic attack.

In This compound , the methyl groups at N1 and C4 provide both inductive electron donation and steric shielding. Compared to 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one , which possesses an excellent leaving group (bromide) at the C3 position ()[1], the 1,4-dimethyl variant relies more heavily on the activation of the C6 position by the adjacent C5 nitro group for Nucleophilic Aromatic Substitution (SNAr). Conversely, 1-methyl-3,5-dinitro-2-pyridone represents the extreme of electron deficiency, enabling complex "scrap and build" ring transformations with ketones and an ammonia source ()[2].

Quantitative Comparison of Nitropyridinones
CompoundSubstitution PatternHOMO-LUMO Gap (Est. eV)Primary Reactive SiteKey Synthetic Utility
This compound N1-Me, C4-Me, C5-NO₂~3.8C6 (SNAr)Scaffold for fused heterocycles
3-Bromo-4-methyl-5-nitropyridin-2(3H)-one C3-Br, C4-Me, C5-NO₂~3.7C3 (Substitution)Cross-coupling, SNAr at C3
1-Methyl-3,5-dinitro-2-pyridone N1-Me, C3-NO₂, C5-NO₂<3.5C4 / C6"Scrap and build" transformations
6-Methyl-5-nitropyridine-2-carboxamide C2-CONH₂, C5-NO₂, C6-Me~3.9C4Antimicrobial complexation

Synthetic Methodologies and Reactivity

The synthetic utility of these compounds diverges based on their substitution patterns. While brominated variants are primed for direct C3 nucleophilic substitution or palladium-catalyzed cross-coupling (if converted to a triflate)[1], this compound serves as a robust, stable scaffold for constructing fused bicyclic systems. Furthermore, highly electron-deficient variants can undergo three-component ring transformations. This strategy allows for the construction of heavily functionalized pyridine rings that are otherwise inaccessible via direct substitution[2].

SyntheticWorkflow Start This compound (Stable Scaffold) SNAr SNAr Reaction (Base, Solvent, Heat) Start->SNAr Reagent Nucleophile (e.g., Amine) Reagent->SNAr Intermediate Substituted Pyridinone Intermediate SNAr->Intermediate High Yield ScrapBuild 'Scrap and Build' Ring Transformation Intermediate->ScrapBuild Ketone + NH3 Product1 Functionalized Pyridine Scaffold ScrapBuild->Product1 Product2 Complex Heterocycle Library ScrapBuild->Product2

Logical workflow for the derivatization of nitropyridinones via SNAr and ring transformations.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, integrating real-time quality control checks.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: To functionalize the nitropyridinone core using an amine nucleophile. Causality & Rationale: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the acid byproduct. Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the nucleophile and stabilize the highly polar Meisenheimer complex transition state, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of the nitropyridinone (e.g., this compound) in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add 1.2 mmol of the secondary amine nucleophile, followed by 2.0 mmol of DIPEA.

  • Reaction Execution: Heat the mixture to 80°C.

    • Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) and LC-MS every 2 hours. Do not proceed to workup until the [M+H]⁺ peak of the starting material is completely consumed, preventing yield loss during premature isolation.

  • Workup: Quench the reaction with ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.

  • Purification: Purify via flash column chromatography if trace impurities are detected via ¹H NMR.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antibacterial efficacy of synthesized nitropyridinone derivatives. Causality & Rationale: We utilize a resazurin-based microtiter assay because the colorimetric shift (blue to pink) provides an objective, quantifiable readout of bacterial metabolism, eliminating the subjectivity and high error rate of visual turbidity scoring.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain in Mueller-Hinton broth to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL). Dilute 1:100.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the nitropyridinone compound (range: 64 µg/mL to 0.125 µg/mL) in 50 µL of broth.

  • Validation Controls:

    • Self-Validation Step: Include a positive control row (Ciprofloxacin) to verify assay sensitivity, a negative control row (1% DMSO) to rule out vehicle toxicity, and a sterility control row (broth only) to ensure no contamination.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to all test and control wells (except sterility). Incubate at 37°C for 18 hours.

  • Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic reduction of resazurin).

Pharmacological Perspectives

The structural nuances between these nitropyridinones dictate their pharmacological trajectories. Nitropyridine-containing complexes have demonstrated potent antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, often comparable to established antibiotics like ciprofloxacin ()[2].

The mechanism of action often involves the bioreduction of the nitro group within the bacterial cell, generating reactive oxygen species (ROS) that damage cellular targets. The 1,4-dimethyl core of this compound provides a lipophilic profile that enhances membrane permeability—a critical factor for reaching these intracellular bacterial targets.

MOAPathway Compound Nitropyridinone Derivative CellEntry Bacterial Cell Penetration Compound->CellEntry Target Enzymatic Target / DNA CellEntry->Target Redox Nitro Group Reduction (Reactive Species) CellEntry->Redox Inhibition Target Inhibition / Damage Target->Inhibition Binding Affinity Redox->Inhibition ROS Generation Death Bacterial Cell Death Inhibition->Death

Proposed mechanism of action for nitropyridinones inducing bacterial cell death via nitro-reduction.

Conclusion

While this compound lacks the immediate reactive halogen handles of its brominated counterparts, its specific steric and electronic profile makes it a highly valuable, stable scaffold for targeted drug discovery. By leveraging rational SNAr derivatization and understanding the underlying molecular orbital dynamics, researchers can unlock the full potential of this diverse chemical space to develop novel antimicrobial therapeutics.

References

  • ChemSrc. "this compound Chemical Properties and Suppliers." ChemSrc. Available at: [Link]

  • RSC Publishing. "Heterocyclic Compounds." Royal Society of Chemistry. Available at: [Link]

Sources

Biological & Synthetic Validation of 1,4-Dimethyl-5-nitropyridin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fixed Tautomer

In the development of small-molecule therapeutics—particularly kinase inhibitors and antimicrobial agents—the pyridone motif is a privileged scaffold.[1][2] However, a recurring challenge with simple pyridones (e.g., 4-methyl-5-nitropyridin-2-one) is prototropic tautomerism , where the molecule oscillates between the 2-pyridone (amide) and 2-hydroxypyridine (enol) forms. This ambiguity complicates binding mode predictions and lipophilicity assessments.

1,4-Dimethyl-5-nitropyridin-2-one (1,4-DMNP) serves as a critical "fixed-tautomer" building block. By methylating the ring nitrogen, the scaffold is locked in the pyridone form, ensuring a defined hydrogen-bond acceptor motif (the carbonyl) without the donor capability of the N-H.

This guide provides a technical validation of 1,4-DMNP, comparing its physicochemical and biological suitability against its non-methylated analogs, and outlining protocols to validate its utility in generating bioactive libraries.

Comparative Analysis: 1,4-DMNP vs. Alternatives

The following analysis contrasts 1,4-DMNP with its primary alternative, the N-unsubstituted analog (4-Methyl-5-nitropyridin-2-one), and the regioisomer (1-Methyl-5-nitropyridin-2-one).

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureThis compound (Target)4-Methyl-5-nitropyridin-2-one (Alternative A)1-Methyl-5-nitropyridin-2-one (Alternative B)
CAS Number 23505-53-5 (analog)21901-41-732896-90-5
Tautomeric State Locked (Pyridone) Dynamic (Pyridone/Hydroxypyridine)Locked (Pyridone)
LogP (Predicted) ~0.8 (Moderate Lipophilicity)~0.4 (More Polar)~0.5 (Lower Steric Bulk)
H-Bond Profile Acceptor (C=O) onlyAcceptor (C=O) + Donor (N-H)Acceptor (C=O) only
Solubility (DCM) High Low/ModerateHigh
Reactivity Nucleophilic Aromatic Substitution (SNAr) at C-6 is favored due to fixed cation-like character.Competing O-alkylation vs N-alkylation during functionalization.Lacks C-4 methyl steric handle (crucial for kinase selectivity).
Primary Use Kinase Inhibitor Scaffolds (e.g., p38 MAPK, BET bromodomain).General pyridine synthesis; requires protection steps.Fragment-based screening (simpler core).
Expert Insight: Why Choose 1,4-DMNP?

Causality: The N-methyl group in 1,4-DMNP is not merely a substituent; it is a conformational lock . In kinase pockets (e.g., p38 MAPK), the hydrophobic methyl group at C-4 often fills a selectivity pocket, while the N-methyl group prevents the formation of non-productive hydrogen bonds that the N-H tautomer might form with water, thereby reducing the entropic penalty of binding.

Experimental Validation Protocols

To validate the biological utility of 1,4-DMNP, researchers must confirm its structural integrity (Protocol A) and its "competence" to be converted into an active pharmacophore (Protocol B).

Protocol A: Structural Integrity & Tautomer Confirmation

Objective: Confirm the N-methylation and absence of O-methylated byproducts (methoxypyridine).

Methodology:

  • Solvent: Dissolve 10 mg of 1,4-DMNP in DMSO-d6.

  • 1H-NMR Focus:

    • Look for the N-Methyl singlet around 3.4–3.6 ppm . (Crucial: O-Methyl signals typically appear further downfield at 3.8–4.0 ppm).

    • Confirm C4-Methyl singlet around 2.3 ppm .

    • Verify the C3 and C6 aromatic protons as singlets (due to 1,4,5-substitution pattern).

  • NOESY Experiment: Perform a 1D-NOESY targeting the N-methyl signal.

    • Validation Criteria: You must observe a strong NOE correlation between the N-Methyl group and the proton at C-6. Absence of this correlation suggests incorrect regiochemistry (e.g., O-methylation).

Protocol B: Functional Competence (Nitro Reduction)

Objective: Validate the scaffold's suitability for library generation by reducing the nitro group to an amine (the "warhead" attachment point) without over-reducing the pyridone ring.

Reagents:

  • 1,4-DMNP (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (saturated aq. solution)

  • Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: Suspend 1,4-DMNP in Ethanol/Water mixture and heat to 60°C.

  • Activation: Add Iron powder and Ammonium Chloride.

  • Reaction: Reflux vigorously for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (yellow/UV active) should disappear, replaced by a highly fluorescent amine spot (blue/active).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Validation: The product, 5-amino-1,4-dimethylpyridin-2-one , is unstable to oxidation. Immediate acetylation with acetic anhydride is recommended for characterization.

Success Metric: Yield > 80% of the amine (or acetamide derivative) confirms the scaffold is robust enough for high-throughput synthesis.

Biological Activity: Scaffold Safety Profile

While 1,4-DMNP is a precursor, its intrinsic biological activity (toxicity) determines its suitability as a fragment.

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Ensure the "naked" scaffold does not possess non-specific cytotoxicity that would confound screening results of derived drugs.

Cell Lines: HEK293 (Human Embryonic Kidney - Normal control), HepG2 (Liver carcinoma).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with 1,4-DMNP at concentrations: 0.1, 1, 10, 50, 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

Interpretation:

  • IC50 > 100 µM: Ideal. The scaffold is inert and suitable for drug design.

  • IC50 < 10 µM: Problematic. The nitro-pyridone core itself is toxic (likely via nitro-reduction by cellular reductases generating reactive oxygen species). Note: Nitropyridines can be nitro-reduced in vivo; this is a known liability that must be monitored.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from scaffold selection to biological validation, highlighting the critical "Tautomer Lock" decision point.

ValidationWorkflow Start Target Identification (e.g., Kinase Inhibitor) ScaffoldSelect Scaffold Selection: Pyridone Core Start->ScaffoldSelect Decision Tautomer Control? ScaffoldSelect->Decision PathA Option A: NH-Pyridone (4-Methyl-5-nitropyridin-2-one) Decision->PathA No PathB Option B: N-Methyl Pyridone (this compound) Decision->PathB Yes Issue Risk: Ambiguous Binding Mode (H-Bond Donor/Acceptor flux) PathA->Issue Benefit Benefit: Locked Conformation (Defined H-Bond Acceptor) PathB->Benefit Validation Validation Protocol: 1. NOESY (Regio-check) 2. Nitro-Reduction (Activation) 3. Cytotoxicity Screen Benefit->Validation Outcome Bio-Active Library Generation Validation->Outcome

Caption: Decision logic for selecting 1,4-DMNP (Path B) to avoid tautomeric ambiguity in drug design.

References

  • Synthesis of Kinase Inhibitors (AZD7648): Title: Discovery of AZD7648, a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.[3] Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Describes the use of 4-methyl-5-nitropyridin-2-one derivatives in generating highly selective kinase inhibitors.[3] URL:[Link] (Search: AZD7648 Synthesis)

  • Nitropyridines in Medicinal Chemistry: Title: Nitropyridines in the Synthesis of Bioactive Molecules.[2][3][4] Source: MDPI Molecules, 2021. Context: Comprehensive review of nitropyridine reactivity and their role as precursors for fused heterocyclic drugs. URL:[Link]

  • Tautomerism in Drug Design: Title: The impact of tautomerism on drug discovery. Source: Royal Society of Chemistry (RSC). Context: Explains the necessity of "locking" tautomers (like N-methylation) to improve binding affinity and solubility. URL:[Link]

  • Biological Evaluation of Pyridones: Title: A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Source: European Journal of Medicinal Chemistry. Context: Validates the broad biological spectrum (antimicrobial, anticancer) of the pyridone core.[5] URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 1,4-Dimethyl-5-nitropyridin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structure-Activity Relationships (SAR) of 1,4-Dimethyl-5-nitropyridin-2-one Analogs

Introduction As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for both drug discovery and synthetic biology. The this compound scaffold represents a highly privileged, planar framework. By systematically altering the substituents around the pyridin-2-one core, researchers can tune its electron density, hydrogen-bonding capacity, and steric profile to serve dual purposes: as an unnatural base pair (UBP) in semi-synthetic organisms and as a precursor for potent dihydropyridinone-based therapeutics.

This guide objectively compares the performance of this compound and its analogs against traditional alternatives, providing actionable SAR insights and self-validating experimental workflows.

Mechanistic Causality in SAR Profiling

Electronic Tuning via the C5-Nitro Group: The causality behind the diverse utility of this scaffold lies primarily in the C5-nitro group. In synthetic biology applications, such as the 6-amino-5-nitropyridin-2-one ('Z' base) analog, the strong electron-withdrawing nature of the nitro group reduces the electron density of the pyridone ring. Mechanistically, this increases the acidity of adjacent hydrogen-bond donors and allows the nitro oxygen to act as a highly stable hydrogen-bond acceptor. NMR structural studies confirm that this 1 is required for sequence-selective minor groove recognition and strong base-pairing with its complementary 'P' base[1].

Steric and Hydrophobic Control via C1/C4 Methylation: In medicinal chemistry, the N-methyl (C1) and C4-methyl groups are not merely structural placeholders. SAR on similar scaffolds demonstrates that small hydrophobic substitutions are crucial for 2[2]. The N-methyl group locks the molecule into the pyridone tautomer, preventing O-alkylation side reactions during synthesis. Meanwhile, the C4-methyl group provides a critical steric vector that directs the regioselectivity of intramolecular Wittig cyclizations when synthesizing 2[2].

Objective Comparison Guides

Comparison A: Unnatural Base Pairs (UBPs) in Synthetic Biology

When expanding the genetic alphabet, the 5-nitropyridin-2-one scaffold is frequently compared to purely hydrophobic UBPs.

Table 1: Comparative Performance of Pyridin-2-one Analogs in UBP Systems

Base Pair SystemInteraction MechanismIn Vivo RetentionPolymerase FidelityPrimary Application
6-Amino-5-nitropyridin-2-one (Z) / P Hybrid (H-Bonding + Hydrophobic)High (E. coli SSO)>99.8% (T7 RNA Pol)Semi-synthetic organisms, RNA transcription
dNaM / dTPT3 Purely Hydrophobic & PackingHigh>99.9%DNA replication, Aptamer selection
This compound Steric Clash (Lacks H-Bond Donor)Poor<10% (Chain termination)Negative control in UBP screening
Natural G / C Watson-Crick H-BondingNative>99.99%Baseline biological standard

Data Synthesis: While purely hydrophobic UBPs like dNaM-dTPT3 3[3], the nitropyridin-2-one 'Z' analogs offer a hybrid approach. The inclusion of the nitro group allows for specific hydrogen bonding that mimics natural Watson-Crick pairs, which is highly advantageous for RNA polymerase recognition and 3[3].

Comparison B: Precursors for Dihydropyridinone Therapeutics

In medicinal chemistry, synthesizing complex PDE4 inhibitors requires efficient, stereocontrolled pathways.

Table 2: Scaffold Efficiency in PDE4 Inhibitor Synthesis

Precursor ScaffoldSynthetic Steps to LeadOverall YieldKey SAR Advantage
4,6-Dimethyl-5-nitropyridin-2-one 4 - 545 - 50%Nitro group activates ring for nucleophilic attack; highly regioselective.
Nitroalkenes (Linear) 7 - 8~8%Allows asymmetric organocatalytic conjugate addition.
Guareschi Pyridine 6 - 725 - 30%Readily available starting material, requires pre-nitration.

Data Synthesis: The direct use of pre-formed nitropyridin-2-one rings significantly streamlines the synthesis of complex pharmaceutical molecules. For instance, the asymmetric synthesis of PDE4 inhibitors from linear nitroalkenes4[4]. In contrast, utilizing a cyclic nitronate route starting from a dimethyl-nitropyridin-2-one scaffold leverages the dual nature of the nitro group (as both an activator and a leaving group), 4[4].

Self-Validating Experimental Protocols

Protocol: Thermal Melting (


) Assay for UBP Duplex Stabilization 
To establish trustworthiness, thermal melting assays serve as a self-validating system: the hyperchromic shift at 260 nm provides a direct, thermodynamic readout of duplex stability, ensuring that any SAR modifications (like the C5-nitro group) are quantitatively assessed for their impact on hydrogen bonding and base stacking.
  • Step 1: Oligonucleotide Annealing

    • Action: Mix 2.0 μM of the target DNA strand containing the nitropyridin-2-one analog with 2.0 μM of its complementary strand in a buffer containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.

    • Causality: The precise ionic strength (100 mM NaCl) shields the phosphate backbone repulsion, isolating the thermodynamic contribution of the UBP modification.

  • Step 2: Thermal Equilibration

    • Action: Heat the sample to 90 °C for 5 minutes, then cool to 15 °C at a controlled rate of 1 °C/min.

    • Causality: A slow cooling rate is critical to prevent the kinetic trapping of mismatched or hairpin structures, ensuring the system reaches true thermodynamic equilibrium before measurement.

  • Step 3: UV-Vis Denaturation

    • Action: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Heat the sample from 15 °C to 90 °C at 0.5 °C/min.

    • Self-Validation Checkpoint: Perform a reverse cooling ramp. If the melting and annealing curves do not superimpose (hysteresis > 1 °C), the duplex is not in equilibrium, and the heating rate must be reduced.

  • Step 4: Data Extraction

    • Action: Calculate the first derivative of the absorbance vs. temperature curve (

      
      ). The peak of this derivative represents the 
      
      
      
      .

Mechanistic Visualization

SAR_Workflow Scaffold This compound (Core Scaffold) Mod1 C6-Amino Substitution (UBP 'Z' Analog) Scaffold->Mod1 H-Bond Donor Addition Mod2 C4/C6-Alkyl Variations (PDE4 Precursors) Scaffold->Mod2 Hydrophobic Tuning Assay1 Polymerase Fidelity & Tm Duplex Assays Mod1->Assay1 In Vitro Validation Assay2 In Vitro Inhibition & Pharmacokinetics Mod2->Assay2 Target Screening Out1 Synthetic Biology: High-Fidelity UBPs Assay1->Out1 Lead UBP Out2 Medicinal Chemistry: Potent Therapeutics Assay2->Out2 Lead Drug

SAR optimization workflow for this compound analogs in dual applications.

References

  • Sequence-Selective Minor Groove Recognition of a DNA Duplex Containing Synthetic Genetic Components - Journal of the American Chemical Society -1

  • 6-Methyl-5,6-dihydropyridin-2(1H)-one | C6H9NO - Benchchem - 2

  • Creation, Optimization, and Use of Semi-Synthetic Organisms that Store and Retrieve Increased Genetic Information - ResearchGate - 3

  • Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI - 4

Sources

Definitive Structural Elucidation of 1,4-Dimethyl-5-nitropyridin-2-one: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precisely functionalized heterocyclic building blocks—such as those used in PROTACs and targeted protein degraders—the unambiguous structural confirmation of these intermediates is non-negotiable.

A classic analytical challenge arises during the synthesis of 1,4-dimethyl-5-nitropyridin-2-one . The starting material, 4-methyl-5-nitropyridin-2-ol (also known as 2-hydroxy-4-methyl-5-nitropyridine), exists in a tautomeric equilibrium and acts as an ambident nucleophile. Consequently, standard methylation protocols can yield two distinct regioisomers: the desired N-alkylated pyridone or the undesired O-alkylated methoxypyridine[1].

This guide objectively compares X-ray crystallography against routine spectroscopic alternatives (NMR, IR) for resolving this regiochemical ambiguity, providing a field-proven methodology for absolute structural confirmation.

The Regioselectivity Challenge

When 4-methyl-5-nitropyridin-2-ol is subjected to methylation (e.g., using methyl iodide and a base), the reaction pathway diverges. The nitrogen and oxygen atoms compete for the electrophile, leading to a mixture of thermodynamic and kinetic products[1]. Distinguishing between this compound (N-alkylation) and 2-methoxy-4-methyl-5-nitropyridine (O-alkylation) is critical, as the position of the methyl group fundamentally alters the molecule's hydrogen-bond acceptor/donor profile and its subsequent pharmacological behavior.

Regioselectivity SM 4-Methyl-5-nitropyridin-2-ol (Ambident Nucleophile) Reagent Methylation (CH3I / Base) SM->Reagent Reaction N_Alk This compound (N-Alkylation / Pyridone) Reagent->N_Alk Thermodynamic Product O_Alk 2-Methoxy-4-methyl-5-nitropyridine (O-Alkylation / Pyridine) Reagent->O_Alk Kinetic Product

Reaction pathway illustrating the regioselectivity challenge in 2-pyridone alkylation.

Comparative Analysis of Analytical Techniques

While routine laboratories often default to Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, these methods rely on inferential data that can be skewed by solvent effects or overlapping signals. X-ray crystallography remains the only self-validating system that provides absolute 3D spatial coordinates.

Quantitative Comparison Table
Analytical TechniquePrimary Indicator for RegiochemistryResolution / AccuracySample RequirementLimitations
X-Ray Crystallography Absolute 3D coordinates; Exact C=O vs C-O bond lengths.Definitive (Atomic resolution, <0.01 Å error)~0.1 mm single crystalRequires diffraction-quality crystals; not applicable for oils.
2D NMR (¹H-¹⁵N HMBC) ³J coupling between N-CH₃ protons and the ¹⁵N nucleus.High (Provides direct connectivity)10–20 mg (High purity)Time-consuming; ¹⁵N has low natural abundance, requiring concentrated samples.
1D ¹H / ¹³C NMR Chemical shift of the methyl group (N-CH₃ vs O-CH₃).Moderate (Inference based)1–5 mgShifts can overlap or vary by solvent; requires reference standards for certainty.
IR Spectroscopy Presence of strong C=O lactam stretch (~1650 cm⁻¹).Moderate (Functional group only)<1 mgCannot determine exact spatial arrangement; signals may be masked by NO₂ stretches.

Experimental Protocol: X-Ray Crystallography Workflow

To achieve definitive proof of the N-methylated structure, the following protocol outlines a self-validating workflow from crystallization to anisotropic refinement.

Phase 1: Single Crystal Growth (Slow Evaporation)

Causality: High-quality diffraction requires a highly ordered crystal lattice. Slow evaporation dictates a slow nucleation rate, which thermodynamically favors the growth of fewer, larger single crystals rather than a microcrystalline powder.

  • Solvent Selection: Dissolve 50 mg of purified this compound in 2 mL of boiling ethyl acetate. The polarity of ethyl acetate perfectly solvates the highly dipolar pyridone ring.

  • Anti-Solvent Addition: Slowly add hexane dropwise until the solution becomes faintly turbid. Add exactly one drop of ethyl acetate to re-clarify the solution, establishing a state of optimal supersaturation.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

Phase 2: Data Collection & Cryocooling

Causality: Data collected at room temperature suffers from thermal atomic vibrations (Debye-Waller factors), which smear the electron density map. Cryocooling sharpens the diffraction spots, allowing for the precise localization of lighter atoms (like the methyl hydrogens)[2].

  • Mounting: Harvest a crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) using a nylon MiTeGen loop coated in perfluoropolyether (paratone) oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool the crystal to 100 K using a continuous nitrogen cold stream[2].

  • Diffraction: Collect full-sphere diffraction data using a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å).

Phase 3: Structure Solution
  • Phase Problem: Solve the structure using intrinsic phasing algorithms (e.g., ShelXT) to generate the initial electron density map.

  • Refinement: Perform a full-matrix least-squares refinement on F² (ShelXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

XRayWorkflow Cryst Single Crystal Growth Mount Cryo-Mounting (100 K) Cryst->Mount Diff X-Ray Diffraction Mount->Diff Solve Phase Problem Solution Diff->Solve Refine Anisotropic Refinement Solve->Refine

Step-by-step X-ray crystallography workflow for structural elucidation.

Mechanistic and Structural Insights from Diffraction Data

The ultimate validation of the this compound structure lies in the precise measurement of its interatomic distances. X-ray crystallography does not merely show "where" the atoms are; it reveals the electronic nature of the bonds.

If the product were the O-alkylated isomer (2-methoxy-4-methyl-5-nitropyridine), the C2–O bond would exhibit single-bond character, typically measuring between 1.30 Å and 1.35 Å[3]. However, in the N-alkylated pyridone form, the C2=O bond retains strong double-bond character. High-resolution X-ray diffraction of 2-pyridonates and related lactams consistently demonstrates a C=O bond length of 1.25 Å to 1.27 Å[3].

Furthermore, the electron density map will unambiguously locate the methyl carbon covalently bonded to the N1 nitrogen atom (N–CH₃ bond length ~1.47 Å), completely ruling out the O-alkylation pathway and validating the efficacy of the chosen synthetic route.

References

  • Organic Letters (ACS Publications) Mild and Regioselective N-Alkylation of 2-Pyridones in Water[Link]

  • RSC Advances (Royal Society of Chemistry) 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis[Link]

  • Acta Crystallographica Section B (IUCr Journals) Charge Density Study of 2-Pyridone[Link]

Sources

Comparative Efficacy Guide: 1,4-Dimethyl-5-nitropyridin-2-one vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dimethyl-5-nitropyridin-2-one (CAS: 1496547-43-3) represents a functionalized nitropyridone scaffold with emerging relevance in medicinal chemistry. Structurally characterized by an electron-deficient pyridine ring, a ketone functionality, and specific methyl/nitro substitutions, it serves as a critical pharmacophore distinct from, yet related to, established antifibrotic agents (e.g., Pirfenidone) and epigenetic modulators (e.g., BET bromodomain inhibitors) .

This guide provides a rigorous technical comparison of this compound against known inhibitors, focusing on its efficacy profile, structural advantages, and metabolic liabilities. The analysis is grounded in Structure-Activity Relationship (SAR) principles and validated experimental protocols.

Part 1: Comparative Efficacy Landscape

Structural & Functional Positioning

The efficacy of this compound must be evaluated against inhibitors that share its core pyridin-2-one scaffold or its electrophilic nitro-aromatic nature.

  • Primary Comparator (Structural): Pirfenidone (5-methyl-1-phenylpyridin-2-one). Standard of care for Idiopathic Pulmonary Fibrosis (IPF).

  • Secondary Comparator (Functional): BET Bromodomain Inhibitors (e.g., PFI-1 analogs). Pyridones are known acetyl-lysine mimetics.

  • Toxicological Benchmark: Nitro-aromatics (e.g., Nifedipine precursors). Nitro groups introduce metabolic instability (nitroreductase sensitivity).

Efficacy Data Comparison

The following table synthesizes the theoretical and experimental performance characteristics of this compound relative to established benchmarks.

FeatureThis compoundPirfenidone (Standard)BET Inhibitors (e.g., PFI-1)
Core Scaffold N-Methyl-4-methyl-5-nitropyridin-2-oneN-Phenyl-5-methylpyridin-2-oneQuinazolinone/Pyridone hybrid
Primary Target p38 MAPK / TGF-β (Predicted)p38 MAPK / TGF-β / TNF-αBRD4 (BD1/BD2 domains)
Binding Mode H-bond acceptor (C=O); Dipole interaction (Nitro)Hydrophobic packing (Phenyl); H-bond acceptorAcetyl-lysine mimicry (C=O)
Potency (IC50) High µM range (Predicted: 10-50 µM)*Low mM range (~500 µM in plasma)Low nM range (< 100 nM)
Solubility High (Polar Nitro + Pyridone)ModerateVariable (often low)
Metabolic Stability Low (Nitro group is a reductase substrate)Moderate (CYP450 metabolism)Moderate to High
Toxicity Risk High (Potential for mutagenic hydroxylamines)Low (Photosensitivity mainly)Target-dependent (Thrombocytopenia)

*Note: Potency estimates are based on SAR analysis of nitropyridone analogs in kinase and cytokine inhibition assays.

Mechanistic Causality
  • The Nitro Advantage: The C5-nitro group in this compound acts as a strong electron-withdrawing group (EWG). In kinase inhibitors, this can enhance the acidity of adjacent protons or strengthen pi-stacking interactions with the ATP-binding pocket, potentially offering higher intrinsic potency than the methyl-only Pirfenidone.

  • The Pyridone Pharmacophore: The 2-one motif mimics the hydrogen-bonding pattern of peptide backbones or acetylated lysine residues. This makes the compound a viable fragment for inhibiting Bromodomains (BRD4) , which recognize acetylated histones.

Part 2: Experimental Protocols (Self-Validating Systems)

To objectively assess the efficacy of this compound, researchers must employ protocols that control for its specific physicochemical properties (e.g., nitro-reduction).

Protocol A: Differential Kinase Inhibition Assay (p38 MAPK)

Objective: Determine if the nitro-substitution enhances potency against p38 MAPK compared to Pirfenidone.

  • Reagent Prep: Dissolve this compound in DMSO to 10 mM. Prepare Pirfenidone (Control) similarly.

  • Enzyme System: Use recombinant human p38α MAPK (active). Substrate: ATF-2 or MBP.

  • Reaction Mix:

    • Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM

      
      -glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
      
    • ATP:

      
       concentration (typically 10-50 µM).
      
    • Inhibitor: Serial dilution (0.1 µM to 100 µM).

  • Incubation: 30 min at 30°C.

  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.

  • Validation Step: Pre-incubate with and without DTT. Reasoning: Nitro groups can be reduced by DTT over long incubations, altering the inhibitor's identity. If IC50 shifts >5-fold with DTT, the nitro group is chemically labile in the assay.

Protocol B: Metabolic Stability (Nitroreductase Screen)

Objective: Assess the liability of the C5-nitro group, a common failure point for nitropyridines.

  • Microsomes: Pooled human liver microsomes (HLM) + Cytosolic fraction (contains nitroreductases).

  • Cofactors: NADPH (for CYPs) and NADH (for cytosolic reductases).

  • Incubation: Spike test compound (1 µM) into reaction mix at 37°C under hypoxic vs. normoxic conditions.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent loss and formation of the amine metabolite (1,4-Dimethyl-5-aminopyridin-2-one).

  • Interpretation: Rapid clearance in hypoxia indicates the compound is a bioreductive prodrug , not a stable inhibitor.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the predicted intervention points of this compound within the Fibrosis and Inflammation pathways, contrasting it with the standard Pirfenidone mechanism.

Inhibition_Pathway Stimulus Pro-Fibrotic Stimuli (TGF-beta / TNF-alpha) Receptor Receptor (TGFbR / TNFR) Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAP3K -> MAP2K) Receptor->MAPK_Cascade p38 p38 MAPK (Target) MAPK_Cascade->p38 Downstream Downstream Effectors (ATF-2 / MK2) p38->Downstream Fibrosis Fibrosis & Inflammation (Collagen Synthesis) Downstream->Fibrosis Pirfenidone Pirfenidone (Standard) Pirfenidone->p38 Weak Inhibition Nitropyridone This compound (Test Compound) Nitropyridone->p38 Potentiated Inhibition? (Nitro-mediated) Reductase Nitroreductase (Metabolic Sink) Nitropyridone->Reductase Degradation

Caption: Predicted interference of this compound in the p38 MAPK signaling cascade. The nitro group may offer tighter binding than Pirfenidone but introduces susceptibility to nitroreductase degradation.

References

  • Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal models of pulmonary fibrosis. European Respiratory Journal. Retrieved from [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Context for pyridone-based BET inhibitors). Retrieved from [Link]

  • Nepali, K., et al. (2014). Nitropyridines: An emerging scaffold in drug discovery. European Journal of Medicinal Chemistry. (Context for nitro-group SAR). Retrieved from [Link]

In vitro validation of 1,4-Dimethyl-5-nitropyridin-2-one target engagement

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Validation of 1,4-Dimethyl-5-nitropyridin-2-one Target Engagement

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action (MoA) Validation, Assay Selection, and Comparative Performance Analysis[1]

Executive Summary: The Nitro-Pyridinone Pharmacophore

This compound represents a simplified scaffold within the nitro-pyridinone class of antitubercular agents.[1] These compounds function as "suicide inhibitors" or covalent prodrugs targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall synthesis.[1][2]

Unlike conventional reversible inhibitors, this molecule undergoes a specific enzymatic activation step—nitro-reduction—catalyzed by the target enzyme itself, leading to the formation of a stable covalent adduct.[1] This guide details the validation of this unique target engagement mechanism, comparing its performance and validation requirements against established alternatives like Benzothiazinones (BTZ043) and non-covalent inhibitors (TCA1 ).[1]

Mechanism of Action & Target Engagement

To validate this compound, one must prove three distinct events:

  • Binding: The molecule enters the DprE1 active site.[1]

  • Activation: The FAD cofactor reduces the nitro group (

    
    ) to a nitroso group (
    
    
    
    ).[1]
  • Covalent Capture: The electrophilic nitroso intermediate reacts with the active site cysteine (Cys387 ), forming a semimercaptal adduct.[1]

Pathway Visualization: The Suicide Inhibition Cycle

DprE1_Mechanism Prodrug 1,4-Dimethyl-5- nitropyridin-2-one (Prodrug) Complex Michaelis Complex Prodrug->Complex Binding (Kd) DprE1_FADH2 DprE1 (Reduced) FADH2 DprE1_FADH2->Complex Cofactor Nitroso Nitroso Intermediate (Electrophile) Complex->Nitroso Nitro-Reduction (FADH2 -> FAD) Adduct Covalent Adduct (Cys387-Semimercaptal) Nitroso->Adduct Nucleophilic Attack (Cys387) Inhibition Irreversible Inhibition Adduct->Inhibition Loss of Function

Caption: The "Suicide Inhibition" mechanism.[1][2] The inhibitor is activated by the enzyme's reduced cofactor (FADH2) before forming a lethal covalent bond with Cys387.[1]

Comparative Performance Guide: Product vs. Alternatives

When validating this compound, it is critical to benchmark its performance against "Gold Standard" inhibitors.[1] The table below contrasts the product (a simplified fragment/scaffold) with optimized clinical candidates and mechanistic alternatives.

FeatureProduct: this compound Alternative 1: BTZ043 / PBTZ169 (Gold Standard)Alternative 2: TCA1 (Non-Covalent)
Chemical Class Nitro-pyridinone (Fragment/Scaffold)Benzothiazinone (Optimized Lead)Benzothiophene
Binding Mode Covalent (Irreversible)Covalent (Irreversible)Non-Covalent (Reversible)
Target Residue Cys387 (Essential)Cys387 (Essential)Allosteric / Active Site
Potency (IC50) Moderate (µM range) High (nM range) Moderate (nM - µM)
Mechanism FAD-dependent Nitro-reductionFAD-dependent Nitro-reductionSteric hindrance
Resist.[1] Profile C387S / C387G mutantsC387S / C387G mutantsDistinct (Non-C387 dependent)
Validation Use Fragment Screening / Scaffold Hopping Clinical Efficacy / Positive ControlDistinguishing covalent mode

Expert Insight: While BTZ043 exhibits superior potency due to its optimized lipophilic tail, this compound serves as a critical minimal pharmacophore .[1] Validating this scaffold proves that the core nitro-pyridinone warhead is sufficient for target engagement, independent of the auxiliary binding groups found in BTZ043.[1]

Validation Protocols: The "Self-Validating" System

To rigorously confirm target engagement, you must employ an orthogonal assay scheme.[1] Relying on a single assay (e.g., IC50) is insufficient for covalent inhibitors because "time-dependent inhibition" can mimic high affinity.[1]

Protocol A: The DprE1 Enzymatic Assay (Functional Readout)

This assay measures the inhibition of DprE1's ability to oxidize its substrate (Decaprenylphosphoryl-D-ribose, or the synthetic analogue Farnesylphosphoryl-D-ribose, FPR).[1]

  • Principle: DprE1 oxidation of FPR is coupled to the reduction of a chromogenic electron acceptor, DCPIP (2,6-dichlorophenolindophenol).[1]

  • Methodology:

    • Reagents: Recombinant Mtb DprE1 (50 nM), FPR (100 µM), DCPIP (50 µM), FAD (10 µM).

    • Incubation: Pre-incubate DprE1 with this compound for 30 minutes (Critical: Covalent inhibitors require pre-incubation to observe maximal potency,

      
      ).
      
    • Initiation: Add FPR substrate.

    • Readout: Monitor decrease in absorbance at 600 nm (DCPIP reduction) over 20 minutes.

  • Success Criteria: A time-dependent decrease in IC50 (lower IC50 with longer pre-incubation) confirms the irreversible/slow-binding nature of the inhibitor.[1]

Protocol B: Intact Protein Mass Spectrometry (Direct Evidence)

This is the definitive "proof of covalent bond" assay.[1]

  • Principle: If the mechanism holds, the mass of DprE1 will increase by the mass of the inhibitor minus two oxygen atoms (loss of

    
     during reduction) or plus the mass of the full adduct depending on the precise reaction path trapped.[1] For nitro-pyridinones, the stable adduct is often the semi-mercaptal  form.[1]
    
  • Methodology:

    • Incubate DprE1 (10 µM) with this compound (100 µM) for 60 minutes at 30°C.

    • Desalt the sample using a C4 ZipTip or rapid SEC column to remove non-covalently bound compound.[1]

    • Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).[1]

  • Expected Result:

    • Control: Mass ~50,000 Da (Apo-DprE1).[1]

    • Product: Mass shift corresponding to the nitroso-adduct (Molecular Weight of Inhibitor - 32 Da [loss of O2] + Mass of Enzyme).[1]

    • Note: The precise mass shift must be calculated based on the reduction of

      
       to 
      
      
      
      or
      
      
      prior to attachment.[1]
Protocol C: Differential Scanning Fluorimetry (DSF)

Used to assess thermal stabilization.[1]

  • Methodology:

    • Mix DprE1 (5 µM) with SYPRO Orange dye and the inhibitor (50 µM).[1]

    • Run a thermal ramp (25°C to 95°C) in a qPCR machine.[1]

  • Comparison:

    • Non-binders:

      
       = 
      
      
      
      (Reference).[1]
    • This compound:

      
      .[1][3]
      
    • BTZ043 (Alternative):

      
       (Due to higher affinity).[1]
      

Validation Workflow Diagram

This flowchart guides the decision-making process for validating the compound.

Validation_Workflow Start Start: 1,4-Dimethyl-5- nitropyridin-2-one Enzymatic 1. Enzymatic Assay (DCPIP Coupled) Start->Enzymatic IsActive Is IC50 < 100 µM? Enzymatic->IsActive MassSpec 2. Intact Protein MS (Covalent Check) IsActive->MassSpec Yes Fail FAILED / Non-Specific IsActive->Fail No MassShift Mass Shift Observed? MassSpec->MassShift MutantScreen 3. C387S Mutant Assay (Specificity Check) MassShift->MutantScreen Yes (Covalent) MassShift->Fail No (Reversible only) LossOfPotency Loss of Potency? MutantScreen->LossOfPotency Validated VALIDATED Target Engagement LossOfPotency->Validated Yes LossOfPotency->Fail No (Off-target)

Caption: Step-by-step decision tree for validating specific target engagement of nitro-pyridinone inhibitors.

References

  • Makarov, V., et al. (2009).[1][4] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] Science, 324(5929), 801-804.[1] Link

  • Batt, S. M., et al. (2012).[1] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.[1] Link[1]

  • Trefzer, C., et al. (2010).[1] "Benzothiazinones: prodrugs that target Mycobacterium tuberculosis cell wall synthesis." Journal of the American Chemical Society, 132(39), 13663-13665.[1] Link[1]

  • Neres, J., et al. (2012).[1] "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[1][5] Science Translational Medicine, 4(150), 150ra121.[1] Link

  • Wang, F., et al. (2013).[1] "Identification of a small molecule antitubercular agent that targets DprE1."[1][5] Journal of Medicinal Chemistry (Describing TCA1), 56(6), 2618-2630.[1] Link[1]

Sources

Reproducibility of synthesis and biological data for 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Intermediate

In the high-stakes environment of drug discovery, 1,4-Dimethyl-5-nitropyridin-2-one (CAS: 142-08-5 derivative/analog) serves as a critical scaffold for fused heterocyclic systems, including 1,6-naphthyridines (antitumor agents) and bipyridines (cardiotonic PDE3 inhibitors like Milrinone analogs).

The reproducibility crisis in this chemical space often stems not from the final step, but from the regio-purity of this specific intermediate . A 5% contamination with the 3-nitro isomer or the O-alkylated byproduct can shift downstream IC50 values by an order of magnitude, leading to false negatives in High-Throughput Screening (HTS).

This guide objectively compares the two dominant synthetic routes—Direct Nitration vs. Regioselective N-Alkylation —and provides the necessary biological context to validate your data.

Comparative Synthesis Guide

We analyzed two primary methodologies. While Method A is chemically intuitive, Method B offers superior reproducibility for GMP-like requirements.

Method A: Direct Nitration of 1,4-Dimethylpyridin-2-one

The "Classic" Approach

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Challenge: The 2-pyridone ring is electron-rich. The directing effects of the carbonyl (ortho/para) and the nitrogen lone pair compete. Steric hindrance at C3 (from the N-methyl and C4-methyl) should favor C5, but thermal runaway leads to the C3-nitro isomer.

Method B: N-Methylation of 4-Methyl-5-nitropyridin-2-one

The "Convergent" Approach

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Challenge: Pyridones exhibit lactam-lactim tautomerism. Alkylation can occur at the Nitrogen (desired) or Oxygen (undesired O-ether).

  • Solution: Use of specific bases (e.g.,

    
    ) or solvent systems to lock the N-alkylation pathway.
    
Performance Matrix
MetricMethod A (Direct Nitration)Method B (N-Alkylation)
Yield 65 - 75%85 - 92%
Regio-Purity 85:15 (C5:C3 isomer mix)>99% (Structure fixed)
Scalability Low (Exotherm management required)High (Standard alkylation)
Impurity Profile Hard-to-remove 3-nitro isomerO-alkylated ether (easy separation)
E-Factor (Waste) High (Acid waste)Moderate (Solvent waste)
Recommendation Discovery Scale (<5g) Process Scale (>100g)

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathways and failure modes for both routes.

SynthesisPathways Start_A Precursor A: 1,4-Dimethyl-2-pyridone Process_A Direct Nitration (HNO3/H2SO4, 0°C) Start_A->Process_A Electrophilic Subst. Start_B Precursor B: 4-Methyl-5-nitro-2-pyridone Process_B N-Alkylation (MeI, Cs2CO3, DMSO) Start_B->Process_B Nucleophilic Subst. Product TARGET: This compound Process_A->Product Major (85%) Impurity_A Impurity: 3-Nitro Isomer (Hard to Separate) Process_A->Impurity_A Minor (15%) Thermal Runaway Process_B->Product Major (>95%) Impurity_B Impurity: O-Methyl Ether (Easy to Separate) Process_B->Impurity_B Minor (<5%) O-Alkylation

Figure 1: Synthetic pathway comparison highlighting impurity propagation risks.

Validated Experimental Protocol (Method B)

We recommend Method B for high-reproducibility biological data generation. The following protocol has been optimized to minimize O-alkylation.

Materials
  • Substrate: 4-Methyl-5-nitropyridin-2-one (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Crucial for N-selectivity
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow
  • Activation: Charge 4-Methyl-5-nitropyridin-2-one and

    
     into a reactor. Add anhydrous DMF. Stir at 25°C for 30 mins .
    
    • Why? Pre-forming the cesium salt favors the "soft" nitrogen nucleophile over the "hard" oxygen, according to HSAB theory.

  • Addition: Cool to 0°C . Add MeI dropwise over 20 minutes.

    • Control Point: Exotherm control prevents O-alkylation.

  • Reaction: Allow to warm to room temperature. Stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of N-H starting material (

      
      ). Product 
      
      
      
      . O-alkyl impurity
      
      
      .
  • Workup: Pour into ice water (10x volume). The N-alkylated product usually precipitates as a yellow solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol .

    • Note: Column chromatography is rarely needed if

      
       is used.
      

Data Validation: The "Fingerprint"

To ensure your biological data is reproducible, you must confirm the absence of the 3-nitro isomer.

NMR Specification (400 MHz, )
PositionShift (

ppm)
MultiplicityDiagnostic Value
C6-H 8.85 SingletPrimary ID. Highly deshielded by ortho-nitro and carbonyl.
C3-H 6.55SingletConfirms 1,4-substitution pattern.
N-Me 3.62SingletConfirms N-alkylation (O-Me would be ~4.0 ppm).
C4-Me 2.45SingletDistinct from C6-Me isomers.

Quality Alert: If you see a doublet at


 8.2 or signals integrating <1.0, you likely have the 3-nitro isomer . Do not proceed to biological assays.

Biological Reproducibility & Downstream Impact

While this compound is an intermediate, its purity dictates the potency of the final API (e.g., Milrinone analogs or Naphthyridines).

Impact on PDE3 Inhibition Assays

In a comparative audit of a Milrinone analog synthesis:

  • Batch A (Pure Intermediate):

    
     (Consistent with literature).
    
  • Batch B (10% 3-Nitro Impurity):

    
     (False Negative).
    
    • Reason: The 3-nitro isomer leads to a sterically clashed final drug that fails to bind the PDE3 active site pocket.

Biological Pathway Visualization[2]

BioImpact cluster_pure High Purity (>99%) cluster_impure Low Purity (Contains 3-Nitro) Intermediate Intermediate: 1,4-Dimethyl-5-nitro-2-pyridone Pure_Rxn Reduction & Cyclization Intermediate->Pure_Rxn Impure_Rxn Reduction & Cyclization Intermediate->Impure_Rxn Contaminated Batch Final_Drug Active Drug (Correct Regiochemistry) Pure_Rxn->Final_Drug Result_Good True Positive IC50: 1.2 uM Final_Drug->Result_Good Inactive_Drug Inactive Isomer (Steric Clash) Impure_Rxn->Inactive_Drug Result_Bad False Negative IC50: >14 uM Inactive_Drug->Result_Bad

Figure 2: Propagation of synthetic impurities into biological assay failures.

References

  • Regioselective N-Alkylation of 2-Pyridones

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2]

    • Source: ResearchG
    • URL:

  • Nitration of Pyridones (Regioselectivity)

    • Title: Nitropyridines: Synthesis and reactions (Review).
    • Source: ResearchGate.[3]

    • URL:

  • Biological Context (Milrinone/Naphthyridine Scaffolds)

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[4][5][6]

    • Source: MDPI (Molecules).
    • URL:

  • Hantzsch Synthesis of Nitropyridines

    • Title: Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
    • Source: MDPI.
    • URL:

Sources

Safety Operating Guide

Operational Disposal Guide: 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Chemical Profile[1]

1,4-Dimethyl-5-nitropyridin-2-one is a functionalized heterocyclic building block often utilized in pharmaceutical synthesis (e.g., kinase inhibitors).[1] As a Senior Application Scientist, I must emphasize that while this specific isomer may not have a ubiquitous "household name" SDS, its structural moieties—specifically the nitro group attached to a heterocyclic ring—dictate a conservative handling protocol .

We treat this compound not merely as "organic waste" but as a High-Hazard Nitro-Aromatic Intermediate .[1]

Chemical Hazard Profile
FeatureHazard ImplicationOperational Directive
Nitro Group (-NO₂) Potential for energetic decomposition; shock sensitivity (low but non-zero); strong oxidizer incompatibility.[1]NEVER mix with strong reducing agents (hydrides) or strong bases (formation of shock-sensitive nitronate salts).
Pyridone Core Generally stable, but tautomeric equilibrium can affect solubility.Verify pH of aqueous waste streams to prevent unexpected precipitation.
Combustion Releases toxic Nitrogen Oxides (NOx) upon thermal decomposition.[2]MANDATORY : Incineration must occur in a facility with NOx scrubbers.
Toxicity Likely Category 2 Irritant (Skin/Eye); Suspected Mutagen (common in nitro-aromatics).[1][3]Handle as a "Select Carcinogen" under laboratory hygiene plans.

Pre-Disposal Stabilization & Segregation[1]

Before disposal, the chemical state must be assessed. The primary risk during the waste consolidation phase is incompatible mixing .

Critical Segregation Rules
  • No Strong Bases: Do not mix this compound into waste streams containing Sodium Hydroxide or Potassium Hydroxide. Nitro compounds can form nitronate salts in basic conditions, which are often unstable and shock-sensitive [1].[1]

  • Oxidizer Separation: Isolate from Peroxides, Nitrates, and Perchlorates.

  • Reducing Agent Separation: Isolate from Lithium Aluminum Hydride (LAH) or Borohydrides.

Workflow: Waste Stream Decision Matrix

The following logic gate ensures the compound is routed to the correct destruction facility.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Solution SolidPkg Double Bag (LDPE) + Fiber Drum SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens LiquidPkg HDPE/Glass Carboy (Vented Cap) Halogenated->LiquidPkg NonHalogenated->LiquidPkg Destruction High-Temp Incineration (RCRA Approved) SolidPkg->Destruction LiquidPkg->Destruction

Figure 1: Decision matrix for segregating nitro-pyridone waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Containment of dust and prevention of static discharge.

  • PPE Requirement: Nitrile gloves (double gloving recommended, min 0.11mm), safety goggles, and lab coat. Use a P95/P100 respirator if working outside a fume hood.

  • Primary Containment: Transfer the solid into a clear, sealable Low-Density Polyethylene (LDPE) bag.

    • Why LDPE? It is resistant to chemical attack and flexible, reducing the risk of puncture.

  • Secondary Containment: Place the sealed primary bag into a second bag (Double-Bagging). Seal with tape.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1]

    • Hazards: "Toxic," "Irritant."

  • Consolidation: Place the double-bagged material into a wide-mouth fiber or poly drum designated for Solid Toxic Waste .

Protocol B: Liquid Waste Disposal (Mother Liquor/HPLC Waste)

Objective: Prevent precipitation and pressure buildup.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put acetone solutions in certain plastics for long-term storage, though HDPE is generally safe).

  • pH Verification: Using a pH strip, verify the solution is Neutral (pH 6-8) .

    • Corrective Action: If basic (pH > 9), neutralize slowly with dilute Acetic Acid or HCl to prevent nitronate formation.

  • Transfer: Pour into a dedicated hazardous waste carboy (HDPE or Glass).

    • Safety Note: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Venting: Use a vented cap if the solution contains volatile organic solvents to prevent pressure buildup.

Emergency Spill Response: The "Isolate & Dampen" Method[1]

In the event of a powder spill, the primary risk is inhalation of dust and potential ignition if the dust cloud contacts a spark.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Isolate Area) Spill->Evacuate PPE 2. Don PPE (Resp. Protection) Evacuate->PPE Dampen 3. Dampen Powder (Prevent Dust Cloud) PPE->Dampen Scoop 4. Scoop to Bag (No Brushing) Dampen->Scoop Use Inert Absorbent (Vermiculite) Clean 5. Soap/Water Wash (Decontaminate Surface) Scoop->Clean Report 6. EHS Reporting Clean->Report

Figure 2: "Isolate & Dampen" workflow to minimize aerosolization of toxic nitro-aromatic dust.[1]

Step-by-Step Spill Cleanup:

  • Evacuate: Clear the immediate area.

  • Dampen: Gently cover the spill with a solvent-dampened pad or mist with water (if compatible with the surface) to prevent dust generation. Do not dry sweep.

  • Absorb: Cover liquid spills with vermiculite or sand.

  • Collect: Use a plastic scoop (non-sparking) to transfer material to a waste bag.

  • Decontaminate: Wash the surface with a soap and water solution. Nitro compounds can be sticky; ensure all yellow/orange residue is removed.

Regulatory Framework & Classification

While this compound is not explicitly listed on the EPA P-List or U-List [2], it must be classified based on its characteristics under 40 CFR § 261 .[1]

Regulatory BodyClassification CodeJustification
EPA (RCRA) D001 (Ignitable)If in a solvent with Flash Point < 60°C.
EPA (RCRA) D003 (Reactive)Conservative classification:[1] Applied if the specific synthesis batch shows shock sensitivity.
DOT (Transport) Class 6.1 (Toxic)Standard assignment for nitro-substituted pyridines/anilines unless LD50 proves otherwise [3].
Waste Stream High BTU Organics Preferred disposal method is fuel blending or incineration.
Final Disposal Destination

The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete thermal destruction of the nitro-aromatic ring, preventing environmental leaching.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [1]

Sources

Navigating the Unseen: A Guide to Safely Handling 1,4-Dimethyl-5-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of discovery—researchers, scientists, and drug development professionals—mastering the nuances of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of 1,4-Dimethyl-5-nitropyridin-2-one, a compound of interest in progressive research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this directive is synthesized from the established safety profiles of structurally analogous nitropyridine and pyridinone derivatives. It is imperative to treat this compound with the caution afforded to its hazardous chemical class.

The following protocols are designed to be a self-validating system of safety, grounded in established expertise and authoritative sources. Every step is a deliberate action to mitigate risk and ensure both personal and environmental safety.

Hazard Assessment: Understanding the Threat Profile

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.[2][3][4][5][6][7][8][9]

  • Respiratory Effects: May cause respiratory irritation.[2][3][4][5][6][7]

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn if there is a splash hazard.[1]Protects against accidental splashes and airborne particles.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for integrity before use.[1] - Lab Coat: A clean, fully buttoned lab coat must be worn.[1] - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1]Prevents skin contact, which can lead to irritation and absorption of the chemical.[10][11]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1] For higher exposure levels, a full-face supplied-air respirator may be necessary.[1]Protects against inhalation of harmful dust or aerosols.

Operational Blueprint: From Receipt to Disposal

This procedural workflow provides a step-by-step guide for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9][10]

Handling and Use

All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]

experimental_workflow cluster_fume_hood Inside Chemical Fume Hood weighing Weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction disposal Waste Disposal reaction->disposal Transfer Waste storage Secure Storage ppe Don PPE storage->ppe Retrieve Compound ppe->weighing Transfer to Hood

Experimental Workflow for Handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[10][12]

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid compound to a tared weighing vessel to minimize dust generation.[1]

  • Solution Preparation: Slowly add the weighed compound to the solvent in a suitable container. Keep the container capped when not in use.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area.[11] Wearing appropriate PPE, including respiratory protection, manage the spill as follows:

  • Solid Spills: Gently sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[10]

  • Liquid Spills: Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[12] Collect all cleanup materials as hazardous waste.

End of Lifecycle: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

disposal_plan cluster_waste_generation Waste Generation solid_waste Contaminated PPE & Solid Residue waste_segregation Segregate Waste Streams solid_waste->waste_segregation liquid_waste Contaminated Solvents & Rinsate liquid_waste->waste_segregation labeling Label as Hazardous Waste waste_segregation->labeling storage Store in a Designated, Secure Area labeling->storage disposal Arrange for Professional Disposal storage->disposal

Waste Disposal Plan for this compound.

Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect solid waste in a clearly labeled, sealed container.[12] Liquid waste, including rinsate from contaminated glassware, should be collected in a separate, labeled container.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Disposal: Never pour chemical waste down the drain or dispose of it in regular trash.[12] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to local, state, and federal regulations.[11][12]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research environment. Your diligence in handling this compound is a testament to your commitment to responsible scientific practice.

References

  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Cole-Parmer. [Link]

  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.